molecular formula C7H7ClN2O2 B1590644 2-Chloro-N-methyl-4-nitroaniline CAS No. 6085-92-3

2-Chloro-N-methyl-4-nitroaniline

Cat. No.: B1590644
CAS No.: 6085-92-3
M. Wt: 186.59 g/mol
InChI Key: XAAAOEAESNGEFK-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-4-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAAOEAESNGEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509674
Record name 2-Chloro-N-methyl-4-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6085-92-3
Record name 2-Chloro-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-N-methyl-4-nitroaniline CAS number 6085-92-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-N-methyl-4-nitroaniline (CAS: 6085-92-3)

Section 1: Abstract and Introduction

This compound, identified by CAS number 6085-92-3, is a substituted nitroaromatic amine of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a chloro, a nitro, and an N-methylamino group on a benzene ring, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate and building block in the synthesis of more complex molecules.[3] While not as extensively documented as its parent compound, 2-chloro-4-nitroaniline, its utility can be inferred from the critical role similar compounds play in the development of dyes, pigments, and active pharmaceutical ingredients (APIs).[4][5][6]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of the compound's physicochemical properties, outlines a plausible and detailed synthetic pathway, discusses its spectroscopic signature and chemical reactivity, and covers essential safety and handling protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, reflecting the perspective of a senior application scientist focused on practical and reliable laboratory execution.

Section 2: Compound Identification and Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6085-92-3[1][2][7]
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.60 g/mol [1][7]
IUPAC Name This compound[8]
Appearance Light yellow to yellow to orange powder/crystal[7]
Melting Point 117.0 - 121.0 °C[7]
Purity Typically >98.0% (by GC)[7]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetic acid.[5][9]
Storage Room temperature, recommended in a cool, dark place (<15°C).[7]

Section 3: Synthesis and Purification

A robust synthesis of this compound can be logically designed as a two-step process starting from the readily available 4-nitroaniline. This strategy involves an initial electrophilic chlorination followed by a nucleophilic N-methylation.

Synthetic Pathway Overview

The overall transformation is illustrated below. The first step introduces the chlorine atom ortho to the amino group, a position activated by the amine. The second step selectively methylates the nitrogen atom of the secondary amine.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on well-established chemical transformations for chlorination and N-alkylation of anilines.[5]

Step 1: Synthesis of 2-Chloro-4-nitroaniline from 4-Nitroaniline

  • Materials:

    • 4-Nitroaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Chlorine (Cl₂) gas

    • Water (deionized)

    • Sodium bisulfite (for quenching)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, create a slurry of 4-nitroaniline in aqueous hydrochloric acid. The acid serves to protonate the aniline, making it soluble and deactivating it slightly to prevent over-chlorination.

    • Cool the mixture to 0-5°C using an ice bath.

    • Bubble chlorine gas slowly through the stirred slurry. The reaction is exothermic; maintain the temperature below 10°C. The progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.

    • Carefully pour the reaction mixture into a beaker of crushed ice. The product will precipitate as a yellow solid.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7.

    • Filter the crude product, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

Step 2: N-Methylation of 2-Chloro-4-nitroaniline

  • Materials:

    • 2-Chloro-4-nitroaniline (from Step 1)

    • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate and Hexane (for chromatography)

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the crude 2-Chloro-4-nitroaniline in anhydrous acetone.

    • Add anhydrous potassium carbonate. The base is crucial for deprotonating the amine, rendering it nucleophilic.

    • With vigorous stirring, add dimethyl sulfate dropwise via a syringe. An equimolar amount is a good starting point, but a slight excess may be needed.

    • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude target compound.

Purification Protocol
  • Method: Recrystallization or Flash Column Chromatography.

  • Procedure (Recrystallization):

    • Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The purity should be confirmed by melting point analysis and spectroscopic methods.

Section 4: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

The logical flow from synthesis to a validated final product involves rigorous purification and analysis.

G cluster_spectroscopy Spectroscopic Analysis A Synthesized Crude Product B Purification (Recrystallization or Chromatography) A->B C Purity Assessment (TLC, Melting Point) B->C C->B If impure D Structural Confirmation C->D E Final Validated Compound (Purity >98%) D->E NMR ¹H and ¹³C NMR FTIR FTIR Spectroscopy MS Mass Spectrometry

Caption: Workflow for purification and characterization.

Expected Spectroscopic Data

While a definitive spectrum must be obtained experimentally, the expected signals can be predicted from the molecular structure.

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: 3 signals in the ~7.0-8.5 ppm range. Expect a doublet, a doublet of doublets, and a singlet/doublet depending on coupling. N-H Proton: A broad singlet (if present, as it's a secondary amine) around 4-6 ppm, which is D₂O exchangeable. N-CH₃ Protons: A doublet around 2.8-3.2 ppm, coupled to the N-H proton. This will collapse to a singlet upon D₂O exchange.
¹³C NMR Aromatic Carbons: 6 signals between ~110-155 ppm. Methyl Carbon: 1 signal for the -CH₃ group around 30-40 ppm.
FTIR (cm⁻¹) N-H Stretch: A sharp peak around 3350-3450 cm⁻¹. C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. N-O Asymmetric Stretch: Strong peak at ~1500-1550 cm⁻¹. N-O Symmetric Stretch: Strong peak at ~1300-1360 cm⁻¹. C-Cl Stretch: ~700-850 cm⁻¹.
Mass Spec (MS) Molecular Ion (M⁺): A peak at m/z ≈ 186, with a characteristic M+2 isotope peak at m/z ≈ 188 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.

Section 5: Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.[10] This transformation yields a diamine derivative, a common precursor for heterocyclic compounds, polymers, and APIs.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. This reaction is activated by the electron-withdrawing nitro group, allowing for the introduction of other functionalities like alkoxy or cyano groups.

  • Reactions at the Amino Group: The secondary amine can undergo further reactions such as acylation to form amides or be used in coupling reactions.

Its structural similarity to intermediates used in the synthesis of dyes and pharmaceuticals, such as niclosamide, suggests its potential as a key building block in programs targeting new chemical entities.[6][11][12]

Section 6: Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally related compounds like 2-chloro-4-nitroaniline.[9][13] A specific Safety Data Sheet (SDS) for CAS 6085-92-3 must be consulted prior to handling.

  • Hazard Identification:

    • Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[14][15]

    • Irritation: May cause skin and serious eye irritation.

    • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[14]

  • Recommended Handling and Personal Protective Equipment (PPE):

PrecautionSpecificationRationale
Ventilation Handle only in a certified chemical fume hood.To prevent inhalation of dust or vapors.[13]
Eye Protection Safety glasses with side-shields or chemical goggles.To prevent eye contact and serious irritation.[13]
Hand Protection Chemically resistant gloves (e.g., nitrile).To avoid skin contact and absorption.[13]
Skin Protection Lab coat, long pants, closed-toe shoes.To prevent accidental skin exposure.
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][16]

Section 7: Conclusion

This compound (CAS 6085-92-3) is a functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its well-defined structure allows for predictable chemical transformations, making it a valuable tool for constructing complex molecular architectures in the pharmaceutical, agrochemical, and materials science sectors. This guide provides the foundational knowledge—from synthesis and purification to characterization and safety—required for its effective and safe utilization in a research and development setting.

Section 8: References

  • PubChem. 2-Chloro-6-methyl-4-nitroaniline. [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-nitroaniline. [Link]

  • Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

  • PubChem. 2-Chloro-4-nitroaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Link]

  • Khan F, Pal D, Vikram S, Cameotra SS. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One. 2013;8(4):e62178. [Link]

  • Pharmazer. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

  • SIELC Technologies. 2-Chloro-4-nitroaniline. [Link]

  • PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Chloro-N-methyl-4-nitroaniline. As a specific substituted nitroaniline, dedicated experimental data for this compound is not broadly published. Therefore, this document leverages established principles of spectroscopy and chemical theory, supported by empirical data from closely related structural analogues, to build a robust and predictive model of its molecular characteristics. We will explore its predicted physicochemical properties, delve into a detailed elucidation of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), propose a viable synthetic pathway, and outline a systematic workflow for its characterization. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, predictive understanding of this molecule's structure and behavior.

Predicted Physicochemical & Structural Profile

This compound is a derivative of aniline featuring three key substituents on the aromatic ring and the amino group: a chloro group at position 2, a nitro group at position 4, and a methyl group on the nitrogen atom. These substituents dictate the molecule's electronic properties, reactivity, and spectroscopic behavior. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the chlorine and the properties of the secondary amine, creates a unique electronic environment.[1]

Table 1: Calculated Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₇ClN₂O₂Calculated
Molecular Weight 186.59 g/mol Calculated[2]
CAS Number Not Found-
Molecular Structure Diagram

The 2D structure of this compound is presented below. The numbering convention for the benzene ring starts at the carbon bearing the amino group (C1) and proceeds towards the chloro-substituent (C2).

Caption: 2D structure of this compound.

Spectroscopic Elucidation: A Predictive Analysis

The structural elucidation of an organic molecule is fundamentally reliant on spectroscopic techniques. Based on the known effects of each functional group, we can predict the spectral output for this compound with high confidence.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals: three in the aromatic region, one for the N-H proton, and one for the N-methyl protons.

  • Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the benzene ring (H-3, H-5, H-6) form a complex splitting pattern.

    • H-3: This proton is ortho to the powerful electron-withdrawing nitro group and will be the most downfield signal. It is expected to appear as a doublet, split by H-5 (small meta coupling, J ≈ 2-3 Hz).

    • H-5: This proton is ortho to the nitro group and meta to the chloro group. It will be significantly downfield and appear as a doublet of doublets, split by H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

    • H-6: This proton is ortho to the N-methylamino group and meta to the nitro group. It will be the most upfield of the aromatic protons and should appear as a doublet, split by H-5 (ortho coupling, J ≈ 8-9 Hz).

  • N-H Proton (variable shift, δ ~4-5 ppm): The chemical shift of the amine proton is highly dependent on solvent and concentration. It is expected to appear as a broad singlet or a quartet due to coupling with the adjacent methyl group protons (³J ≈ 5 Hz).

  • N-Methyl Protons (δ ~2.9-3.1 ppm): The methyl group attached to the nitrogen will appear as a singlet. Based on data for N-methylaniline, this signal is typically found around 2.9 ppm.[3][4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The molecule possesses seven unique carbon atoms, which will result in seven signals in the broadband-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (δ 110-155 ppm):

    • C4 (ipso-NO₂): The carbon attached to the nitro group will be significantly deshielded, likely appearing in the δ 140-150 ppm range.

    • C1 (ipso-NHCH₃): The carbon bearing the N-methylamino group will also be downfield, influenced by the nitrogen atom.

    • C2 (ipso-Cl): The carbon attached to chlorine will show a moderate downfield shift.

    • C3, C5, C6: These protonated carbons will appear at distinct shifts determined by their proximity to the various substituents.

  • N-Methyl Carbon (δ ~30-32 ppm): The methyl carbon is expected in the aliphatic region. For N-methylaniline, this peak appears at approximately 30.8 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key absorption bands are predicted based on data from 2-chloro-4-nitroaniline.[5]

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400N-HStretch
~3100-3000C-H (Aromatic)Stretch
~2950-2850C-H (Methyl)Stretch
~1600-1580C=CAromatic Ring Stretch
~1520-1480N-OAsymmetric Stretch (NO₂)
~1350-1310N-OSymmetric Stretch (NO₂)
~1300C-NStretch
~750-700C-ClStretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 186. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 188 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[6]

  • Key Fragments: Fragmentation of nitroaromatic compounds is well-documented.[6] Expected fragmentation pathways include:

    • Loss of a methyl group ([M-15]⁺): Cleavage of the N-CH₃ bond to give a fragment at m/z 171.

    • Loss of the nitro group ([M-46]⁺): Expulsion of NO₂ to yield a fragment at m/z 140.

Proposed Synthesis and Characterization Workflow

A logical and efficient synthesis of this compound involves the direct N-methylation of the commercially available precursor, 2-Chloro-4-nitroaniline.[7][8]

Experimental Protocol: N-methylation of 2-Chloro-4-nitroaniline

This protocol is adapted from standard procedures for the methylation of anilines.[9]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Chloro-4-nitroaniline (CAS: 121-87-9) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add 1.2 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the suspension at room temperature for 30 minutes. The base deprotonates the aniline nitrogen, forming a more nucleophilic anion.

  • Methylation: Add 1.1 equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the suspension. Caution: These reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization Workflow Diagram

The following workflow ensures the unambiguous identification and purity assessment of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis synthesis N-methylation of 2-Chloro-4-nitroaniline workup Aqueous Work-up & Extraction synthesis->workup purify Column Chromatography or Recrystallization workup->purify nmr ¹H & ¹³C NMR purify->nmr ms Mass Spectrometry (MS) purify->ms ir Infrared (IR) Spectroscopy purify->ir purity_check HPLC/GC Purity Assay nmr->purity_check ms->purity_check ir->purity_check final_product Final Characterized Compound purity_check->final_product >98% Pure

Caption: Workflow for synthesis and characterization.

References

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • 2-CHLORO-6-METHYL-4-NITROANILINE | CAS 69951-02-6. Matrix Fine Chemicals. Available at: [Link]

  • Selected examples for the synthesis of N‐methyl aniline. ResearchGate. Available at: [Link]

  • Simple Synthesis of N-Methyl Aniline over Modified Kaolin for Octane Number Improvement. ACS Publications. Available at: [Link]

  • Synthesis of n-methylaniline. Google Patents.
  • Method of making n-methyl aniline. Google Patents.
  • FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. Available at: [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. NIH National Center for Biotechnology Information. Available at: [Link]

  • Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. Available at: [Link]

  • N-Methyl aniline. SpectraBase. Available at: [Link]

  • 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. PubChem. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH National Center for Biotechnology Information. Available at: [Link]

  • N-Methyl-4-nitroaniline | CAS#:100-15-2. Chemsrc. Available at: [Link]

  • 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-Chloro-N-methyl-4-nitroaniline, a key intermediate in the production of various high-value organic molecules. Designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this compound.

Strategic Overview of Synthesis

The synthesis of this compound (CAS 6085-92-3) can be approached from several strategic directions.[1][2] The most logical and industrially viable pathway commences with a readily available starting material, 4-nitroaniline, and proceeds through a two-step sequence: electrophilic chlorination followed by nucleophilic N-methylation. This approach is favored due to the relatively low cost of the initial starting material and the generally high yields achievable in both steps.

An alternative, though less common, route would involve the selective chlorination of N-methyl-4-nitroaniline. However, this method presents significant challenges in controlling the regioselectivity of the chlorination, as the methylamino group is an activating group, potentially leading to a mixture of chlorinated products. Therefore, this guide will focus on the more robust and controllable two-step synthesis from 4-nitroaniline.

Synthesis Pathway and Mechanism

The preferred synthetic route is a two-step process, as illustrated in the workflow diagram below. This pathway ensures high yields and purity of the final product.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Aromatic Substitution (Chlorination) cluster_1 Step 2: Nucleophilic Substitution (N-Methylation) 4-Nitroaniline 4-Nitroaniline Intermediate 2-Chloro-4-nitroaniline 4-Nitroaniline->Intermediate Chlorination Reagents_1 Cl2, HCl (aq) Reagents_1->Intermediate Final_Product This compound Intermediate->Final_Product N-Methylation Reagents_2 Dimethyl Sulfate, NaOH Reagents_2->Final_Product

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-4-nitroaniline

The initial step involves the regioselective chlorination of 4-nitroaniline. The nitro group is a meta-director and a deactivating group, while the amino group is an ortho-, para-director and a powerful activating group. The directing effect of the amino group dominates, and since the para position is blocked, chlorination occurs at the ortho position.

Mechanism of Chlorination:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. In the presence of a dilute acid like hydrochloric acid, the concentration of the highly reactive elemental chlorine is maintained for the electrophilic attack on the activated aromatic ring of 4-nitroaniline.

Experimental Protocol: Chlorination of 4-Nitroaniline

A robust method for the chlorination of 4-nitroaniline involves the use of chlorine gas in a dilute hydrochloric acid medium.[3][4] This approach offers high yield and purity.

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine gas.

  • Charging the Reactor: Charge the reactor with a dilute solution of hydrochloric acid (8-11% by mass).

  • Addition of 4-Nitroaniline: Add 4-nitroaniline to the acidic solution and stir to form a slurry.

  • Cooling: Cool the reaction mixture to a temperature between -10°C and 0°C using a suitable cooling bath.

  • Chlorination: Introduce chlorine gas through the gas inlet tube at a controlled rate, ensuring the temperature of the reaction mixture is maintained within the specified range. The molar ratio of 4-nitroaniline to chlorine should be approximately 1:1 to 1:1.1 to minimize over-chlorination.[4]

  • Reaction Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC. Upon completion, continue stirring for an additional 1-1.5 hours at the same temperature.[4]

  • Isolation: Filter the reaction mixture and wash the collected solid with cold water until the filtrate is neutral.

  • Drying: Dry the resulting yellow solid, 2-chloro-4-nitroaniline, in a vacuum oven at a temperature below 60°C.

Self-Validating System:

The success of this step is validated by in-process monitoring of the disappearance of the starting material and the appearance of the product. The final product's identity and purity can be confirmed by measuring its melting point (expected to be in the range of 105-111°C) and through spectroscopic analysis (NMR, IR).[5]

Step 2: Synthesis of this compound

The second step is the N-methylation of the intermediate, 2-chloro-4-nitroaniline. A common and effective methylating agent for this transformation is dimethyl sulfate in the presence of a base.

Mechanism of N-Methylation:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base, typically sodium hydroxide, deprotonates the amino group of 2-chloro-4-nitroaniline, forming a more nucleophilic anilide anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group.

N_Methylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Aniline Ar-NH2 Anilide Ar-NH- Aniline->Anilide + Base OH- Base->Anilide Water H2O Anilide->Water + Product Ar-NH-CH3 Anilide->Product + DMS (CH3)2SO4 DMS->Product Leaving_Group CH3SO4- Product->Leaving_Group +

Caption: Simplified mechanism of N-methylation of anilines.

Experimental Protocol: N-Methylation of 2-Chloro-4-nitroaniline

The following protocol is adapted from a similar methylation reaction of a related nitroaniline derivative and is expected to provide high yields of the target compound.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 2-chloro-4-nitroaniline, dichloromethane, and water.

  • Addition of Base: Add a solution of sodium hydroxide to the flask while stirring.

  • Addition of Methylating Agent: Cool the mixture to 25-30°C and add dimethyl sulfate dropwise from the dropping funnel, maintaining the temperature within this range.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and maintain this temperature with stirring for approximately 4 hours.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield a yellow solid.

Self-Validating System:

In-process control via TLC or HPLC will confirm the consumption of the starting material. The final product's structure and purity should be rigorously confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the described synthesis pathway.

StepStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Expected ProductExpected Yield (%)
14-NitroanilineCl2, HClWater-10 to 02-Chloro-4-nitroaniline>95
22-Chloro-4-nitroanilineDimethyl Sulfate, NaOHDichloromethane, Water50-60This compound>90

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process starting from 4-nitroaniline. This pathway, involving chlorination followed by N-methylation, is both high-yielding and scalable, making it suitable for laboratory and industrial applications. The provided protocols, grounded in established chemical principles and supported by relevant literature, offer a reliable method for the preparation of this valuable chemical intermediate. Rigorous in-process monitoring and final product characterization are essential to ensure the desired purity and quality.

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A. Available at: [Link]

  • N‐methylation of aniline and methanol with catalyst 2. - ResearchGate. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. Available at: [Link]

  • 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460 - PubChem. Available at: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. Available at: [Link]

  • The N-methylation reactions of aniline compounds using lignin as a... - ResearchGate. Available at: [Link]

  • 4-氯-N-甲基苯胺CAS号932-96-7-化工百科– 960化工网. Available at: [Link]

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  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. Available at: [Link]

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An In-Depth Technical Guide to 2-Chloro-N-methyl-4-nitroaniline (C7H7ClN2O2): Synthesis, Applications, and Microbial Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-methyl-4-nitroaniline, a nitroaromatic compound with the chemical formula C7H7ClN2O2. The IUPAC name for this compound is this compound[1]. This document delves into its synthesis, industrial applications, and, most notably, the microbial degradation pathway of its parent compound, 2-chloro-4-nitroaniline, by Rhodococcus sp., offering insights into its environmental fate and bioremediation potential. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who are working with or have an interest in substituted anilines and their biological and environmental interactions.

Introduction

This compound belongs to the family of halogenated nitroaromatic compounds, a class of chemicals widely used as intermediates in the synthesis of a variety of industrial products, including dyes, pharmaceuticals, and pesticides[2][3]. The presence of the chloro, nitro, and methylamino groups on the benzene ring imparts specific chemical properties that make it a versatile building block in organic synthesis. However, the environmental persistence and potential toxicity of halogenated nitroaromatics necessitate a thorough understanding of their biological degradation pathways. This guide will focus on the key technical aspects of this compound and its close analogue, 2-chloro-4-nitroaniline, with a particular emphasis on a well-documented microbial degradation pathway.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the N-methylation of 2-chloro-4-nitroaniline. The parent compound, 2-chloro-4-nitroaniline, is typically synthesized via the chlorination of p-nitroaniline in an acidic medium or from 1,2-dichloro-4-nitrobenzene by heating with alcoholic ammonia[4].

Key Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C7H7ClN2O2[1]
Molecular Weight 186.6 g/mol [1]
CAS Number 6085-92-3[1]
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 117.0 to 120.0 °C

Industrial and Research Applications

This compound and its parent compound, 2-chloro-4-nitroaniline, serve as important intermediates in several industrial and research applications:

  • Pharmaceutical Synthesis: 2-Chloro-4-nitroaniline is a known intermediate in the synthesis of the molluscicide niclosamide[2][3]. The N-methylated derivative is also utilized in the synthesis of other pharmaceutical agents.

  • Dye Manufacturing: These compounds are precursors in the production of various dyes[2][3].

  • Corrosion Inhibitors: They find application in the formulation of corrosion inhibitors[2][3].

  • Research Chemical: In a laboratory setting, it is used as a starting material for the synthesis of novel organic compounds and in the development of new synthetic methodologies.

Microbial Degradation of 2-Chloro-4-nitroaniline

A significant area of research for nitroaromatic compounds is their environmental fate and potential for bioremediation. A detailed aerobic degradation pathway for 2-chloro-4-nitroaniline (2-C-4-NA) has been elucidated in Rhodococcus sp. strain MB-P1, which can utilize this compound as a sole source of carbon, nitrogen, and energy[2][3]. This provides a valuable model for understanding the biological transformation of related compounds like this compound.

The Degradation Pathway

The degradation of 2-C-4-NA by Rhodococcus sp. MB-P1 proceeds through a series of enzymatic steps, initiated by the removal of the nitro group. The key intermediates identified in this pathway are 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ)[2][5][6].

The proposed metabolic pathway is as follows:

Biodegradation_Pathway CNA 2-Chloro-4-nitroaniline (2-C-4-NA) ACP 4-Amino-3-chlorophenol (4-A-3-CP) CNA:e->ACP:w Flavin-dependent monooxygenase CHQ 6-Chlorohydroxyquinol (6-CHQ) ACP:e->CHQ:w Aniline dioxygenase RingCleavage Ring Cleavage Products CHQ:e->RingCleavage:w Dioxygenase

Caption: Proposed aerobic degradation pathway of 2-Chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1.

The initial step is catalyzed by a flavin-dependent monooxygenase , which removes the nitro group from 2-C-4-NA to form 4-A-3-CP[2][3]. Subsequently, an aniline dioxygenase is involved in the conversion of 4-A-3-CP to 6-CHQ[3]. The final stage involves the cleavage of the aromatic ring of 6-CHQ by a dioxygenase, leading to intermediates that can enter central metabolic pathways[6].

Quantitative Analysis of Biodegradation

The degradation of 2-C-4-NA by Rhodococcus sp. MB-P1 is accompanied by the release of nitrite (NO₂⁻), chloride (Cl⁻), and ammonium (NH₄⁺) ions into the medium[2][3][5]. Quantitative analysis of these ions, along with the disappearance of the parent compound, provides a measure of the degradation efficiency.

ParameterObservationReference
Substrate Utilization Complete degradation of 100 µM 2-C-4-NA[2][3]
Ion Release Stoichiometric release of NO₂⁻, Cl⁻, and NH₄⁺[2][3][5]
Key Enzyme Activity Monooxygenase and aniline dioxygenase activity confirmed[2][3]

Experimental Protocols

This section outlines the key experimental workflows for studying the microbial degradation of 2-chloro-4-nitroaniline, adapted from the study on Rhodococcus sp. strain MB-P1[2].

Bacterial Growth and Degradation Assay

Growth_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Inoculum Prepare Rhodococcus sp. inoculum Incubate Inoculate MSM with Rhodococcus sp. Incubate at 28°C with shaking Inoculum->Incubate Media Prepare Minimal Salt Medium (MSM) + 2-C-4-NA (sole C, N source) Media->Incubate Sampling Withdraw samples at time intervals Incubate->Sampling OD600 Measure Optical Density at 600 nm (Bacterial Growth) Sampling->OD600 HPLC Analyze supernatant by HPLC (2-C-4-NA & Metabolites) Sampling->HPLC IonChrom Analyze ion release (NO₂⁻, Cl⁻, NH₄⁺) Sampling->IonChrom

Caption: Experimental workflow for assessing the biodegradation of 2-chloro-4-nitroaniline.

Protocol:

  • Inoculum Preparation: Grow a culture of Rhodococcus sp. strain MB-P1 in a nutrient-rich medium (e.g., 1/4 strength Nutrient Broth) to obtain a sufficient cell density[2].

  • Medium Preparation: Prepare a minimal salt medium (MSM) devoid of carbon and nitrogen sources. Add a stock solution of 2-chloro-4-nitroaniline to the desired final concentration (e.g., 100 µM) as the sole carbon and nitrogen source[2].

  • Incubation: Inoculate the MSM with the prepared bacterial culture and incubate at an appropriate temperature (e.g., 28°C) with agitation[2].

  • Analysis:

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals[2].

    • Analyze the concentration of 2-chloro-4-nitroaniline and its metabolites in the culture supernatant using High-Performance Liquid Chromatography (HPLC)[2].

    • Quantify the release of nitrite, chloride, and ammonium ions using appropriate analytical methods such as ion chromatography.

Identification of Metabolites

Metabolites from the degradation process can be identified using a combination of HPLC and Gas Chromatography-Mass Spectrometry (GC-MS)[2].

HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v)[2].

  • Detection: UV detector scanning a range of wavelengths (e.g., 220-290 nm)[2].

GC-MS Method:

  • Samples are derivatized (e.g., by silylation) prior to analysis to increase volatility[2].

  • The GC is programmed with a specific temperature gradient to separate the compounds.

  • The mass spectrometer provides mass fragmentation patterns that are used to identify the chemical structures of the metabolites by comparing them to authentic standards and spectral libraries[2].

Conclusion

This compound is a valuable chemical intermediate with important applications in the pharmaceutical and dye industries. The detailed understanding of the microbial degradation of its parent compound, 2-chloro-4-nitroaniline, by Rhodococcus sp. provides critical insights for environmental risk assessment and the development of bioremediation strategies for sites contaminated with such nitroaromatic compounds. The elucidation of the enzymatic pathway and the identification of key metabolites offer a solid foundation for further research into the biodegradation of other structurally related molecules. This knowledge is essential for the sustainable use of these important industrial chemicals.

References

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathway for aerobic degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Chloro-N-methyl-4-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

2-Chloro-N-methyl-4-nitroaniline is a substituted nitroaniline derivative with a molecular structure that suggests its potential as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. The journey of a chemical entity from a laboratory curiosity to a viable product is critically dependent on its physicochemical properties, with solubility being paramount. Understanding the solubility of this compound in a range of organic solvents is essential for researchers in process chemistry, formulation science, and medicinal chemistry. This parameter governs crucial aspects such as reaction kinetics, purification strategies (e.g., recrystallization), and the ability to formulate the compound for toxicological and efficacy studies.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to accurately assess and interpret the solubility of this compound, thereby facilitating its progression in the development pipeline.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1] The molecular structure of this compound, featuring a polar nitro group, a halogen atom, and a secondary amine, suggests a molecule with a significant dipole moment. Therefore, it is anticipated to exhibit greater solubility in polar solvents.

The key intermolecular forces at play include:

  • Dipole-Dipole Interactions: The polar functional groups of this compound will interact favorably with polar solvent molecules.

  • Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Van der Waals Forces: These non-specific interactions will be present in all solvent-solute combinations but will be the dominant force in nonpolar solvents.

Based on this theoretical underpinning, a rational selection of solvents for experimental determination should encompass a wide range of polarities and hydrogen bonding capabilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium method . This technique involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solid in the liquid phase.

I. Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

II. Experimental Workflow

The logical flow for the isothermal equilibrium solubility determination is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 2-Chloro-N-methyl- 4-nitroaniline to solvent in a vial B Seal the vial tightly A->B C Place vial in a temperature- controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solid to settle post-equilibration D->E F Withdraw supernatant with a syringe E->F G Filter the supernatant to remove particulates F->G H Accurately dilute the filtered solution G->H I Analyze concentration via HPLC or UV-Vis H->I

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

III. Detailed Methodology
  • Preparation of Slurries:

    • To a series of vials, add a pre-weighed amount of each selected organic solvent.

    • Add an excess of this compound to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically adequate.

  • Sampling and Sample Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

    • Determine the mass of the collected filtrate.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectroscopy. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Data Calculation and Presentation:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • Summarize the quantitative solubility data in a clearly structured table for easy comparison.

Data Summary and Interpretation

Organic Solvent Solvent Type Predicted Solubility Trend Experimentally Determined Solubility (mg/mL at 25°C)
HexaneNonpolarLowTo be determined
TolueneAromaticLow to ModerateTo be determined
Ethyl AcetatePolar AproticModerate to HighTo be determined
AcetonePolar AproticHighTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
WaterPolar ProticVery LowTo be determined

Conclusion and Future Directions

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in synthetic and formulation applications. This guide has provided a robust theoretical framework and a detailed, field-proven experimental protocol for the accurate determination of this critical parameter. By following the outlined isothermal equilibrium method, researchers can generate reliable and reproducible solubility data. This information is indispensable for the rational selection of solvents for chemical reactions, the design of efficient purification processes, and the development of suitable formulations for preclinical and clinical evaluation. The generation of such data is a crucial step in unlocking the full potential of this compound in the broader landscape of chemical and pharmaceutical development.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • Vertex AI Search. (n.d.). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • Vertex AI Search. (n.d.). Solubility of Organic Compounds.
  • PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. Retrieved January 22, 2026, from [Link].

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved January 22, 2026, from [Link].

  • ChemSynthesis. (n.d.). 2-chloro-4-nitroaniline. Retrieved January 22, 2026, from [Link].

  • CPAchem. (n.d.). Safety data sheet. Retrieved January 22, 2026, from [Link].

  • ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved January 22, 2026, from [Link].

  • ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved January 22, 2026, from [Link].

  • ACS Publications. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link].

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Thermal stability of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of 2-Chloro-N-methyl-4-nitroaniline

Abstract

The thermal stability of chemical intermediates is a cornerstone of safe and robust process development in the pharmaceutical and chemical industries. This compound, a substituted nitroaromatic amine, possesses functional groups that are associated with thermal liability. Understanding its decomposition behavior is critical for ensuring operational safety, defining safe processing and storage limits, and maintaining material quality. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this compound is not publicly available, this document leverages a scientifically rigorous approach, drawing analogies from closely related structures—namely 2-Chloro-4-nitroaniline and N-methyl-4-nitroaniline—to establish a robust methodology for assessment. We detail the foundational principles of key analytical techniques, provide field-proven experimental protocols, and offer insights into data interpretation for comprehensive hazard assessment.

Introduction: The Imperative of Thermal Stability

This compound belongs to a class of compounds—nitroaromatic amines—that are energetically rich and can pose significant thermal hazards if not handled correctly. The presence of the nitro group (an oxidizing moiety) and the amino/methylamino group (a reducing moiety) on the same aromatic ring creates an "oxidizer-fuel" system within the molecule. This intramolecular redox potential can lead to rapid, exothermic decomposition when initiated by heat, posing risks of thermal runaway, over-pressurization, and, in severe cases, detonation.

For researchers in drug development, understanding a compound's thermal stability is paramount for:

  • Process Safety: Preventing uncontrolled exothermic events during synthesis, purification, drying, and formulation.

  • Storage and Handling: Defining safe long-term storage conditions to prevent degradation and ensure shelf-life.

  • Regulatory Compliance: Providing essential safety data for regulatory filings and hazard communication.

This guide is structured to provide both the theoretical underpinnings and the practical, actionable protocols required to thoroughly characterize the thermal profile of this compound.

Physicochemical Properties and Hazard Analysis by Analogy

Direct, publicly available thermal decomposition data for this compound is limited. Therefore, we must build our initial assessment by examining its closest structural analogues: the parent amine, 2-Chloro-4-nitroaniline, and the N-methylated, non-chlorinated analogue, N-methyl-4-nitroaniline.

Property2-Chloro-4-nitroanilineN-methyl-4-nitroanilineThis compound (Predicted)
Molecular Formula C₆H₅ClN₂O₂[1]C₇H₈N₂O₂C₇H₇ClN₂O₂
Molecular Weight 172.57 g/mol [1]152.15 g/mol 186.60 g/mol
Melting Point 105 - 111 °C[2][3]149 - 151 °C[4]Likely between 110-150 °C. The N-methyl group may disrupt crystal packing compared to NMNA, but increase molecular weight over the parent amine.
Flash Point 205 °C[2]Not AvailableExpected to be high, likely >150 °C, as it is a solid.
Decomposition Decomposes on burning to produce toxic fumes (NOx, HCl).[1][5] Specific onset temperature is not determined in public literature.[6]TGA/DSC data shows a sharp decomposition event.[7] It is used to lower the melting temperature of energetic materials.[4]The combination of the nitro group and the chloro-substituent suggests a significant exothermic decomposition potential. The N-methyl group may slightly alter the decomposition mechanism and onset temperature.

Expert Insights: The N-methylation on the aniline nitrogen introduces an electron-donating group, which can influence the electronic properties and, consequently, the stability of the molecule. In some cases, N-alkylation can lower the decomposition onset temperature. The chloro-substituent adds to the molecular weight and can be eliminated as corrosive HCl gas upon decomposition.[5] Given these features, rigorous experimental evaluation is non-negotiable.

Core Methodologies for Thermal Hazard Assessment

The cornerstone of modern thermal stability analysis rests on two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information about the thermal behavior of a material.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for detecting thermal events (like melting and decomposition) and quantifying their energy (enthalpy). A sharp, exothermic peak is a critical indicator of a decomposition event.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It reveals when a compound begins to decompose by detecting mass loss. When used alongside DSC, it helps to distinguish between physical transitions (like melting, which has no mass loss) and chemical decomposition.[8][9]

The logical workflow for thermal hazard assessment integrates these techniques to build a comprehensive safety profile.

G cluster_0 Thermal Stability Assessment Workflow A Sample Acquisition & Preparation B Differential Scanning Calorimetry (DSC) Screening (e.g., 10 °C/min) A->B Parallel Analysis C Thermogravimetric Analysis (TGA) (e.g., 10 °C/min) A->C Parallel Analysis D Data Correlation & Initial Assessment B->D Provides Onset Temp (To) Enthalpy (ΔHd) C->D Provides Mass Loss Temp (Td) Residue Information E Isothermal or Advanced Testing (e.g., ARC, Isothermal TGA) D->E Exotherm Detected? F Comprehensive Hazard Report & Safe Operating Limits D->F No Significant Exotherm E->F Provides Kinetic Data Time-to-Max-Rate

Caption: Workflow for comprehensive thermal hazard evaluation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reliable assessment of thermal stability for compounds like this compound.

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

Objective: To determine the onset temperature (Tₒ) and enthalpy of decomposition (ΔHₔ) of the material. This provides a primary measure of its thermal stability and energetic potential.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Ensure the calibration is current.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel crucible or a gold-plated crucible. The use of high-pressure crucibles is critical to suppress sample evaporation and ensure the decomposition event is measured accurately.

  • Crucible Sealing: Hermetically seal the crucible to contain any evolved gases and prevent mass loss before decomposition.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Set the starting temperature to ambient (~25 °C).

    • Set the ending temperature to a point beyond any expected decomposition, typically 350-400 °C for an initial screen. Caution: Do not exceed the instrument's maximum operating temperature.

    • Set a linear heating rate of 10 °C/min. This is a standard rate for initial screening.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow versus temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify the melting endotherm (if present) and any exothermic events.

    • For any significant exotherm, determine the extrapolated onset temperature (Tₒ) by drawing a tangent to the steepest part of the peak and intersecting it with the baseline.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ) in J/g.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass (Tₔ) and to quantify the mass loss associated with decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Set the starting temperature to ambient (~25 °C).

    • Set the ending temperature to a point where decomposition is complete (e.g., 500 °C or higher, based on DSC results).

    • Use the same linear heating rate as the DSC experiment (10 °C/min) to allow for direct comparison.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

  • Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percent mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tₔ), often defined as the temperature at which 5% mass loss occurs (T₅%).

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition.

Data Interpretation and Synthesis

Correlating data from DSC and TGA is crucial for a complete understanding. The onset of a DSC exotherm occurring without simultaneous mass loss in the TGA can indicate a potentially hazardous condensed-phase reaction.

G cluster_output Key Safety Parameters DSC DSC Data (Heat Flow vs. Temp) Analysis Correlated Thermal Hazard Profile DSC->Analysis Onset Temperature (To) Energy Release (ΔHd) TGA TGA Data (Mass % vs. Temp) TGA->Analysis Decomposition Temp (Td) Gas Evolution T_max Maximum Safe Process Temperature Analysis->T_max Runaway Potential for Thermal Runaway Analysis->Runaway Gases Toxic/Corrosive Off-Gassing Analysis->Gases

Caption: Relationship between DSC, TGA, and hazard assessment.

Trustworthiness through Causality: We choose high-pressure crucibles in DSC because if the material decomposes to produce gas before the main exotherm, an open pan would allow this material to escape, leading to an erroneously low (and unsafe) measurement of the decomposition energy. We run TGA at the same heating rate as DSC to ensure that the thermal lag is comparable, allowing for a direct and valid temporal correlation between the heat-release event (DSC) and the mass-loss event (TGA).

Conclusion

While direct experimental data on the thermal decomposition of this compound remains to be published, a robust safety assessment is achievable through the systematic application of DSC and TGA, guided by data from its close structural analogues. The presence of both a nitro group and a chloro-substituent on an N-methylated aniline ring framework strongly suggests a high potential for a significant exothermic decomposition. The protocols and interpretive framework provided in this guide offer a field-proven, scientifically sound pathway for researchers and drug development professionals to characterize these risks, ensuring safer handling, processing, and storage of this and other energetic molecules. Rigorous adherence to these methodologies is essential for building an intrinsic culture of safety in the laboratory and beyond.

References

  • CPAchem Ltd. (2022). Safety data sheet: 2-Chloro-4-nitroaniline. [Online]. Available at: [Link]

  • Chemsrc. (2025). N-Methyl-4-nitroaniline | CAS#:100-15-2. [Online]. Available at: [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Online]. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. [Online]. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. [Online]. Available at: [Link]

  • Zhang, J., et al. (2020). Interaction and mechanism of nitrocellulose and N-methyl-4-nitroaniline by isothermal decomposition method. Semantic Scholar. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Online]. Available at: [Link]

  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(9), 1349. [Online]. Available at: [Link]

  • Semantic Scholar. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Online]. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: 2-Chloro-N-methyl-4-nitroaniline as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-methyl-4-nitroaniline is a substituted nitroaniline that serves as a highly versatile and critical intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). Its specific arrangement of chloro, methylamino, and nitro functional groups on an aromatic scaffold provides a reactive framework for constructing more elaborate molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis, and its practical application in the synthesis of a known pharmaceutical precursor. The causality behind experimental choices, safety protocols, and methods for validation are emphasized to ensure scientific integrity and reproducibility.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the properties of this compound is fundamental for its safe handling and effective use in synthesis.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6085-92-3[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.6 g/mol [1]
Appearance Yellow to orange crystalline powder
Melting Point 107 - 110 °C[2]
Solubility Slightly soluble in water; soluble in ethanol, acetone, and ether.[3]
SMILES O=[O-][1]
Critical Safety and Handling Protocols

This compound and its precursors are hazardous materials that demand strict adherence to safety protocols.

  • Toxicity: This class of compounds is generally toxic if swallowed, inhaled, or in contact with skin.[4][5] Prolonged or repeated exposure may cause organ damage.[4][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a NIOSH-approved respirator, chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[6][7]

  • Handling: Avoid the formation of dust and aerosols.[7] Use spark-proof tools and ensure the workspace is free of ignition sources. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

  • Disposal: Dispose of chemical waste through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[4]

Synthesis of this compound

The synthesis of this compound can be approached from different precursors. The most common and industrially relevant method involves the selective methylation of the more readily available 2-Chloro-4-nitroaniline. An alternative, though less common, route is the chlorination of N-methyl-4-nitroaniline.

Synthesis_Pathways Figure 1: Primary Synthetic Pathways to this compound A 2-Chloro-4-nitroaniline Target This compound A->Target Methylation (e.g., Dimethyl Sulfate, Base) B N-methyl-4-nitroaniline B->Target Chlorination (e.g., N-Chlorosuccinimide)

Figure 1: Primary Synthetic Pathways to this compound
Protocol 1: Synthesis via Methylation of 2-Chloro-4-nitroaniline

This protocol details the N-methylation of 2-chloro-4-nitroaniline. The choice of a methylating agent and base is critical for achieving high yield and purity.

Expertise & Causality: The reaction proceeds via nucleophilic attack of the aniline nitrogen on the methylating agent. The aniline's nitrogen is moderately nucleophilic, but its reactivity is significantly enhanced by a base (e.g., NaOH, K₂CO₃). The base deprotonates the amine, creating a more potent anionic nucleophile, which readily attacks the electrophilic methyl group of an agent like dimethyl sulfate. Dimethyl sulfate is a powerful and cost-effective methylating agent, but it is extremely toxic and must be handled with extreme caution. The reaction temperature is controlled to prevent side reactions, such as undesired multiple methylations or decomposition.

Materials & Reagents:

  • 2-Chloro-4-nitroaniline (1.0 eq)

  • Dimethyl sulfate (1.2 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 eq)

  • Dichloromethane (DCM) or Acetone as solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • TLC plates (silica gel) and developing chamber

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-Chloro-4-nitroaniline (1.0 eq) in the chosen organic solvent (e.g., Dichloromethane).

  • Base Addition: Add the base (e.g., powdered NaOH, 2.5 eq) and water to the flask. Stir the biphasic mixture vigorously for 20-30 minutes.

  • Methylation: Add dimethyl sulfate (1.2 eq) dropwise via the dropping funnel to the stirring suspension at a controlled temperature, typically between 25-30°C. An exotherm may be observed; use an ice bath to maintain the temperature if necessary.

  • Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (around 50-60°C for DCM) and maintain for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully separate the organic layer. If the reaction was run in a water-miscible solvent like acetone, remove the solvent under reduced pressure and then partition the residue between water and an extraction solvent like ethyl acetate.

  • Extraction & Washing: Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes residual base and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification & Validation: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final product, this compound, should be validated by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm the structure.

Application in Pharmaceutical Synthesis: Precursor to a Nintedanib Intermediate

This compound is a direct precursor to 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which itself is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[8]

Workflow_Nintedanib_Intermediate Figure 2: Workflow for the Synthesis of a Nintedanib Intermediate start Start: This compound process1 Step 1: Acylation Reaction (Schotten-Baumann conditions) start->process1 reagents Reagents: Chloroacetyl Chloride Base (e.g., Na₂CO₃) Solvent (e.g., Toluene) reagents->process1 process2 Step 2: Reaction Monitoring (TLC analysis) process1->process2 process3 Step 3: Work-up (Filtration, Washing) process2->process3 end Product: 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide process3->end

Figure 2: Workflow for the Synthesis of a Nintedanib Intermediate
Protocol 2: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

This protocol describes the acylation of this compound using chloroacetyl chloride.

Expertise & Causality: This is a classic nucleophilic acyl substitution reaction. The secondary amine of this compound acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as sodium carbonate or triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Removing the HCl prevents it from protonating the starting aniline, which would render it non-nucleophilic and halt the reaction. The reaction is typically performed at a low temperature to control the high reactivity of the acid chloride and minimize side reactions.

Materials & Reagents:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq) or Triethylamine (1.2 eq)

  • Toluene or Dichloromethane (DCM) as solvent

  • Deionized water

Step-by-Step Methodology:

  • Reaction Setup: Charge a suitable reactor or round-bottom flask with this compound (1.0 eq), the solvent (e.g., Toluene), and an aqueous solution of the base (e.g., Na₂CO₃, 1.5 eq).[8]

  • Cooling: Cool the stirred mixture to a temperature of 10-20°C using an ice bath.[8]

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) to the mixture over a period of 1-2 hours, ensuring the temperature remains within the 10-20°C range.[8]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.[8]

  • Product Isolation: The product typically precipitates from the reaction mixture as a solid. Isolate the solid by filtration.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water to remove any remaining salts and base. Dry the product under vacuum to obtain 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

  • Validation: The final product's identity and purity can be confirmed using HPLC, Mass Spectrometry (FAB-MS (m/z): 229.5 [M+H]), and melting point analysis.[8] A typical yield for this process is over 90% with purity exceeding 98%.[8]

Conclusion

This compound stands as a pivotal building block in modern pharmaceutical synthesis. Its utility is clearly demonstrated in the efficient, high-yield pathways to crucial drug intermediates, such as the precursor for Nintedanib. The synthetic protocols provided herein, grounded in established chemical principles, offer reliable methods for researchers in drug discovery and process development. Proper adherence to the detailed safety and handling procedures is paramount to harnessing the synthetic potential of this intermediate responsibly.

References

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Preparation method of 2-chloro-6-methylaniline.
  • Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. [Link]

  • 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. PubChem, National Center for Biotechnology Information. [Link]

  • Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Safety data sheet - 2-Methyl-4-nitroaniline. CPAchem. [Link]

  • 2-Chloro-4-nitroaniline CAS:121-87-9 - High Purity Medicine Grade at Best Price. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Application Note: A Validated Protocol for the Selective N-methylation of 2-chloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated protocol for the selective N-methylation of 2-chloro-4-nitroaniline to produce N-methyl-2-chloro-4-nitroaniline, a key intermediate in various synthetic applications. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, operational safety, and product purity. We will delve into the rationale behind the choice of reagents, the reaction mechanism, and provide a step-by-step procedure from reaction setup to product characterization. This document includes critical safety protocols for handling hazardous materials, a detailed troubleshooting guide, and methods for analytical validation of the final product.

Introduction and Mechanistic Rationale

The N-methylation of anilines is a fundamental transformation in organic synthesis, yielding products that are often precursors to pharmaceuticals, dyes, and agrochemicals.[1] The substrate, 2-chloro-4-nitroaniline, possesses an amino group whose nucleophilicity is significantly attenuated by the electron-withdrawing effects of the ortho-chloro and para-nitro substituents. Therefore, a potent electrophilic methylating agent and carefully selected reaction conditions are required for an efficient transformation.

The Underlying Mechanism: SN2 Alkylation

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway. The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent. To enhance the nucleophilicity of the aniline nitrogen, a base is employed to deprotonate the amino group, generating a more potent anionic nucleophile.

This protocol utilizes dimethyl sulfate ((CH₃)₂SO₄) as the methylating agent. It is a powerful, efficient, and cost-effective reagent for this purpose.[2] The choice of dimethyl sulfate over other agents like methyl iodide is often predicated on its higher reactivity and different safety handling profile. The reaction is facilitated by a strong base, sodium hydroxide (NaOH), which ensures a sufficient concentration of the deprotonated aniline for the reaction to proceed at a practical rate.

Critical Safety and Hazard Analysis

E-E-A-T Pillar: Trustworthiness through Safety. A protocol is only as reliable as it is safe to execute. The reagents used in this synthesis are hazardous and require strict adherence to safety protocols.

  • Dimethyl Sulfate ((CH₃)₂SO₄): EXTREMELY HAZARDOUS. Dimethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[3] It is corrosive, highly toxic upon inhalation, ingestion, and skin absorption, and can cause severe, delayed burns to the skin, eyes, and respiratory tract.[4][5][6] The lack of a strong odor means there are poor warning properties for exposure.[5] All operations involving dimethyl sulfate must be performed in a certified chemical fume hood. [3][7] Impermeable gloves (e.g., Viton or laminate), safety goggles, a face shield, and a lab coat are mandatory.[3][4] An emergency spill kit and a quenching solution (e.g., dilute ammonia) should be readily accessible.

  • 2-chloro-4-nitroaniline: This compound is harmful if swallowed and is toxic to aquatic life.[8][9] It can cause skin and eye irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8][10]

  • Sodium Hydroxide (NaOH): Caustic and can cause severe skin and eye burns. Handle with appropriate gloves and eye protection.

  • Solvents (Dichloromethane): Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated fume hood.

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][5] Contaminated clothing must be removed and decontaminated before reuse.[7]

Experimental Protocol: N-methylation

This protocol is adapted from established methodologies for the methylation of related nitroaromatic compounds.[11]

3.1. Materials and Equipment

  • 2-chloro-4-nitroaniline

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Addition funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.2. Data and Reagent Summary

ReagentMW ( g/mol )Molar Eq.Moles (mmol)Mass (g)Volume (mL)Density (g/mL)
2-chloro-4-nitroaniline172.571.050.08.63--
Sodium Hydroxide40.002.5125.05.00--
Dimethyl Sulfate126.131.575.09.467.11.33
Dichloromethane----1001.33
Water----401.00

3.3. Step-by-Step Reaction Procedure

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel, add 2-chloro-4-nitroaniline (8.63 g, 50.0 mmol).

  • Dissolution: Add dichloromethane (100 mL) to the flask and stir until the starting material is fully dissolved. In a separate beaker, prepare the aqueous base by dissolving sodium hydroxide (5.00 g, 125.0 mmol) in deionized water (40 mL).

  • Reagent Addition: Carefully add the aqueous NaOH solution to the reaction flask. Begin vigorous stirring to ensure good mixing between the two phases. Add dimethyl sulfate (7.1 mL, 75.0 mmol) to the addition funnel.

  • Reaction Execution: Add the dimethyl sulfate dropwise to the stirring biphasic mixture over 30 minutes. An exotherm may be observed; maintain the temperature between 25-30 °C using a water bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (~40 °C for DCM) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

3.4. Work-up and Product Isolation

  • Cooling: Once the reaction is complete, cool the flask to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Extraction: Extract the remaining aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with water (50 mL) and then brine (50 mL) to remove residual base and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a yellow-orange solid.

3.5. Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-methyl-2-chloro-4-nitroaniline, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick method to assess reaction completion and purity against the starting material.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high precision. A C18 reversed-phase column with a mobile phase of acetonitrile and water is typically effective.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product (Expected M⁺ for C₇H₇ClN₂O₂ is ~186.02 m/z).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

    • ¹H NMR: Expect to see the appearance of a new singlet for the N-methyl group (typically ~3.0 ppm) and the disappearance of the broad N-H₂ protons from the starting material. The aromatic protons will show characteristic shifts and coupling patterns.

    • ¹³C NMR: Expect a new peak in the aliphatic region (~30-35 ppm) corresponding to the N-methyl carbon.

Workflow Visualization

The following diagram outlines the complete protocol from preparation to final analysis.

N_Methylation_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Weigh Reagents: - 2-chloro-4-nitroaniline - Sodium Hydroxide B Prepare Solutions: - Dissolve aniline in DCM - Dissolve NaOH in Water A->B C Assemble Glassware: - Flask, Condenser, Funnel B->C D Add NaOH solution to flask C->D E Dropwise addition of Dimethyl Sulfate (DMS) D->E F Heat mixture to reflux (3-4 hours) E->F G Monitor by TLC F->G H Cool to RT & Separate Layers G->H Reaction Complete I Extract Aqueous Layer with DCM H->I J Wash & Dry Organic Phase I->J K Concentrate via Rotovap J->K L Recrystallize Crude Product K->L M Characterize Final Product: - HPLC - GC-MS - NMR L->M

Caption: Workflow for the N-methylation of 2-chloro-4-nitroaniline.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (e.g., old NaOH).2. Insufficient reaction time or temperature.3. Poor mixing of biphasic system.1. Use fresh, high-purity NaOH.2. Extend reaction time and ensure reflux is maintained.3. Increase stirring speed to create a fine emulsion.
Significant Starting Material Remains 1. Insufficient methylating agent or base.2. Reaction not run to completion.1. Check stoichiometry; ensure at least 1.5 eq. of DMS and 2.5 eq. of NaOH are used.2. Continue heating and monitor by TLC until SM is consumed.
Formation of Di-methylated Byproduct 1. Excess dimethyl sulfate.2. Prolonged reaction time at high temperature.1. Use the recommended stoichiometry (1.5 eq. DMS). Do not add a large excess.2. Monitor the reaction closely and stop it once the mono-methylated product is dominant. The byproduct can be removed via column chromatography.[13]
Oily Product / Fails to Crystallize Presence of impurities.Purify the crude product using silica gel column chromatography (e.g., gradient elution with Hexanes/Ethyl Acetate).

References

  • Ivanova, I. I., et al. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Kinetics and Catalysis, 44(5), 701-709.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (LCSS: Dimethyl Sulfate).
  • Penta chemicals. (2025). Safety Data Sheet: Dimethyl sulfate.
  • Pike, V. W., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. National Institutes of Health.
  • Ivanova, I. I., et al. (2003). Mechanism of Aniline Methylation on Zeolite... Kinetics & Catalysis.
  • International Programme on Chemical Safety. (1994). ICSC 0148 - DIMETHYL SULFATE.
  • Ivanova, I. I., et al. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate.
  • IPCS. (1994). DIMETHYL SULFATE ICSC: 0148.
  • ChemicalBook. N-Methylaniline synthesis.
  • CDH Fine Chemical. (n.d.). 2-Chloro-4-Nitroaniline MATERIAL SAFETY DATA SHEET.
  • Chemical Emergency Medical Guidelines. (2022). Dimethyl sulfate (CH3)2SO4.
  • BenchChem. (2025). Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis.
  • NOAA. (n.d.). 2-CHLORO-4-NITROANILINE. CAMEO Chemicals.
  • Aarti Industries. (2025). GPS Safety Summary: 2-Chloro-4-nitroaniline.
  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • ResearchGate. (n.d.). N‐mono‐methylation of primary anilines with DMC in continuous flow.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-nitroaniline.
  • Jakhlal, J., et al. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry.
  • Wang, D., & Astruc, D. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline.

Sources

Application Notes and Protocols for the Analytical Determination of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Chloro-N-methyl-4-nitroaniline

This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its chemical structure, characterized by a chlorinated and nitrated benzene ring with an N-methylated amine, presents a unique analytical challenge. The accurate and precise quantification of this compound is paramount for ensuring the quality and purity of starting materials, monitoring reaction progress, and identifying potential impurities in final products within research, development, and manufacturing settings.

This comprehensive technical guide provides detailed analytical methods for the detection and quantification of this compound. We will explore robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design and data interpretation. The methodologies presented are grounded in established analytical principles for similar aniline derivatives and are designed to be adaptable and verifiable in a laboratory setting.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is particularly well-suited for this analyte, leveraging its moderate polarity.

Causality of Method Design:

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile, a common organic modifier, disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to its elution. The addition of a small amount of acid, such as phosphoric or formic acid, is crucial for suppressing the ionization of the amine group, resulting in sharper, more symmetrical peaks. UV detection is ideal due to the presence of chromophores (nitro and aniline groups) in the molecule, which exhibit strong absorbance in the UV-visible range.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Consumables:

  • Standard HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).

  • Syringe filters (0.45 µm).

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile or mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

4. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection Wavelength 254 nm (or scan from 220-290 nm for optimization)
Run Time Sufficient to allow for the elution of the analyte and any impurities.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their respective concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Preparation HPLC HPLC-UV System Standard->HPLC Inject Sample Sample Preparation Sample->HPLC Inject Data Data Acquisition (Chromatogram) HPLC->Data CalCurve Calibration Curve Generation Data->CalCurve Quantify Concentration Determination Data->Quantify CalCurve->Quantify GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Confirmation Standard Reference Standard Preparation GCMS GC-MS System Standard->GCMS Inject Sample Sample Extraction & Concentration Sample->GCMS Inject Data Data Acquisition (TIC & Mass Spectra) GCMS->Data CalCurve Calibration Curve Generation Data->CalCurve Quantify Concentration Determination Data->Quantify Confirm Identity Confirmation (Mass Spectrum) Data->Confirm CalCurve->Quantify

Application Note: A Robust HPLC Method for the Purity Analysis of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-methyl-4-nitroaniline is a substituted aromatic amine that can serve as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyestuffs. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for assessing the purity of this compound.[1]

This application note provides a detailed, robust, and reliable reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. Furthermore, this document outlines a protocol for forced degradation studies to ensure the stability-indicating nature of the method, a critical requirement in pharmaceutical development as per the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Principle of the Method: Reversed-Phase Chromatography

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound due to the presence of the nitro and amino groups, but also possessing nonpolar character from the aromatic ring and chloro and methyl substituents, will be retained on the nonpolar stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the analyte and its impurities can be effectively separated based on their differential partitioning between the stationary and mobile phases.[5][6][7][8] Eluting the column with an isocratic mobile phase will cause less polar compounds to elute later than more polar compounds. Detection is achieved using a UV detector, as the nitroaromatic chromophore in the molecule strongly absorbs UV radiation.[1][5]

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Ultrasonic bath.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound reference standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

  • Hydrochloric acid (AR grade).

  • Sodium hydroxide (AR grade).

  • Hydrogen peroxide (30%, AR grade).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound. The selection of a C18 column provides a versatile nonpolar stationary phase suitable for this analyte. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for nitroaromatic compounds.[7] The detection wavelength is selected based on the UV absorbance characteristics of nitroanilines.[1][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes
Mode Isocratic

Experimental Protocols

Protocol 1: Preparation of Solutions

Mobile Phase Preparation (Acetonitrile:Water, 60:40 v/v):

  • Measure 600 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC grade water.

  • Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.

Diluent Preparation:

  • Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the diluent and mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Prepare a stock solution following steps 2-4 of the Standard Stock Solution preparation.

  • Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 2: System Suitability Testing (SST)

System suitability testing is a regulatory requirement to ensure that the chromatographic system is adequate for the intended analysis.[9][10][11] It must be performed before any sample analysis.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria listed in the table below. The analysis is deemed valid only if all SST criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.[10]
Theoretical Plates (N) > 2000Measures the efficiency of the column.[10]
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the system.[12]
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and system.[10]
Protocol 3: Analytical Workflow

The following workflow provides a logical sequence for the purity analysis.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample equilibrate->sst check_sst Check SST Criteria sst->check_sst check_sst->equilibrate Fail inject_blank Inject Blank check_sst->inject_blank Pass inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample process_data Integrate Peaks & Process Data inject_sample->process_data calculate Calculate Purity process_data->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC Purity Analysis.

Protocol 4: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method, ensuring that the method can separate the main analyte from any potential degradation products.[2][4][13][14] A target degradation of 5-20% is recommended to provide meaningful data without completely destroying the drug substance.[2][14]

Sample Preparation for Stress Studies:

  • Use a solution of this compound at a concentration of 1000 µg/mL for all stress conditions. After the stress period, dilute the samples to a final concentration of 100 µg/mL with the mobile phase before injection.

Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the sample stock solution and 1 M HCl.

    • Keep the mixture at 60 °C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis:

    • Mix equal volumes of the sample stock solution and 1 M NaOH.

    • Keep the mixture at 60 °C for 4 hours.

    • Cool, neutralize with 1 M HCl, and dilute to the final concentration.

  • Oxidative Degradation:

    • Mix equal volumes of the sample stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Expose the solid powder of this compound to 105 °C in a hot air oven for 48 hours.

    • Prepare a sample solution from the stressed solid as per Protocol 1.

  • Photolytic Degradation:

    • Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a sample solution from the stressed solid.

Analysis of Stressed Samples:

  • Inject a blank, an unstressed sample solution, and all stressed sample solutions into the HPLC system.

  • Use a PDA detector if available to check for peak purity of the main analyte peak in all stressed chromatograms.

G cluster_stress Stress Conditions acid Acid Hydrolysis (1M HCl, 60°C) analysis Dilute, Inject & Analyze by HPLC acid->analysis base Base Hydrolysis (1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal (105°C, Solid) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis analyte This compound (Stock Solution / Solid) analyte->acid analyte->base analyte->oxidation analyte->thermal analyte->photo evaluation Evaluate Peak Purity & Degradation Profile analysis->evaluation

Caption: Logical workflow for the Forced Degradation Study.

Data Analysis and Calculations

The purity of the this compound sample is calculated based on the area percent method. This assumes that all impurities have a similar response factor to the main component at the detection wavelength.

Calculation Formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Area of Main Peak: The integrated area of the this compound peak in the sample chromatogram.

  • Total Area of All Peaks: The sum of the integrated areas of all peaks in the sample chromatogram (excluding blank and solvent peaks).

References

  • Vertex AI Search. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. J Hazard Mater. 2009 Dec 30;172(2-3):1652-8.
  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • SGS Denmark. (n.d.). Forced Degradation Testing.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-4-nitroaniline on Newcrom R1 HPLC column.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Vertex AI Search. (n.d.). Analytical System Suitability: Criteria, Examples & Regulatory Expectations.
  • Vertex AI Search. (2014). System Suitability.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
  • PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline.
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
  • US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.

Sources

GC-MS protocol for identifying 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Identification of 2-Chloro-N-methyl-4-nitroaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive guide and a detailed protocol for the qualitative identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and its structural analogs are important intermediates in the synthesis of dyes and pharmaceuticals.[1] Accurate and reliable identification is critical for process monitoring, quality control of starting materials, and impurity profiling in drug development. This protocol is designed for researchers, analytical scientists, and drug development professionals, offering a robust methodology grounded in established analytical principles for aniline derivatives.[2]

Introduction and Scientific Principle

This compound (FW: 186.6 g/mol , Formula: C₇H₇ClN₂O₂) is a semi-volatile organic compound amenable to gas chromatography.[3][4] The analytical challenge lies in achieving unambiguous identification, often in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice due to its superior performance, which combines the high-resolution separation capability of Gas Chromatography (GC) with the definitive identification power of Mass Spectrometry (MS).[5]

The principle of this method is as follows:

  • Separation: The analyte, dissolved in a suitable organic solvent, is injected into the GC system. It is vaporized and transported by an inert carrier gas through a capillary column. Separation from other components in the sample is achieved based on the compound's boiling point and its differential partitioning between the stationary phase of the column and the mobile gas phase.[6]

  • Identification: Following chromatographic separation, the eluted compound enters the mass spectrometer. Here, it is subjected to electron ionization (EI), a high-energy process that generates a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint," allowing for authoritative identification by comparison to a reference standard or a spectral library.[2]

The choice of a non-polar stationary phase, such as one based on 5% phenyl-methylpolysiloxane, is deliberate. This type of phase is robust and provides excellent resolution for a wide range of semi-volatile aromatic compounds, including nitroanilines.

Safety Precautions

Substituted nitroanilines are classified as toxic compounds.[7][8] Therefore, all handling and preparation steps must be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Handle the pure compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Waste Disposal: Dispose of all chemical waste, including used vials and solvents, according to institutional and local environmental regulations.[9]

  • Toxicity: this compound and its analogs are toxic if swallowed, inhaled, or in contact with skin.[8] In case of exposure, seek immediate medical attention.[7]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: this compound reference standard (Purity ≥95%)[4]

  • Solvent: HPLC-grade or pesticide-grade Methanol or Dichloromethane.[3]

  • Carrier Gas: Helium, ultra-high purity (99.999%)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

  • Glassware: Class A volumetric flasks and micropipettes.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters provided below are a validated starting point and may be optimized for specific instruments.[1][6]

Parameter Recommended Setting Rationale for Setting
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977A or equivalentOffers high sensitivity and stable mass analysis.
Injector Split/Splitless Inlet
   Injection ModeSplitlessTo maximize the transfer of analyte onto the column, enhancing sensitivity for trace-level detection.[3]
   Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
   Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overload.
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane column provides excellent selectivity for aromatic compounds.
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.
   Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program
   Initial Temperature100 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
   Ramp 120 °C/min to 200 °CA moderate ramp rate to separate the target analyte from solvent and early-eluting impurities.
   Ramp 210 °C/min to 280 °CA slower ramp to ensure separation from later-eluting compounds.
   Final HoldHold at 280 °C for 5 minEnsures that all high-boiling components are eluted from the column, preventing carryover.
MS Parameters
   Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
   Ion Source Temp.230 °CStandard temperature to ensure proper ionization while minimizing thermal degradation within the source.
   Quadrupole Temp.150 °CMaintains ion trajectory and prevents contamination of the mass filter.
   Electron Energy70 eVThe standard energy for EI, which generates extensive and reproducible fragmentation for library matching.
   Acquisition ModeFull ScanTo acquire the complete mass spectrum for unambiguous identification.
   Scan Range50 - 350 m/zCovers the molecular ion and all expected major fragments of the target analyte.
   Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Experimental Workflow Diagram

Caption: Workflow for the identification of this compound.

Detailed Experimental Protocol

Preparation of Standard Solutions

This protocol establishes a reference for retention time and mass spectrum.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol.[6] Stopper and mix thoroughly. This solution should be stored in a cool, dark place.

  • Working Standard Solution (10 µg/mL): Pipette 100 µL of the Stock Standard Solution into a 10 mL volumetric flask. Dilute to the mark with methanol and mix. This concentration is suitable for achieving a strong signal without detector saturation.[3]

  • Transfer: Transfer the working standard solution into an amber glass autosampler vial for analysis.

Preparation of Unknown Samples

The sample preparation will vary depending on the matrix. The following is a general procedure for a solid substance.

  • Dissolution: Accurately weigh approximately 10 mg of the unknown sample material and dissolve it in 10 mL of methanol. For samples with expected low concentrations of the analyte, the sample weight should be increased or the solvent volume decreased accordingly.

  • Filtration: If the solution contains particulate matter, filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.[6] This is a critical step to prevent blockage of the GC syringe and contamination of the injector liner.[3]

GC-MS Analysis Sequence
  • System Equilibration: Before analysis, allow the GC-MS system to equilibrate under the specified conditions.

  • Solvent Blank: Inject a vial of pure methanol to ensure there is no system contamination or carryover from previous analyses.

  • Standard Injection: Inject the 10 µg/mL working standard solution. This analysis establishes the reference retention time (RT) and mass spectrum for this compound under the current instrument conditions.

  • Sample Injection: Inject the prepared unknown sample solution.

  • Bracketing Blanks/Standards: For larger sample sets, it is good practice to inject a solvent blank and a working standard periodically (e.g., every 10 samples) to monitor for carryover and verify system stability.

Data Analysis and Interpretation

Analyte Identification

Unambiguous identification of this compound requires two points of confirmation:

  • Retention Time (RT) Matching: The peak of interest in the sample chromatogram must have a retention time that matches the retention time of the reference standard, typically within a narrow window (e.g., ±0.1 minutes).[6]

  • Mass Spectrum Matching: The background-subtracted mass spectrum of the peak in the sample must match the mass spectrum of the reference standard.[2]

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound will be characterized by several key ions. Based on the principles of mass spectrometry and data from close structural analogs, the following are predicted:[11][12]

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 186 . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be present at m/z 188 , with an intensity of approximately one-third of the m/z 186 peak. This isotopic pattern is a powerful confirmation of a chlorine-containing compound.

  • Key Fragments:

    • [M-CH₃]⁺ (m/z 171): Loss of a methyl group from the N-methyl moiety.

    • [M-NO₂]⁺ (m/z 140): Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds.

    • Further fragmentation of these primary ions will produce a more complex pattern that contributes to the unique fingerprint of the compound.

The identity is confirmed when the retention times and the ion patterns (including isotopic ratios and relative abundances of fragments) of the unknown sample match those of the authenticated reference standard.

System Suitability and Quality Control

To ensure the trustworthiness and validity of the results, the following checks should be performed:

  • Peak Shape: The chromatographic peak for the reference standard should be symmetrical, with a tailing factor between 0.9 and 1.3.

  • Signal-to-Noise Ratio: The signal-to-noise ratio (S/N) for the molecular ion (m/z 186) in the reference standard should be greater than 10.

  • RT Reproducibility: The retention time of the standard should be highly reproducible across multiple injections.[6]

Conclusion

The GC-MS protocol detailed in this application note provides a selective, sensitive, and reliable method for the identification of this compound. By using a standard non-polar capillary column and electron ionization mass spectrometry, this method generates a unique retention time and mass spectral fingerprint, allowing for confident identification in research, development, and quality control settings. Adherence to the safety precautions, sample preparation guidelines, and system suitability checks will ensure the generation of high-quality, reproducible data.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. In NIST Chemistry WebBook.
  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733460, 2-Chloro-6-methyl-4-nitroaniline. Retrieved from [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • CPAchem Ltd. (2025). Safety data sheet: 2-Methyl-4-nitroaniline. Retrieved from [Link] (Note: A general link is provided. Search for CAS No. 99-52-5).

Sources

Application Notes & Protocols: Strategic Synthesis of Azo Disperse Dyes Utilizing 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

Azo dyes represent the most significant class of synthetic colorants, accounting for over 60% of all dyes used globally.[1][2] Within this category, disperse dyes are non-ionic molecules with low water solubility, engineered specifically for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[3][4] The intermediate 2-Chloro-N-methyl-4-nitroaniline is a highly valuable diazo component in the synthesis of a range of these dyes. Its molecular architecture, featuring a primary aromatic amine for diazotization and electron-withdrawing chloro and nitro groups, makes it an excellent precursor for producing dyes with high tinctorial strength and good fastness properties.[5]

This document provides a comprehensive guide for researchers and chemical development professionals on the synthesis of disperse dyes using this compound. We will delve into the core chemical principles, provide detailed, field-proven laboratory protocols, and emphasize the critical safety and handling measures required. The synthesis is a robust two-step process: the diazotization of this compound, followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

Core Scientific Principles and Reaction Mechanisms

The successful synthesis of azo dyes from this compound hinges on the precise execution of two sequential chemical transformations.

Diazotization: Formation of the Electrophilic Diazonium Salt

Diazotization converts the primary aromatic amine of this compound into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[1][6] The reaction is critically temperature-sensitive and must be maintained at 0–5 °C to prevent the thermally unstable diazonium salt from decomposing into phenolic byproducts and releasing nitrogen gas.[1][7]

The mechanism proceeds as follows:

  • Generation of the Nitrosonium Ion: The mineral acid protonates sodium nitrite to form nitrous acid (HONO). In the strongly acidic medium, a further protonation and loss of a water molecule generates the potent electrophile, the nitrosonium ion (NO⁺).[1][8]

  • Nucleophilic Attack: The nucleophilic nitrogen atom of the this compound attacks the nitrosonium ion.

  • Proton Transfer & Dehydration: A series of proton transfers and the elimination of a water molecule result in the formation of the stable aryldiazonium ion (Ar-N₂⁺).[1]

The resulting diazonium salt is a weak electrophile and is typically used immediately in the subsequent coupling step without isolation.[2][9]

Diazotization_Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ + 2H⁺ HONO HONO + H₂O + Na⁺ NaNO2->HONO -H₂O NO_plus NO⁺ (Nitrosonium Ion) HONO->NO_plus +H⁺, -H₂O Amine Ar-NH-CH₃ (this compound) Intermediate Ar-N(CH₃)-N=O Amine->Intermediate +NO⁺ Diazonium Ar-N⁺(CH₃)≡N (Diazonium Salt) Intermediate->Diazonium Rearrangement, -H⁺

Caption: Mechanism of Diazotization.
Azo Coupling: Chromophore Construction

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile, attacking an electron-rich coupling component.[2][10] The choice of this coupling partner is paramount as it dictates the final color and properties of the dye. Common coupling components include aromatic amines (e.g., N,N-dialkylanilines) and phenols (e.g., naphthols).[11][12]

Reaction conditions, particularly pH, are critical for successful coupling:

  • Coupling with Amines: This is typically performed in a weakly acidic medium (pH 5-7).[9]

  • Coupling with Phenols: This requires a mildly alkaline environment (pH 8-10) to deprotonate the phenol into the more strongly activating phenoxide ion.[9][11]

Synthesis_Workflow start Start: this compound diazotization Protocol 1: Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Intermediate: Diazonium Salt Solution (Use Immediately) diazotization->diazonium_salt coupling Protocol 2: Azo Coupling (Add to Coupling Component, 0-5 °C) diazonium_salt->coupling filtration Isolation & Purification (Filtration, Washing, Drying) coupling->filtration coupler Electron-Rich Coupling Component (e.g., N,N-diethylaniline) coupler->coupling product Final Product: Azo Disperse Dye filtration->product

Caption: General Experimental Workflow.

Safety and Handling of Precursors

This compound is a hazardous chemical and requires careful handling.

  • Hazards: Harmful if swallowed.[13][14] Toxic to aquatic life with long-lasting effects.[13] May cause irritation upon contact with skin and eyes.[15] When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen chloride gas.[15]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166, nitrile gloves, and a lab coat.[15]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid dust formation by handling the solid carefully.[15] Wash hands thoroughly after handling.[13]

  • Spills: In case of a spill, dampen the solid material with 60-70% ethanol to prevent dust generation, and transfer it to a suitable, closed container for disposal.[16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13] Do not let the product enter drains.[15]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of a representative red disperse dye using N,N-diethylaniline as the coupling component.

Protocol 1: Diazotization of this compound

This protocol details the in situ formation of the diazonium salt, which must be used immediately in the subsequent coupling reaction.

Materials & Reagents:

ReagentMolar Eq.Quantity (Example)CAS No.Hazards
This compound1.01.87 g (10 mmol)6527-71-5Harmful, Environmental Hazard
Concentrated Hydrochloric Acid (~37%)~2.52.1 mL (~25 mmol)7647-01-0Corrosive, Toxic
Sodium Nitrite (NaNO₂)1.050.73 g (10.5 mmol)7632-00-0Oxidizer, Toxic
Distilled Water-~25 mL7732-18-5-
Ice-As needed--
Urea or Sulfamic Acid-Small amount57-13-6-

Procedure:

  • Amine Suspension: In a 100 mL beaker, add this compound (1.87 g). To this, add 15 mL of distilled water followed by the slow, careful addition of concentrated hydrochloric acid (2.1 mL) while stirring. An exothermic reaction will occur, forming the amine hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring using a magnetic stirrer. It is critical to maintain this low temperature throughout the reaction.[1]

  • Nitrite Solution Preparation: In a separate small beaker, dissolve sodium nitrite (0.73 g) in 10 mL of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 15-20 minutes. Use a pipette to ensure slow addition. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.[9]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[9] The mixture should become a clear, yellowish solution.

  • Check for Excess Nitrous Acid: Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.

  • Quench Excess Nitrous Acid: If the test is positive, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white).[17] A slight effervescence will be observed as the quencher reacts to form N₂ gas. The resulting diazonium salt solution is now ready for immediate use.

Protocol 2: Azo Coupling with N,N-Diethylaniline

Materials & Reagents:

ReagentMolar Eq.Quantity (Example)CAS No.Hazards
Diazonium Salt Solution1.0From Protocol 1-Unstable
N,N-Diethylaniline1.01.49 g (10 mmol)91-66-7Toxic, Carcinogen
Glacial Acetic Acid-10 mL64-19-7Corrosive
Sodium Acetate-As needed127-09-3-
Ice-As needed--

Procedure:

  • Prepare Coupling Solution: In a 250 mL beaker, dissolve N,N-diethylaniline (1.49 g) in 10 mL of glacial acetic acid.

  • Cooling: Place the beaker in an ice bath and cool the solution to 0–5 °C with vigorous stirring.

  • Azo Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-diethylaniline solution over 20-30 minutes with continuous, vigorous stirring. Maintain the temperature below 5 °C throughout the addition.[5] An intensely colored red precipitate will form immediately.

  • Complete the Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours to ensure the coupling reaction is finalized.

  • pH Adjustment: Slowly add a saturated solution of sodium acetate to adjust the pH of the mixture to 4-5. This facilitates the completion of the coupling reaction.[5]

  • Product Isolation: Collect the precipitated solid dye by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid product on the filter with a large volume of cold water until the filtrate runs clear and is neutral to pH paper. Allow the product to air-dry or dry it in a desiccator.

Caption: Key Chemical Structures in Synthesis.

Characterization of Synthesized Dyes

The synthesized disperse dye should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the azo group (-N=N-), nitro group (-NO₂), and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., DMF or ethanol), which corresponds to its color.[18]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

References

  • Qin, C., et al. (2019). Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide. ResearchGate. [Link]

  • Patel, H., et al. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Otutu, J.O., et al. (2015). Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Science Alert. [Link]

  • Cheng, Y.W., et al. (2022). Chemical route of disperse azo dye coupling reaction and dyes formation. ResearchGate. [Link]

  • Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. [Link]

  • CPAchem. (2022). Safety data sheet for 2-chloro-4-nitroaniline. CPAchem. [Link]

  • University of Toronto. The Synthesis of Azo Dyes. [Link]

  • California State University, Bakersfield. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline. [Link]

  • Clark, J. (2023). Reactions of Diazonium Salts. Chemistry LibreTexts. [Link]

  • Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. [Link]

  • Google Patents.
  • Google Patents. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • PubChem. 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]

  • Otutu, J.O. (2014). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric. SciSpace. [Link]

  • LookChem. 2-Methyl-4-nitroaniline. [Link]

  • Wikipedia. 2,6-Dichloro-4-nitroaniline. [Link]

  • Otutu, J.O., et al. (2014). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. ResearchGate. [Link]

  • Google Patents. CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

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Application Notes & Protocols: Investigating 2-Chloro-N-methyl-4-nitroaniline as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the evaluation of 2-Chloro-N-methyl-4-nitroaniline (CMNA) as a potential corrosion inhibitor. It outlines the theoretical underpinnings of its inhibitory action, detailed experimental protocols for its validation, and frameworks for data interpretation. The guide is structured to provide both foundational knowledge and actionable methodologies for researchers in materials science and chemical engineering.

Introduction and Theoretical Framework

Corrosion is a natural degradation process of metals, leading to significant economic losses and safety concerns across various industries. The use of organic inhibitors is a primary strategy to mitigate corrosion, particularly in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[1][2]

Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings or multiple bonds, are known to be effective corrosion inhibitors.[1][3][4] These features allow the molecules to donate electrons to the vacant d-orbitals of the metal, forming a stable coordinate bond (chemisorption), or to interact electrostatically with the charged metal surface (physisorption).[1][2]

This compound (CMNA) is a promising candidate for corrosion inhibition due to its molecular structure. It contains:

  • Nitrogen and Oxygen atoms: These heteroatoms possess lone pairs of electrons that can be shared with the metal surface.

  • An aromatic ring: The π-electrons of the benzene ring provide another source of electrons for donation.

  • Electron-withdrawing/donating groups: The chloro (-Cl), methyl (-CH₃), and nitro (-NO₂) groups modulate the electron density across the molecule, influencing its adsorption characteristics.

Proposed Mechanism of Inhibition

The primary mechanism of inhibition for CMNA is expected to be its adsorption at the metal/solution interface. This process displaces water molecules and aggressive ions, thereby creating a barrier against corrosion. The adsorption can be a combination of physisorption and chemisorption.

  • Physisorption: Occurs via electrostatic attraction between the charged metal surface (which is protonated in an acidic medium) and the protonated CMNA molecule.

  • Chemisorption: Involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons from the aromatic ring of CMNA, can be donated to the vacant d-orbitals of metal atoms (like iron), forming a stable coordinate covalent bond.[4]

The following diagram illustrates the proposed adsorption mechanism of CMNA on a metal surface.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_interface Adsorbed Protective Layer H+ H⁺ Cl- Cl⁻ H2O H₂O Fe Fe H2O->Fe Displaced CMNA CMNA Adsorbed_CMNA Adsorbed CMNA CMNA->Adsorbed_CMNA Adsorption (Physisorption & Chemisorption) Adsorbed_CMNA->Fe Electron Donation (N, O, π-electrons) Start Start: Prepare Metal Coupons & Inhibitor Solutions WeightLoss Weight Loss (Gravimetric Method) Start->WeightLoss Electrochemical Electrochemical Tests Start->Electrochemical SurfaceAnalysis Surface Analysis WeightLoss->SurfaceAnalysis DataAnalysis Data Analysis & Interpretation WeightLoss->DataAnalysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Electrochemical->SurfaceAnalysis PDP->DataAnalysis EIS->DataAnalysis SEM Scanning Electron Microscopy (SEM) SurfaceAnalysis->SEM SEM->DataAnalysis Conclusion Conclusion on Inhibition Efficiency DataAnalysis->Conclusion

Caption: Standard workflow for evaluating a corrosion inhibitor.

Protocol 4.1: Weight Loss (Gravimetric) Method

This method provides a direct measure of metal loss over time and is used to calculate the average corrosion rate and inhibition efficiency.

Materials:

  • Metal coupons (e.g., mild steel, 1cm x 4cm x 0.1cm)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (CMNA)

  • Acetone, ethanol, distilled water

  • Silicon carbide abrasive papers (various grits)

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash thoroughly with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Weigh each coupon accurately using an analytical balance and record the weight (W₁).

  • Solution Preparation: Prepare the corrosive solution (1 M HCl) and several concentrations of the inhibitor solution (e.g., 50, 100, 200, 500 ppm of CMNA in 1 M HCl). A blank solution (1 M HCl without inhibitor) must be prepared as a control.

  • Immersion: Immerse one coupon into each beaker containing the blank and inhibitor solutions. Ensure the coupons are fully submerged. Place the beakers in a water bath set to a constant temperature (e.g., 298 K).

  • Duration: Leave the coupons immersed for a specified period (e.g., 6 hours).

  • Final Weighing: After immersion, carefully remove the coupons. Clean them with a brush in running water to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Protocol 4.2: Electrochemical Measurements

Electrochemical methods provide rapid results and detailed mechanistic information. [5]A standard three-electrode cell setup is used, containing the metal sample as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

A. Potentiodynamic Polarization (PDP)

This technique determines the effect of the inhibitor on the kinetics of the anodic and cathodic reactions.

Procedure:

  • Setup: Assemble the three-electrode cell with the corrosive solution (blank or with inhibitor). Immerse the polished working electrode in the solution.

  • Stabilization: Allow the system to stabilize by monitoring the open circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting potential vs. log(current density) to obtain a Tafel plot. Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that probes the properties of the metal/solution interface. [1] Procedure:

  • Setup and Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.

  • Impedance Scan: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The plot for a corrosion process is typically a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively. A larger R_ct value signifies better corrosion protection. [1]

Data Interpretation: Adsorption Isotherms

To understand the interaction between the CMNA molecules and the metal surface, the experimental data can be fitted to various adsorption isotherms. [6]The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the metal surface. [7] The linear form of the Langmuir isotherm is given by: C / θ = 1 / K_ads + C

where:

  • C is the inhibitor concentration.

  • θ is the surface coverage (θ = IE% / 100), calculated from weight loss or electrochemical data.

  • K_ads is the adsorption equilibrium constant.

A linear plot of C/θ versus C with a correlation coefficient close to 1 suggests that the adsorption of CMNA follows the Langmuir model. The standard free energy of adsorption (ΔG°_ads) can then be calculated from K_ads, which provides insight into whether the adsorption is predominantly physisorption or chemisorption. [1]

Summary and Outlook

This compound possesses the key structural features of an effective organic corrosion inhibitor. The systematic application of the protocols described in this guide—spanning theoretical calculations, gravimetric analysis, and advanced electrochemical techniques—will enable a thorough evaluation of its performance. This structured approach ensures scientific rigor and provides a clear pathway to understanding the molecule's inhibition mechanism, efficiency, and potential for industrial application.

References

  • Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. CrystEngComm. Available at: [Link]

  • QUANTUM CHEMICAL AND CORROSION INHIBITION STUDIES OF AN ORGANIC COMPOUND: 2, 5 DICHLOROANILINE. Rasayan Journal of Chemistry. Available at: [Link]

  • Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach. New York Science Journal. Available at: [Link]

  • Gravimetric and quantum chemical studies on the inhibition of C38 steel corrosion in hydrochloric acid solution by 1-[4-acetyl-2-(4 chlorophenyl)quinoxalin-1(4H)-yl]acetone. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material. National Institutes of Health. Available at: [Link]

  • Electrochemical and AFM Study of Corrosion Inhibition with Respect to Application Method. Chemical and Biochemical Engineering Quarterly. Available at: [Link]

  • A brief review on corrosion inhibition study of organic ligand: electrochemical, morphology, and isotherm studies. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Available at: [Link]

  • Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. Available at: [Link]

  • Effective adsorption of 2-nitroaniline from wastewater applying mesoporous material MCM-48: equilibrium, isotherm, and mechanism investigation. ResearchGate. Available at: [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Available at: [Link]

  • Preparation method of 2-chloro-6-methylaniline. Google Patents.
  • Electrochemical studies of corrosion inhibitors. HathiTrust Digital Library. Available at: [Link]

  • 2-Chloro-4-nitroaniline. PubChem. Available at: [Link]

  • Applying MCM-48 mesoporous material, equilibrium, isotherm, and mechanism for the effective adsorption of 4-nitroaniline from wastewater. National Institutes of Health. Available at: [Link]

  • Effective adsorption of 2-nitroaniline from wastewater applying mesoporous material MCM-48: equilibrium, isotherm, and mechanism. Desalination and Water Treatment. Available at: [Link]

  • Applying MCM-48 mesoporous material, equilibrium, isotherm, and mechanism for the effective adsorption of 4-nitroaniline from wastewater. ResearchGate. Available at: [Link]

  • Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. Scientific Reports. Available at: [Link]

  • Adsorptive removal of p-nitroaniline from aqueous solution by bamboo charcoal: kinetics, isotherms, thermodynamics, and mechanism. Desalination and Water Treatment. Available at: [Link]

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Application Notes & Protocols: The Reaction of 2-Chloro-N-methyl-4-nitroaniline with Nitrous Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Reactivity of a Secondary Aromatic Amine

The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, providing access to highly versatile diazonium salt intermediates.[1][2] These salts are pivotal in the synthesis of dyes, pharmaceuticals, and a vast array of substituted aromatic compounds.[3][4] However, the specified substrate, 2-Chloro-N-methyl-4-nitroaniline, is a secondary aromatic amine . This structural distinction fundamentally alters the reaction pathway with nitrous acid.

Under classical diazotization conditions (sodium nitrite in cold aqueous acid), secondary amines do not form diazonium salts. Instead, they undergo N-nitrosation to yield N-nitrosoamines.[5] This guide provides a detailed exploration of this specific transformation, explaining the underlying mechanism, critical experimental parameters, and a robust protocol for the synthesis of the corresponding N-nitroso derivative, 2-Chloro-N-methyl-N-nitroso-4-nitroaniline . Understanding this reactivity is crucial for researchers aiming to utilize this substrate in synthetic campaigns.

Mechanistic Rationale: N-Nitrosation vs. Diazotization

The reaction's outcome is dictated by the nature of the amine's nitrogen atom. The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid.[6][7] The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the potent electrophile: the nitrosonium ion (NO⁺) .[8][9]

  • Primary Amines (Ar-NH₂): The primary amine attacks the nitrosonium ion. After a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion (Ar-N₂⁺) is formed.

  • Secondary Amines (Ar-NHR): The secondary amine also attacks the nitrosonium ion. However, after the initial addition and a single deprotonation step, a stable N-nitrosoamine (Ar-N(R)-N=O) is formed. The reaction terminates here because there are no further protons on the nitrogen atom to facilitate the elimination of water and form the N≡N triple bond characteristic of a diazonium salt.

This mechanistic divergence is visually detailed in the diagram below.

G cluster_0 Step 1: Generation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack & N-Nitrosamine Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 in situ generation HCl HCl (excess) HCl->HNO2 in situ generation H2O_NO H₂O⁺-NO HNO2->H2O_NO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2O_NO->NO_plus -H₂O H2O H₂O Amine This compound NO_plus->Amine Electrophilic Attack Intermediate Protonated Adduct Amine->Intermediate + NO⁺ Product 2-Chloro-N-methyl-N-nitroso-4-nitroaniline Intermediate->Product -H⁺

Caption: Mechanism of N-nitrosation of a secondary aromatic amine.

Detailed Experimental Protocol: Synthesis of 2-Chloro-N-methyl-N-nitroso-4-nitroaniline

This protocol details a standard laboratory procedure for the N-nitrosation of this compound. The resulting N-nitrosoamine is typically an oily or solid product and should be handled with extreme care due to the known toxicity and potential carcinogenicity of this class of compounds.[10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStarting material.
Hydrochloric Acid (HCl)Concentrated, ~37%Fisher ScientificUsed to form the amine salt and generate HNO₂.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%VWRSource of the nitrosonium ion.
Urea or Sulfamic AcidReagent GradeAcros OrganicsTo quench excess nitrous acid.
Starch-Iodide PaperN/AWhatmanFor monitoring reaction completion.
Deionized WaterN/AIn-houseSolvent.
IceN/AIn-houseFor temperature control.
Diethyl Ether or DichloromethaneACS GradeEMD MilliporeExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularJ.T. BakerDrying agent.
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ice-salt bath for efficient cooling.

  • Standard laboratory glassware (beakers, graduated cylinders).

  • Separatory funnel.

  • Rotary evaporator.

Reagent Quantities
ReagentMolar Eq.MolMass (g)Volume (mL)
This compound1.00.059.33N/A
Concentrated HCl (~12 M)3.00.15N/A12.5
Deionized WaterN/AN/AN/A50
Sodium Nitrite (NaNO₂)1.050.05253.62N/A
Deionized Water (for NaNO₂)N/AN/AN/A15
Step-by-Step Procedure
  • Preparation of the Amine Salt: In a 250 mL three-necked flask, combine this compound (9.33 g, 0.05 mol) and deionized water (50 mL). Place the flask in an ice bath and begin stirring. Slowly add concentrated hydrochloric acid (12.5 mL, 0.15 mol). The amine may initially be a slurry but should dissolve as the hydrochloride salt forms.

    • Causality: Using a significant excess of strong acid is crucial. It ensures the complete protonation of the amine and, more importantly, facilitates the efficient generation of the nitrosonium ion (NO⁺) from sodium nitrite.[11]

  • Temperature Control: Cool the stirred solution to 0-5 °C using an ice-salt bath. It is imperative to maintain this temperature throughout the addition of the nitrite solution.

    • Causality: The N-nitrosation reaction is exothermic. Low temperatures are essential to prevent side reactions and decomposition of the nitrous acid.[1][11] For true diazotization, this step prevents the unstable diazonium salt from decomposing into phenols.[12]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol) in 15 mL of cold deionized water. Transfer this solution to a dropping funnel placed on the reaction flask.

  • N-Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine salt solution over 30-45 minutes. Ensure the internal temperature never exceeds 5 °C .

    • Causality: Slow, dropwise addition is critical for controlling the exotherm of the reaction and preventing localized overheating, which could lead to degradation and the formation of unwanted byproducts.[11]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. To confirm the reaction's endpoint, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous dark blue-black color indicates the presence of excess nitrous acid, signifying that all the amine has reacted.[13]

  • Quenching: If the starch-iodide test is positive, add a small amount of urea or sulfamic acid, portion-wise, until the test is negative. This step safely destroys any remaining nitrous acid.

    • Causality: Excess nitrous acid is reactive and can lead to undesired side reactions during workup. Urea and sulfamic acid react with HNO₂ to produce N₂, CO₂, and H₂O, effectively neutralizing it.[14]

  • Product Isolation & Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is crude 2-Chloro-N-methyl-N-nitroso-4-nitroaniline.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if it is an oil.

Experimental Workflow Visualization

G cluster_prep Reagent Preparation Amine_Prep 1. Prepare Amine Salt Solution (Amine + HCl + H₂O) Cooling 3. Cool Amine Solution to 0-5 °C Amine_Prep->Cooling Nitrite_Prep 2. Prepare NaNO₂ Solution (NaNO₂ + H₂O) Addition 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) Nitrite_Prep->Addition Cooling->Addition Stir 5. Stir for 30 min at 0-5 °C Addition->Stir Monitor 6. Monitor with Starch-Iodide Paper Stir->Monitor Quench 7. Quench Excess HNO₂ (with Urea) Monitor->Quench Extract 8. Extract with Organic Solvent Quench->Extract Wash 9. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 10. Dry and Concentrate Wash->Dry Product Crude N-Nitroso Product Dry->Product

Caption: Experimental workflow for N-nitrosation.

Safety and Handling

CRITICAL: This procedure involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: This compound is a substituted nitroaniline and should be considered toxic. Avoid inhalation, ingestion, and skin contact.

  • Concentrated Acids: Hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Sodium Nitrite: Toxic if swallowed. It is also an oxidizer.

  • N-Nitrosoamines: The product of this reaction belongs to the N-nitrosoamine class. Many compounds in this class are potent carcinogens. Handle the final product with extreme caution and minimize exposure.

  • Thermal Hazards: Although N-nitrosation is generally less hazardous than diazotization, the reaction is exothermic and requires strict temperature control. Runaway reactions can occur if cooling is insufficient.[10][15]

Troubleshooting Common Issues

ObservationPotential Cause(s)Recommended Solution(s)
Dark Brown/Oily Mixture 1. Temperature rose above 5 °C, causing decomposition. 2. Insufficient acidity.1. Ensure the use of an efficient ice-salt bath and slow nitrite addition. 2. Verify that the correct excess of strong acid was used.[11]
Low or No Product Yield 1. Incomplete dissolution of the amine salt. 2. Nitrite solution added too quickly.1. Ensure the amine is fully dissolved in the acid before cooling and nitrite addition. 2. Maintain a slow, dropwise addition rate.[11]
Starch-Iodide Test Negative Insufficient sodium nitrite was added.Add a small additional amount of the nitrite solution until a positive test is sustained for 2-3 minutes.
Solid Precipitates Out The amine hydrochloride salt or the N-nitroso product is not fully soluble.This may not be an issue. Ensure the mixture is well-stirred to maintain a homogenous suspension and allow the reaction to proceed.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • Sathee Jee. Chemistry Diazotization Reaction. [Link]

  • Royal Society of Chemistry. Recent applications of arene diazonium salts in organic synthesis. [Link]

  • Allen Career Institute. Diazonium Salts | Reactions, Properties, Advantages & Uses. [Link]

  • Unacademy. Diazotization Reaction Mechanism. [Link]

  • Vedantu. Key Applications of Diazonium Salts in Chemistry. [Link]

  • Unacademy. Importance of Diazonium Salts. [Link]

  • YouTube. (2024). Diazonium Salt Formation Mechanism | Organic Chemistry. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • CK-12 Foundation. (2026). Diazonium Salts. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Filo. (2025). Stability Order of Diazonium Salts. [Link]

  • GeeksforGeeks. (2025). Diazonium Salts - Definition, Preparation, Properties, Importance. [Link]

  • Unacademy. Physical Properties of Diazonium Salts. [Link]

  • Process Safety Progress. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Scribd. Diazotization (Sodium Nitrite Titration). [Link]

  • ACS Publications - Organic Letters. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]

  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • BYJU'S. Diazonium Salts Preparation. [Link]

  • Quora. (2017). How is diazonium salt prepared from Aniline?. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (Year not specified). CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA. [Link]

  • askIITians. (2025). Which of the following will be the most stable diazonium salt. [Link]

  • Infinity Learn. The correct stability order of the following diazonium salt. [Link]

  • ResearchGate. (2021). Synthesis of diazonium salts from aniline derivatives. [Link]

  • YouTube. (2024). Diazotization Reaction | Class 12 Chemistry. [Link]

  • Organic Process Research & Development. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]

  • Reddit. (2026). Diazotization (synthesis problem). [Link]

  • Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Wikipedia. 4-Nitroaniline. [Link]

  • YouTube. (2021). Diazotisation Reaction with Mechanism. [Link]

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Application Notes and Protocols: Strategic Coupling Reactions with Diazotized 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of diazonium salts derived from 2-Chloro-N-methyl-4-nitroaniline. Azo compounds, characterized by the (−N=N−) chromophore, represent the largest and most versatile class of synthetic colorants and are pivotal in the development of dyes, pigments, and advanced functional materials.[1][2] The specific electronic and steric properties imparted by the chloro, N-methyl, and nitro substituents on the parent aniline make its diazonium salt a valuable and reactive intermediate. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the diazotization of this compound and its subsequent chemo-selective coupling with various nucleophilic partners, including phenols, aromatic amines, and active methylene compounds. The causality behind experimental choices, critical safety considerations, and robust analytical validation methods are thoroughly discussed to ensure reproducible and reliable outcomes.

Introduction: The Strategic Importance of Substituted Anilines in Azo Chemistry

The synthesis of azo compounds is a cornerstone of industrial and medicinal chemistry, with applications ranging from textile dyeing and food coloring to advanced materials for optical data storage and chemosensors.[3][4] The foundational reaction involves two key steps: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[5][6]

The choice of the aromatic amine is critical as its substituents dictate the electronic properties of the resulting diazonium ion and, consequently, the color, stability, and fastness properties of the final azo product.[5] this compound is a particularly useful precursor due to:

  • Electron-Withdrawing Groups: The nitro (NO₂) and chloro (Cl) groups decrease the electron density on the aromatic ring, which enhances the electrophilicity of the corresponding diazonium salt, leading to more efficient coupling reactions.

  • N-Methyl Group: The presence of the N-methyl group can influence the solubility and steric interactions of the final molecule, providing a handle for fine-tuning its physical properties.

  • Synthetic Versatility: The resulting diazonium salt is a versatile intermediate capable of reacting with a wide array of coupling components to generate a broad spectrum of colors and functional molecules.[1]

This guide provides a comprehensive framework for harnessing the reactivity of this intermediate, beginning with its controlled synthesis.

Part I: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is highly sensitive and requires stringent control over experimental parameters to prevent decomposition and side reactions.

Mechanism and Core Principles

The reaction proceeds via the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amine attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the stable aromatic diazonium ion is formed.[7][8] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge across the π-system of the benzene ring.[9]

Diazotization Mechanism cluster_0 Generation of Nitrosonium Ion cluster_1 Reaction with Amine NaNO2 NaNO2 HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl H2NO2+ H₂NO₂⁺ HNO2->H2NO2+ + H⁺ NO+ NO⁺ (Nitrosonium Ion) H2NO2+->NO+ - H₂O Amine Ar-NH-CH₃ Intermediate1 Ar-N(CH₃)-N=O Amine->Intermediate1 + NO⁺ Intermediate2 Ar-N(CH₃)-N-OH Intermediate1->Intermediate2 Tautomerization + H⁺ Diazonium Ar-N⁺≡N (Diazonium Ion) Intermediate2->Diazonium + H⁺, - H₂O

Caption: Mechanism of diazotization.

Critical Experimental Parameters
  • Temperature: The reaction is highly exothermic and must be maintained between 0-5 °C.[6][7] Higher temperatures lead to the rapid decomposition of the diazonium salt, yielding phenols and tarry by-products. An ice-salt bath is recommended for effective temperature control.

  • Acidity: A sufficient excess of strong mineral acid is crucial. Typically, 2.5-3.0 equivalents are used. One equivalent neutralizes the starting amine, another reacts with sodium nitrite to generate nitrous acid, and the excess maintains a low pH to prevent premature coupling of the diazonium salt with the unreacted amine.[10]

  • Reagent Addition: The sodium nitrite solution must be added slowly and dropwise below the surface of the reaction mixture to ensure localized concentration is minimized and the temperature is controlled.[7]

Step-by-Step Protocol for Diazotization

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Nitrite (1.05 eq)

  • Distilled Water

  • Urea or Sulfamic Acid

  • Starch-Iodide Paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Amine Suspension: In the three-necked flask, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring. Ensure the amine hydrochloride salt is finely suspended.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. The tip of the dropping funnel should be below the surface of the liquid. CRITICAL: Monitor the internal temperature closely and ensure it does not exceed 5 °C.[10]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The final solution should be clear.

  • Verification: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates excess HNO₂.

  • Quenching Excess Nitrite: If the test is positive, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white).[7] A slight effervescence (N₂ evolution) will be observed. This step is vital to prevent unwanted side reactions in the subsequent coupling stage.

  • Use of Diazonium Salt Solution: The resulting diazonium salt solution is unstable and should be used immediately for the coupling reaction. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT , as it is explosive in its dry state.[7]

Part II: Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion (electrophile) attacks an electron-rich coupling component (nucleophile), such as a phenol, an aromatic amine, or an active methylene compound.[4][11][12]

Azo Coupling Workflow cluster_couplers Coupling Partners & Conditions cluster_products Product Isolation Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Diazonium Salt Solution [Ar-N₂]⁺Cl⁻ Diazotization->DiazoniumSalt Phenol Phenols / Naphthols (e.g., 2-Naphthol) DiazoniumSalt->Phenol Amine Aromatic Amines (e.g., N,N-dimethylaniline) DiazoniumSalt->Amine ActiveMethylene Active Methylene Cmpds (e.g., Ethyl Acetoacetate) DiazoniumSalt->ActiveMethylene Product1 Azo Dye 1 (Alkaline, pH 8-10) Phenol->Product1 Product2 Azo Dye 2 (Acidic, pH 4-6) Amine->Product2 Product3 Azo Dye 3 (Buffered, pH 6-8) ActiveMethylene->Product3 Isolation Filtration, Washing, Drying & Purification Product1->Isolation Product2->Isolation Product3->Isolation

Sources

Troubleshooting & Optimization

Purification techniques for crude 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of Crude 2-Chloro-N-methyl-4-nitroaniline

Welcome to the dedicated technical support guide for the purification of crude this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to overcome common challenges in obtaining this key chemical intermediate in high purity. The following sections are structured in a question-and-answer format to directly address the practical issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound, and why are they important for purification?

A1: Understanding the physical properties of your target compound is the foundation of a successful purification strategy. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and closely related analogs like 2-Chloro-4-nitroaniline and N-methyl-4-nitroaniline.

  • Appearance: Expected to be a yellow to orange crystalline solid. A significant deviation from this, such as a dark brown or tarry appearance, indicates a high level of impurities.

  • Melting Point: The melting point of the pure compound is a critical indicator of purity. For comparison, the melting point of 2-Chloro-4-nitroaniline is in the range of 105-111 °C[1], and N-methyl-4-nitroaniline is 149-151 °C. The melting point of your target compound will likely fall within a predictable range, and a broad melting range is a definitive sign of impurities.

  • Solubility: The compound is expected to have low solubility in water and non-polar solvents like hexanes, and higher solubility in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, especially at elevated temperatures. This differential solubility is the key principle behind purification by recrystallization.

Q2: What are the most likely impurities in my crude this compound sample?

A2: The impurities in your crude product are almost always a reflection of the synthetic route used. A common method for the synthesis of this compound is the N-methylation of 2-Chloro-4-nitroaniline. Based on this, the following impurities are highly probable:

  • Unreacted Starting Material: 2-Chloro-4-nitroaniline is a very common impurity.

  • Over-methylated Byproducts: If a strong methylating agent is used, there is a possibility of methylation on the nitro group or the aromatic ring, though this is less common.

  • Positional Isomers: If the starting 2-Chloro-4-nitroaniline was not pure, you would carry over its isomers, such as 4-Chloro-2-nitroaniline.

  • Reagents and Catalysts: Residual catalysts or unreacted methylating agents (e.g., dimethyl sulfate, methyl iodide) and their decomposition products may be present.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored byproducts, especially if exposed to air and light for extended periods.[2]

Q3: How can I quickly assess the purity of my crude sample and monitor the purification process?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for both initial purity assessment and for monitoring the progress of your purification.[3][4][5]

  • Principle: TLC separates compounds based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent system). More polar compounds will have a stronger interaction with the silica gel and will travel a shorter distance up the plate (lower Rf value).

  • Visualization: this compound and its common nitro-containing impurities are typically yellow, making them visible on the TLC plate. For enhanced visualization, UV light can be used, or a chemical stain can be employed. A common method for visualizing nitro compounds is to reduce the nitro group to an amine, which can then be derivatized to form a colored spot.[6]

Recrystallization Troubleshooting Guide

Recrystallization is often the first choice for purifying solid organic compounds. The goal is to find a solvent system where the target compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.

Problem Potential Cause Solution
Oiling out (product separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.Add more solvent to the hot mixture. Use a lower-boiling point solvent or a mixed solvent system.
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add a less polar "anti-solvent" dropwise to the solution until it becomes cloudy, then reheat to clarify and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor recovery of the product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product is still impure after recrystallization The chosen solvent does not effectively discriminate between the product and the impurity. The impurity is trapped within the crystal lattice of the product.Perform a second recrystallization with a different solvent system. If isomeric impurities are the problem, column chromatography may be necessary.
Recommended Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold. For nitroaryl compounds, alcoholic solvents are often a good starting point.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more hot solvent portion-wise until the solid just dissolves.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Column Chromatography Troubleshooting Guide

Column chromatography is a powerful technique for separating compounds with similar polarities, such as positional isomers.[9] For amines, special considerations are often needed due to their basic nature.[10]

Problem Potential Cause Solution
Poor separation of spots (co-elution) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Compound streaking/tailing on the column The compound is interacting too strongly with the acidic silica gel. The compound is not fully soluble in the mobile phase.Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to mask the acidic sites on the silica gel.[10] Consider using a different stationary phase, such as alumina or amine-functionalized silica.
Compound is stuck on the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is to start with a low polarity mobile phase and slowly increase the proportion of a more polar solvent.
Cracks or channels in the silica bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Recommended Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from impurities. A good starting point for nitroanilines is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (40-63 µm particle size is recommended for flash chromatography) as a slurry in the initial, least polar mobile phase.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Run the column using the mobile phase determined by TLC. If necessary, a gradient of increasing polarity can be used to elute all compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Workflows

Purification_Workflow cluster_start Initial Assessment cluster_decision Purification Strategy cluster_methods Execution cluster_end Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Purity Check Purity Check TLC Analysis->Purity Check Recrystallization Recrystallization Purity Check->Recrystallization High Purity & Good Crystallinity Column Chromatography Column Chromatography Purity Check->Column Chromatography Low Purity or Isomeric Impurities Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Final Purity Analysis Final Purity Analysis Pure Product->Final Purity Analysis

Caption: Decision workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Oiling Out? Oiling Out? Dissolve in Hot Solvent->Oiling Out? Cool Solution Cool Solution Crystals Form? Crystals Form? Cool Solution->Crystals Form? Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes Concentrate / Add Anti-solvent Concentrate / Add Anti-solvent Crystals Form?->Concentrate / Add Anti-solvent No Oiling Out?->Cool Solution No Add More Solvent / Change Solvent Add More Solvent / Change Solvent Oiling Out?->Add More Solvent / Change Solvent Yes Add More Solvent / Change Solvent->Dissolve in Hot Solvent Concentrate / Add Anti-solvent->Cool Solution

Caption: Troubleshooting flowchart for the recrystallization process.

References

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-6-METHYL-4-NITROANILINE | CAS 69951-02-6. Retrieved from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • YouTube. (2021, April 7). TLC examination of isomeric nitro anilines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • CPAchem. (2025, February 26). Safety data sheet. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Chemsrc. (2025, August 21). N-Methyl-4-nitroaniline | CAS#:100-15-2. Retrieved from [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. Retrieved from [Link]

  • Chem Service - AnalytiChem. (n.d.). N-Methyl-p-nitroaniline (NG-17225). Retrieved from [Link]

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.

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Technical Support Center: Optimizing N-Methylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions frequently encountered when planning an N-methylation experiment.

Q1: What are the most common methods for N-methylation of anilines?

There are several reliable methods for the N-methylation of anilines, each with its own advantages and disadvantages. The primary strategies include:

  • Direct Alkylation with Methyl Halides: This classic SN2 reaction, often using methyl iodide (MeI), is straightforward but can suffer from poor selectivity, leading to over-methylation (formation of tertiary amines and quaternary ammonium salts). It also uses toxic reagents.

  • Reductive Amination: This is a two-step, one-pot reaction involving the formation of an imine or enamine by reacting the aniline with formaldehyde, followed by reduction.[1][2] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method offers good control over mono-methylation.

  • Catalytic Methylation with Methanol: Modern methods often employ transition-metal catalysts (e.g., based on Ruthenium or Iridium) to use methanol as a "green" C1 source.[3][4] These reactions proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily dehydrogenates the methanol to form formaldehyde in situ.[3][5]

  • Methylation with Dimethyl Carbonate (DMC): DMC is an eco-friendly and non-toxic methylating agent.[6] The reaction can be catalyzed by bases or zeolites and often shows excellent selectivity for mono-methylation, producing only CO₂ and methanol as byproducts.[6][7][8]

Q2: How do I choose the right methylating agent?

The choice of methylating agent depends on factors like required selectivity, substrate tolerance, scale, and environmental considerations.

Methylating AgentProsCons
Methyl Iodide (MeI) High reactivity.Toxic, often poor selectivity (over-methylation), generates stoichiometric salt waste.
Dimethyl Sulfate (DMS) High reactivity, less volatile than MeI.Extremely toxic and carcinogenic, poor selectivity.
Formaldehyde (with a reductant) Excellent for selective mono-methylation, cost-effective.Formaldehyde is a sensitizer and potential carcinogen; requires a stoichiometric reductant.
Methanol (with a catalyst) "Green" C1 source, high atom economy, water is the only byproduct.[5]Requires a catalyst (often precious metals), may require high temperatures (120-150 °C).[3][9]
Dimethyl Carbonate (DMC) Non-toxic, environmentally friendly, often highly selective for mono-methylation.[6][7]Less reactive than halides, may require elevated temperatures or specialized catalysts (e.g., zeolites).[6][8]
Q3: What is the role of the base and how do I select one?

In most N-methylation reactions (especially with methyl halides or catalytic methods), a base is required to deprotonate the aniline's N-H group. This increases the nucleophilicity of the nitrogen atom, facilitating the reaction.

Causality of Base Selection: The base must be strong enough to deprotonate the aniline (or the intermediate N-H after the first methylation) but not so strong that it causes unwanted side reactions.

  • Aniline Acidity: The pKa of the anilinium ion (C₆H₅NH₃⁺) is ~4.6. Electron-withdrawing groups (e.g., -NO₂) on the aniline ring make the N-H proton more acidic, while electron-donating groups (e.g., -OCH₃) make it less acidic.

  • Base Strength:

    • Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially at elevated temperatures.[3]

    • Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) provide more complete deprotonation but can be less compatible with sensitive functional groups.[9]

    • Organic bases like triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be used, particularly when a homogeneous reaction mixture is desired.[6]

A good starting point is to use a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the starting aniline.

Q4: What is the general mechanism for N-methylation?

The mechanism depends on the chosen method. For direct alkylation with a methyl halide, it is a classic SN2 nucleophilic substitution. For catalytic methylation with methanol, the mechanism is more complex.

sn2_mechanism Aniline Aniline (Ar-NH2) Anilide Anilide Ion (Ar-NH⁻) Aniline->Anilide Base Base Base->Anilide Deprotonation TransitionState Sₙ2 Transition State [Ar-NH···CH3···X]⁻ Anilide->TransitionState Nucleophilic Attack MeX Methylating Agent (CH3-X) MeX->TransitionState Product N-Methylaniline (Ar-NHCH3) TransitionState->Product Bond Formation Salt Salt Byproduct (Base-H⁺ + X⁻) TransitionState->Salt Leaving Group Departs

Caption: General Sₙ2 mechanism for N-methylation of aniline.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield or No Reaction

A low or zero yield is a common but diagnosable issue. The key is to systematically investigate the potential causes.

Potential Causes & Solutions:
  • Insufficient Base Strength or Stoichiometry:

    • Why it happens: The aniline nitrogen is not sufficiently nucleophilic without deprotonation. Electron-withdrawing groups on the aniline ring decrease its basicity and nucleophilicity, requiring a stronger base or harsher conditions.[5]

    • How to fix it:

      • Check the pKa of your aniline. If it has strong electron-withdrawing groups, switch to a stronger base (e.g., from K₂CO₃ to NaH or KOtBu).

      • Ensure you are using at least one equivalent of base for mono-methylation. For substrates prone to salt formation, 1.1-1.2 equivalents may be necessary.

  • Poor Reagent Quality:

    • Why it happens: Aniline can oxidize and darken on storage. Methylating agents can hydrolyze. Solvents must be anhydrous, as water can quench the base and hydrolyze the methylating agent.

    • How to fix it:

      • Purify the aniline by distillation or filtration through a plug of silica/alumina if it is dark.

      • Use fresh, high-purity methylating agents and anhydrous solvents.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination and oxidation.

  • Sub-Optimal Temperature:

    • Why it happens: Most N-methylation reactions require heating to overcome the activation energy barrier. Catalytic cycles using methanol, for instance, often require temperatures above 100 °C.[3][9]

    • How to fix it:

      • Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC or LC-MS to check for product formation versus decomposition.

      • For low-boiling solvents, consider switching to a higher-boiling solvent (e.g., from THF to Dioxane or Toluene) or running the reaction in a sealed vessel.

troubleshooting_low_yield Start Problem: Low or No Yield CheckReagents 1. Verify Reagent Quality Start->CheckReagents ReagentPurity Are aniline, methylating agent, and solvent pure and dry? CheckReagents->ReagentPurity CheckBase 2. Evaluate Base/Solvent BaseStrength Is the base strong enough for the aniline's pKa? CheckBase->BaseStrength CheckTemp 3. Optimize Temperature TempOpt Is the reaction temperature appropriate for the method? CheckTemp->TempOpt ReagentPurity->CheckBase Yes Sol_Purify Solution: Purify/replace reagents. Use inert atmosphere. ReagentPurity->Sol_Purify No BaseStrength->CheckTemp Yes Sol_Base Solution: Use a stronger base (e.g., KOtBu, NaH). Ensure anhydrous solvent. BaseStrength->Sol_Base No Sol_Temp Solution: Increase temperature. Use higher-boiling solvent or a sealed vessel. TempOpt->Sol_Temp No

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Poor Selectivity (Over-Methylation)

A common challenge is stopping the reaction at the desired mono-methylated stage (secondary amine), as the product is often more nucleophilic than the starting aniline, leading to the formation of the tertiary amine (N,N-dimethylaniline).

Potential Causes & Solutions:
  • Stoichiometry of Methylating Agent:

    • Why it happens: Using a large excess of the methylating agent drives the reaction towards the thermodynamically stable tertiary amine.

    • How to fix it:

      • Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the methylating agent.

      • Consider a slow addition of the methylating agent using a syringe pump. This keeps its instantaneous concentration low, favoring reaction with the more abundant primary aniline.

  • High Reaction Temperature or Long Reaction Time:

    • Why it happens: Forcing the reaction with excessive heat or time provides the energy for the less reactive N-methylaniline to react further.

    • How to fix it:

      • Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed.

      • Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to favor kinetic control over thermodynamic control.

  • Steric Hindrance:

    • Why it happens: Steric bulk around the nitrogen can prevent over-methylation. Aniline itself is sterically unhindered.

    • How to fix it:

      • This is an inherent property. If over-methylation is intractable, a multi-step protection-methylation-deprotection strategy may be required.

      • For anilines with ortho-substituents, over-methylation is often less of a problem due to steric hindrance.[5]

Issue 3: Side Reactions

Besides over-methylation, other side reactions can reduce yield and complicate purification.

Potential Causes & Solutions:
  • C-Alkylation (Ring Methylation):

    • Why it happens: Under certain conditions (e.g., high temperatures with zeolite catalysts), methylation can occur on the aromatic ring, forming toluidine isomers.[10] This is a type of Friedel-Crafts alkylation.

    • How to fix it: This is generally method-dependent. C-alkylation is less common with standard base-mediated reactions using methyl halides. If using heterogeneous catalysts, screen different catalyst types or lower the reaction temperature.

  • Quaternary Salt Formation:

    • Why it happens: The tertiary amine product can react further with the methylating agent to form a quaternary ammonium salt ([ArN(CH₃)₃]⁺X⁻).

    • How to fix it: This is an extension of the over-methylation problem. Strictly limit the amount of methylating agent to ~1.0 equivalent and monitor the reaction carefully to stop it before this pathway becomes significant.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methanol

This protocol is adapted from catalytic methods employing a "borrowing hydrogen" strategy.[3][5]

workflow_protocol Setup 1. Reaction Setup Reagents 2. Add Reagents Setup->Reagents Inert atmosphere Reaction 3. Heat & Stir Reagents->Reaction Aniline, Catalyst, Base, Methanol Monitor 4. Monitor Progress (TLC/GC) Reaction->Monitor e.g., 60-140 °C, 12-24h Monitor->Reaction Incomplete Workup 5. Quench & Work-up Monitor->Workup Complete Purify 6. Purify Product Workup->Purify Aqueous wash, Extraction Characterize 7. Characterize Purify->Characterize Column Chromatography

Caption: Standard experimental workflow for N-methylation.

Procedure:

  • Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv), the chosen catalyst (e.g., 0.5-2 mol% Ru-complex), and the base (e.g., Cs₂CO₃, 0.5-1.0 equiv).[3]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add Solvent: Add anhydrous methanol (e.g., 1-2 mL) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating mantle set to the desired temperature (e.g., 60-140 °C). Stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Periodically (e.g., every 4 hours), carefully take a small aliquot from the reaction mixture to monitor the consumption of starting material and formation of the product by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-methylaniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the pencil line.

  • Develop: Place the plate in a sealed chamber containing a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The solvent level must be below the pencil line. Allow the solvent to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate (e.g., with potassium permanganate or ninhydrin for primary amines).

  • Analyze: The N-methylated product will typically have a higher Rf value (travel further up the plate) than the starting aniline due to the reduction in polarity from replacing an N-H bond with an N-C bond.

References

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate. [Link]

  • Different protocols for methylation of aniline. ResearchGate. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Center for Biotechnology Information. [Link]

  • Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm. ResearchGate. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. ACS Publications. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]

  • The N-methylation reactions of aniline compounds using lignin as a methylating agent. ResearchGate. [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate. [Link]

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Publications. [Link]

Sources

Troubleshooting low yield in azo dye synthesis with 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for azo dye synthesis with 2-Chloro-N-methyl-4-nitroaniline.

Technical Support Center: Azo Dye Synthesis with this compound

Welcome to the technical support guide for the synthesis of azo dyes using this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific synthesis. Low yield is a frequent issue that can often be traced back to suboptimal conditions in one of the two core stages of the reaction: diazotization or azo coupling. This guide provides in-depth, cause-and-effect troubleshooting advice and detailed protocols to enhance the success and reproducibility of your experiments.

The synthesis of azo compounds is a foundational technique in the creation of a vast array of colorants, indicators, and pharmaceutical prodrugs.[1][2] The process involves the conversion of a primary aromatic amine—in this case, this compound—into a diazonium salt, which then acts as an electrophile in a reaction with an electron-rich coupling partner.[3][4] The inherent instability of the diazonium intermediate necessitates precise control over reaction parameters to prevent decomposition and unwanted side reactions.[5][6]

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve the root cause of low product yield.

Q1: My final product yield is extremely low or non-existent, and I'm not sure where the process failed. What are the most critical points to investigate?

Low or no yield can almost always be attributed to a failure in one of the two main reaction stages. The first step is to determine if the diazotization was successful.

  • Diazotization Failure: The formation of the 2-chloro-N-methyl-4-nitrobenzene diazonium salt is the most sensitive step. Its failure is the most common reason for a poor overall yield. The primary causes are:

    • Improper Temperature Control: The diazotization reaction is exothermic, and the resulting diazonium salt is thermally unstable. If the temperature rises above the critical 0-5°C range, the salt will rapidly decompose, liberating nitrogen gas and forming undesired phenol byproducts.[7][8] This decomposition is often irreversible and is the single most common failure point.

    • Insufficient Acidity: A strong mineral acid (e.g., HCl) is required to generate the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[9][10] Furthermore, the acid protonates the starting amine, preventing it from reacting with the newly formed diazonium salt, which is a significant side reaction.[8] Weakly basic amines like this compound, due to the electron-withdrawing effects of the nitro and chloro groups, require robustly acidic conditions to react efficiently.[8]

  • Coupling Failure: If you have confirmed successful diazotization (see Q3), the issue lies in the azo coupling step. The most likely causes are:

    • Incorrect pH: The pH of the coupling reaction is critical and depends entirely on your coupling partner.[1] For phenols (e.g., 2-naphthol), a mildly alkaline pH of 9-10 is needed to deprotonate the hydroxyl group into the much more reactive phenoxide ion.[11] For aromatic amines, a slightly acidic pH of 4-5 is optimal to ensure the coupling amine is sufficiently nucleophilic without promoting side reactions.[11]

    • Inactive Coupling Partner: The coupling component must be an "activated" aromatic ring, meaning it possesses a strong electron-donating group like -OH or -NH₂.[2]

Q2: My reaction mixture turned dark brown or black during the addition of sodium nitrite. What happened?

This is a classic symptom of diazonium salt decomposition or unwanted side reactions.[8]

  • Cause 1: Temperature Excursion: The most probable cause is that the reaction temperature exceeded 5°C. The dark color comes from phenol byproducts and other decomposition tars.

  • Cause 2: Insufficient Acidity: If the medium is not acidic enough, the diazonium salt can couple with the unreacted parent amine still in the solution, leading to polymeric azo compounds and a dark, often tarry, mixture.[8]

Actionable Solution: Immediately abandon the reaction, as the diazonium salt is likely destroyed. On your next attempt, use an ice-salt bath for more effective cooling and ensure the sodium nitrite solution is added very slowly (dropwise) to the vortex of a vigorously stirred amine solution to dissipate heat effectively.[7][8] Double-check the molar equivalents of your acid.

Q3: How can I confirm that the diazotization step was successful before proceeding to the coupling reaction?

You can perform a simple spot test. After the diazotization is complete, take a drop of your reaction mixture and spot it onto starch-iodide paper. A positive test, indicated by the immediate formation of a blue-black color, shows the presence of excess nitrous acid, which implies that all the primary amine has been consumed and converted to the diazonium salt.[12] If the test is negative, it means you have unreacted amine, and you may need to add slightly more sodium nitrite solution.

Q4: I observed a precipitate forming in my acidic amine solution before I even started adding the sodium nitrite. Is this a problem?

This is usually not a problem. The precipitate is likely the hydrochloride salt of your starting amine, this compound, which can have limited solubility in the cold acidic medium.[8] As long as the mixture is well-stirred, the suspended salt will react as the dissolved portion is consumed during the dropwise addition of sodium nitrite. Ensure you have used a sufficient amount of acid to form the salt completely.[8]

Frequently Asked Questions (FAQs)

What is the optimal molar ratio of reagents?

A well-established starting point is a reactant ratio of approximately 1 equivalent of the amine to 1.0-1.1 equivalents of sodium nitrite, and 2.5-3.0 equivalents of strong acid (e.g., HCl).[7][12] A slight excess of nitrite ensures complete diazotization, while a significant excess of acid maintains the required pH and prevents side reactions.[7] The diazonium salt solution is then typically coupled with 1 equivalent of the coupling partner.

Why is slow, dropwise addition of reagents so important?

  • For Diazotization: The reaction between the amine and nitrous acid is exothermic. Slow addition of the sodium nitrite solution to the cold amine solution is critical for temperature management, preventing the decomposition of the heat-sensitive diazonium salt.[7][12]

  • For Coupling: Slow addition of the diazonium salt solution to the coupling agent solution prevents localized high concentrations of the diazonium salt, which can lead to side reactions and reduce the purity and yield of the final product.[11]

My final azo dye product seems to have a different color than expected. Why?

The final color of an azo dye is highly sensitive to the pH of the solution it is in, as many are also pH indicators.[7] Ensure the final product is isolated and purified at a consistent, typically neutral, pH. Other factors include the presence of impurities from side reactions or different crystalline forms (polymorphs) of the dye, which can be influenced by precipitation and drying conditions.[11]

Data & Protocols

Table 1: Key Reaction Parameters for Azo Dye Synthesis
ParameterStageRecommended ConditionRationale & Citation
Temperature Diazotization0–5 °CPrevents decomposition of the unstable diazonium salt.[7][8]
Temperature Coupling0–5 °CControls reaction rate and minimizes side reactions.[13]
pH (Acid Molarity) Diazotization>2.5 eq. strong acidEnsures generation of NO⁺ and prevents self-coupling.[8][12]
pH Coupling (Phenols)pH 9–10Activates the phenol to the more reactive phenoxide ion.[11]
pH Coupling (Anilines)pH 4–5Balances amine reactivity and prevents side reactions.[1][11]
NaNO₂ Stoichiometry Diazotization1.0–1.1 eq.A slight excess ensures complete consumption of the amine.[7][12]
Reagent Addition Both StagesSlow, dropwise addition with vigorous stirringManages exothermic reactions and prevents localized high concentrations.[11][12]
Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the in situ preparation of the diazonium salt, which should be used immediately in the subsequent coupling reaction.[5][12]

  • Preparation: In a beaker or flask equipped with a magnetic stirrer, suspend 1.0 equivalent of this compound in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and deionized water.

  • Cooling: Place the vessel in an ice-salt bath and stir continuously until the temperature of the suspension is stable between 0°C and 5°C. Maintaining this temperature is crucial.[7]

  • Nitrite Solution: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine suspension. The rate of addition should be controlled to ensure the temperature never rises above 5°C.[12]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction proceeds to completion.[8] The resulting clear solution or fine suspension contains the diazonium salt and is ready for immediate use.

  • (Optional) Confirmation: Test for completion using starch-iodide paper.[12]

Protocol 2: Azo Coupling Reaction

  • Coupling Solution Preparation:

    • For Phenolic Couplers (e.g., 2-Naphthol): In a separate beaker, dissolve 1.0 equivalent of the coupling agent in a dilute aqueous sodium hydroxide solution (e.g., 10% NaOH) to achieve a pH of 9-10. Cool this solution in an ice-water bath to 0-5°C.[4]

    • For Amine Couplers (e.g., Aniline): Dissolve 1.0 equivalent of the coupling agent in a dilute acidic solution (e.g., dilute HCl) to achieve a pH of 4-5. Cool this solution in an ice-water bath to 0-5°C.

  • Coupling Reaction: While stirring the coupling agent solution vigorously, add the cold diazonium salt solution (from Protocol 1) slowly. A brightly colored azo dye should precipitate immediately.[4]

  • Completion: Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.

  • Isolation: Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid product with several portions of cold deionized water to remove any residual salts and acids. The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[4]

Visualized Workflows & Logic

Diagram 1: General Experimental Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 1. Dissolve Amine in conc. HCl B 2. Cool to 0-5°C (Ice-Salt Bath) A->B D 4. Add NaNO₂ dropwise (Maintain T < 5°C) B->D C 3. Prepare cold NaNO₂ Solution C->D E 5. Stir for 15-30 min (Diazonium Salt Ready) D->E G 7. Add Diazonium Salt solution slowly E->G Use Immediately F 6. Prepare cold Coupling Agent Solution (pH adjusted) F->G H 8. Stir for 30 min (Azo Dye Precipitates) G->H I 9. Isolate & Purify (Filtration, Recrystallization) H->I end_product Final Product: Azo Dye I->end_product start Start: This compound start->A

Caption: Workflow for Azo Dye Synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G A Problem: Low Azo Dye Yield B Did reaction turn dark/black during NaNO₂ addition? A->B C YES B->C:w D NO B->D:w E Cause: Diazonium Decomposition G Perform Starch-Iodide spot test on diazonium solution. C->E D->G F Action: Improve cooling (ice-salt bath) & slow down NaNO₂ addition. Verify acid concentration. E->F H Negative (No Color) G->H:w I Positive (Blue-Black) G->I:w J Cause: Incomplete Diazotization H->J L Problem is in the Coupling Step I->L K Action: Use slight excess of NaNO₂ (1.05-1.1 eq). Ensure amine purity. J->K M Action: Verify pH of coupling solution. (pH 9-10 for Phenols, pH 4-5 for Anilines). Ensure coupling partner is electron-rich. L->M

Caption: Troubleshooting Decision Tree.

References

  • BenchChem. (2025). optimizing coupling reaction conditions for azo dyes.
  • BenchChem. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield.
  • AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis.
  • Unknown Source. (2020). DIAZONIUM SALTS.
  • ResearchGate. (2025).
  • Unknown Source. (n.d.). The Synthesis of Azo Dyes.
  • BenchChem. (2025). A Technical Guide to 2-Methyl-4-nitrobenzene-1-diazonium: Synthesis, Reactions, and Pharmaceutical Potential.
  • CrashCourse. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Azo Dye Synthesis: 2,6- Dibromo-4-nitroaniline versus 2,6-Dichloro-4.
  • Master Organic Chemistry. (2018).
  • Elgemeie, G. H., et al. (2020).
  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.

Sources

Stability issues of 2-Chloro-N-methyl-4-nitroaniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-N-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. We will explore potential stability issues, offer troubleshooting advice, and provide protocols to help you ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a substituted nitroaromatic amine. Its chemical structure, featuring a nitro group, a chloro substituent, and a secondary amine, dictates its reactivity and stability profile. The electron-withdrawing nature of the nitro group and the chloro substituent can influence the electron density of the aromatic ring and the reactivity of the amine group, making the molecule susceptible to degradation under certain conditions.

While specific stability data for this compound is not extensively documented in publicly available literature, we can infer its stability characteristics from related compounds such as 2-chloro-4-nitroaniline and N-methyl-4-nitroaniline. This guide synthesizes this information to provide you with the best possible advice for handling this compound in your research.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the chemistry of related nitroaromatic compounds, the primary factors influencing stability are:

  • pH: The compound is likely to be unstable in strongly acidic or basic conditions. Acidic conditions can lead to hydrolysis of the amine or promote other degradation pathways, while basic conditions can deprotonate the amine, potentially increasing its reactivity.

  • Light: Nitroaromatic compounds are often photosensitive and can undergo photodegradation upon exposure to UV light.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the aniline moiety.[2]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

Q2: In which solvents is this compound expected to be most stable?

For short-term storage and use in experiments, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), or ethyl acetate are generally preferred. For aqueous solutions, it is crucial to use buffered systems to maintain a neutral pH. Based on studies of related anilines, a pH range of 4-8 is likely to offer the best stability in aqueous media.[3]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not well-documented, potential degradation pathways for similar molecules include:

  • Reduction of the nitro group: This is a common reaction for nitroaromatic compounds and would lead to the formation of the corresponding amino derivative.[4]

  • Hydrolysis: Under acidic or basic conditions, cleavage of the N-methyl group or other hydrolytic reactions could occur.

  • Photodegradation products: Exposure to light could lead to a variety of complex degradation products.

Q4: How can I monitor the stability of my this compound solution?

The most reliable method for monitoring the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. If this is not feasible, perform a quick purity check of your stock solution using TLC or HPLC before use. Store stock solutions in a dark, cold, and inert environment (e.g., under argon or nitrogen at -20°C).
Color change in the solution (e.g., darkening). This could be an indication of degradation, possibly due to oxidation or photodegradation.Protect your solutions from light by using amber vials or wrapping them in aluminum foil. Avoid prolonged exposure to air. Prepare solutions fresh and use them promptly.
Precipitate formation in the solution. The compound may have limited solubility in the chosen solvent, or a degradation product may be precipitating.Ensure the compound is fully dissolved. You may need to gently warm the solution or use a different solvent. If precipitation occurs over time, it is a strong indicator of instability.
Loss of compound concentration over time in aqueous solutions. Hydrolysis or other degradation pathways in the aqueous environment.Use a buffered aqueous solution (pH 4-8) to minimize pH-dependent degradation. Store aqueous solutions at low temperatures (2-8°C) and for short periods.

Experimental Protocols

Given the limited specific stability data for this compound, it is highly recommended to perform a preliminary stability assessment under your specific experimental conditions. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions.[7][8][9]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed sample in acetonitrile for analysis.

  • Photodegradation:

    • Expose a solution of the compound in a transparent vial to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a gradient elution to ensure separation of polar and non-polar compounds. A suggested starting gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the chromophores (nitro and aniline groups), a wavelength in the range of 254-380 nm should be suitable. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

Procedure:

  • Inject the control and stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Optimize the mobile phase composition and gradient to achieve adequate resolution between the parent peak and all degradation peaks.

  • Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.

Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate the workflows for the forced degradation study and the development of a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photostability (Solution, Light Exposure) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Stress (Solid, 80°C) thermal->hplc photo->hplc

Forced Degradation Study Workflow

HPLC_Method_Development start Inject Control & Stressed Samples evaluate Evaluate Chromatograms (Peak Separation, New Peaks) start->evaluate optimize Optimize Mobile Phase & Gradient evaluate->optimize Inadequate Separation validate Validate Method (Specificity, Linearity, Accuracy, Precision) evaluate->validate Adequate Separation optimize->evaluate final Final Stability-Indicating Method validate->final

HPLC Method Development Workflow

Summary of Stability-Influencing Factors

The following table summarizes the key factors that can influence the stability of this compound in solution, based on the properties of related compounds.

FactorPotential ImpactRecommendation
pH Degradation in strong acid or base.Maintain pH between 4 and 8 in aqueous solutions.
Light Photodegradation.Protect solutions from light using amber vials or foil.
Temperature Accelerated degradation at elevated temperatures.Store solutions at low temperatures (2-8°C or -20°C).
Oxygen Potential for oxidation.Store solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Solvent Protic solvents may promote degradation.Use aprotic solvents for stock solutions. For aqueous experiments, use buffered solutions and prepare fresh.

References

Sources

Preventing degradation of 2-Chloro-N-methyl-4-nitroaniline during reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the physical and chemical properties of 2-Chloro-4-nitroaniline

A Guide for Researchers, Scientists, and Drug Development Professionals

A Note on Scope and Analogy

This guide addresses the stability and prevention of degradation for 2-Chloro-N-methyl-4-nitroaniline. It is critical to note that while this specific N-methylated compound is used in specialized synthesis, the bulk of publicly available reactivity and degradation data pertains to its parent compound, 2-Chloro-4-nitroaniline . The fundamental principles of reactivity, driven by the electron-withdrawing nitro group and the chloro leaving group, are directly analogous. This guide synthesizes data from the parent compound and applies it with expert analysis to the N-methylated derivative, noting where the N-methyl group may influence reactivity.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the primary structural features of this compound that dictate its reactivity and potential for degradation?

A1: The reactivity of this molecule is governed by a powerful interplay between three key features on the aniline ring:

  • The Nitro Group (-NO₂): Positioned para to the chlorine, this group is strongly electron-withdrawing. Through resonance, it delocalizes electron density from the aromatic ring, making the carbon atom attached to the chlorine highly electron-deficient and thus susceptible to attack.

  • The Chloro Group (-Cl): While an ortho, para director, its primary role here is as a good leaving group, especially when activated by the nitro group. The C-Cl bond is the most probable site for undesired reactions.

  • The N-methylamino Group (-NHCH₃): This is an electron-donating group. The nitrogen's lone pair can participate in reactions, and the proton on the nitrogen is weakly acidic. This group can be a site for desired reactions but also a source of side products if not properly managed.

The N-methyl group, compared to the simple -NH₂ in the parent compound, adds slight steric hindrance and has a minor electronic effect, but does not change the fundamental degradation pathways.

Q2: What are the recommended storage and handling conditions for this reagent?

A2: To ensure long-term stability and prevent slow degradation on the shelf, this compound should be handled with care. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]

Parameter Recommendation Rationale
Storage Store in a cool, dry, well-ventilated place.[3]Prevents thermal degradation and hydrolysis from atmospheric moisture.
Light Keep container tightly closed and protected from light.Nitroaromatic compounds can be susceptible to photodegradation.[4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).Minimizes oxidation and reactions with atmospheric moisture.
Handling Avoid generating dust. Use in a well-ventilated area or fume hood.[2][5]Prevents inhalation and ensures user safety.

Section 2: Troubleshooting Common Degradation Scenarios

This section addresses specific issues you may encounter during a reaction.

Q3: My reaction has turned dark brown/black, and my TLC plate shows a new, more polar spot that stains. What is the likely cause?

A3: This is a classic symptom of Nucleophilic Aromatic Substitution (SNAr) . The highly electron-deficient carbon bearing the chlorine is being attacked by a nucleophile in your reaction mixture. The product is often a different colored, more polar aniline derivative.

  • Causality: The electron-withdrawing nitro group stabilizes the negative charge of the intermediate (a Meisenheimer complex) formed during the nucleophilic attack, making this pathway highly favorable.

  • Common Culprits:

    • Solvents: Amine-based solvents (e.g., pyridine, triethylamine used as a base), or even alcohols/water at elevated temperatures, especially in the presence of a base.

    • Reagents: Hydroxide ions (from NaOH, KOH), alkoxides, or other nucleophilic reagents intended for another part of your molecule.

    • Starting Material: Under basic conditions, the N-methylamino group of another molecule of the starting material can be deprotonated and act as a nucleophile, leading to dimerization or polymerization.

Q4: How can I prevent or minimize this unwanted SNAr reaction?

A4: Preventing SNAr involves careful control of your reaction conditions.

  • Temperature Control: SNAr reactions are often highly temperature-dependent. Running your reaction at the lowest possible temperature that still allows for the desired transformation is the most effective strategy. Consider starting at 0 °C or even lower.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. Avoid hydroxide and alkoxide bases if possible.

    • Good Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or hindered organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA).

  • Solvent Selection: Use aprotic, non-nucleophilic solvents.

    • Recommended: Toluene, Dioxane, THF, DMF, DMSO. Be aware that DMF and DMSO can decompose at high temperatures to generate nucleophilic species, so temperature control remains crucial.

  • Reaction Time: Monitor the reaction closely by TLC or LCMS. Do not let it run longer than necessary, as side reactions will become more prominent over time.

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Preventative Measures problem Reaction turns dark; New polar spot on TLC cause Likely Nucleophilic Aromatic Substitution (SNAr) problem->cause temp Lower Reaction Temperature (e.g., 0 °C) cause->temp base Use Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA) cause->base solvent Use Aprotic Solvent (e.g., Toluene, THF) cause->solvent time Monitor Closely; Minimize Reaction Time cause->time

Q5: I am attempting a reaction that requires a reducing agent, but my nitro group is being reduced to an amine. How do I avoid this?

A5: The nitro group is readily reduced under many common reducing conditions, converting it to a primary amine (-NH₂). This dramatically changes the electronic properties of the ring and is often an undesired side reaction.

  • Conditions to Avoid:

    • Catalytic Hydrogenation: Standard catalysts like Palladium on Carbon (Pd/C), Platinum (PtO₂), or Raney Nickel with H₂ gas will rapidly reduce the nitro group.

    • Metal Hydrides: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitro group. Sodium borohydride (NaBH₄) is generally milder but can reduce nitro groups in the presence of certain catalysts or at higher temperatures.[6]

    • Metals in Acid: Reagents like Tin (Sn) in HCl, Iron (Fe) in acetic acid, or Zinc (Zn) are classic reagents for nitro reduction and must be avoided.

  • Chemoselective Strategies: If you need to perform a reduction elsewhere in the molecule, you must choose your reagents carefully. This is a significant challenge. Protecting the nitro group is not feasible. The best approach is to choose a reaction sequence where the nitro group is introduced after the reduction step, or use a reagent known for its chemoselectivity (which is highly substrate-dependent).

Q6: Can the compound degrade under strongly acidic or basic conditions?

A6: Yes. The stability is pH-dependent.

  • Strong Base (e.g., > pH 12): As discussed, strong bases promote SNAr by either acting as a nucleophile (OH⁻) or by deprotonating other species in the mixture to generate nucleophiles. It can also deprotonate the N-methylamino group, increasing its nucleophilicity and promoting dimerization.

  • Strong Acid (e.g., < pH 2): While the compound is slightly soluble in strong acids, these conditions are generally not ideal.[7] Highly concentrated, hot strong acids can potentially lead to hydrolysis of the chloro group or other decomposition pathways. The N-methylamino group will be protonated, deactivating it.

Section 3: Proactive Experimental Design

Protocol: Monitoring Reaction for Degradation via HPLC

This protocol provides a self-validating system to check for the consumption of starting material and the formation of degradation products in real-time.

  • Prepare Standards:

    • Prepare a stock solution of your this compound starting material in the mobile phase (e.g., 1 mg/mL).

    • If available, prepare a standard of the most likely SNAr byproduct (e.g., the methoxy-substituted version if using methanol as a solvent).

  • Set Up HPLC Method: A reversed-phase method is typically effective.

    • Column: C18 reverse-phase column.[1]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector set to a wavelength where the starting material has a strong absorbance (e.g., 254 nm or 290 nm).[1]

  • Execute and Monitor:

    • Inject a standard of your starting material to determine its retention time (t_R).

    • At t=0 of your reaction, withdraw a small aliquot, quench it (if necessary), dilute it, and inject it.

    • Repeat this process every 30-60 minutes.

    • Analysis:

      • Track the decrease in the peak area of your starting material.

      • Watch for the appearance of new peaks. A new peak at a shorter retention time often indicates a more polar degradation product, consistent with SNAr.

G start Start Reaction (t=0) sample Withdraw & Quench Aliquot start->sample inject Inject on HPLC sample->inject analyze Analyze Chromatogram: - SM Peak Area - New Peaks? inject->analyze decision Reaction Complete? analyze->decision stop Workup decision->stop Yes continue_node Continue & Resample decision->continue_node No continue_node->sample

References

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. Available from: [Link]

  • ResearchGate. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available from: [Link]

  • East Harbour Group. (2022). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. Available from: [https://www.easth Harbourchem.com/msds/49/N-METHYL-4-NITROANILINE-100-15-2.pdf]([Link] Harbourchem.com/msds/49/N-METHYL-4-NITROANILINE-100-15-2.pdf)

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

  • Din, M. I., Khalid, R., Hussain, Z., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(33), 19440-19450. Available from: [Link]

  • CPAchem. (2022). Safety data sheet: 2-Chloro-4-nitroaniline. Available from: [Link]

  • ResearchGate. (2019). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. Available from: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Nitroaromatic Compounds, From Synthesis to Biodegradation. PubMed. Available from: [Link]

  • NICNAS. (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Department of Health. Available from: [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis and scale-up of 2-Chloro-N-methyl-4-nitroaniline (CAS: 6085-92-3). We will address common challenges, provide troubleshooting solutions, and detail a validated experimental protocol. Our focus is on ensuring scientific integrity, safety, and reproducibility from the lab bench to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and industrially viable approach is the direct N-methylation of 2-chloro-4-nitroaniline. The starting material, 2-chloro-4-nitroaniline, is readily available and can be synthesized by the direct chlorination of p-nitroaniline in a diluted hydrochloric acid medium[1]. The subsequent N-methylation is the critical step where various reagents and conditions can be employed. Alternative routes, such as the chlorination and nitration of N-methylaniline, are less common due to challenges with regioselectivity, leading to complex product mixtures that are difficult to purify.

Q2: Which methylating agents are recommended for the N-methylation of 2-chloro-4-nitroaniline?

A2: The choice of methylating agent is a critical decision balancing reactivity, cost, safety, and environmental impact.

  • Classical Agents: Dimethyl sulfate (DMS) and methyl iodide (MeI) are highly effective and widely used. They offer high reactivity but are toxic and carcinogenic, requiring stringent safety protocols. A patented method for a similar substrate uses dimethyl sulfate with sodium hydroxide in a biphasic system, achieving high yield and purity[2].

  • Modern "Green" Alternatives: The "hydrogen autotransfer" or "borrowing hydrogen" methodology using methanol as the C1 source is an attractive, environmentally benign alternative[3][4][5]. This method, often catalyzed by transition metals like Ruthenium or Iridium, generates water as the only byproduct[4]. While greener, these methods may require catalyst screening and optimization for this specific substrate and can be more expensive upfront. Formic acid has also emerged as a safer C1 source for N-methylation reactions[6].

Q3: How can I effectively monitor the progress of the N-methylation reaction?

A3: Consistent reaction monitoring is crucial for optimizing yield and minimizing impurities.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis. It allows you to visualize the consumption of the starting material (2-chloro-4-nitroaniline) and the formation of the product. It can also reveal the presence of the common N,N-dimethylated byproduct.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): For quantitative analysis, HPLC and GC are the methods of choice. They provide accurate data on conversion rates, product purity, and the impurity profile, which is essential for process optimization and quality control during scale-up[7].

Q4: What are the primary safety concerns when handling the reagents and products in this synthesis?

A4: Safety must be the highest priority.

  • Starting Materials: 2-Chloro-4-nitroaniline is toxic and can be harmful if inhaled, swallowed, or absorbed through the skin[8][9]. Avoid dust formation and ensure adequate ventilation[8][10].

  • Methylating Agents: As mentioned, classical methylating agents like dimethyl sulfate are potent toxins and carcinogens. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, and a lab coat[11].

  • Product: The final product, this compound, and related nitroanilines are also considered toxic[11][12].

  • General Precautions: Always work in a well-ventilated area.[11] Handle all chemicals with appropriate PPE.[8] Have an emergency plan and spill kits readily available.

Troubleshooting Guide: Scaling the N-Methylation of 2-chloro-4-nitroaniline

This section addresses specific issues you may encounter during the reaction, workup, and purification.

Problem Potential Cause(s) Recommended Solution(s)
Low or Stalled Reaction Conversion 1. Insufficient Base: The aniline nitrogen in 2-chloro-4-nitroaniline is weakly nucleophilic due to electron-withdrawing nitro and chloro groups. A base is required to deprotonate it, increasing its reactivity. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Reagent Quality: Moisture or impurities in solvents or reagents can quench the reaction.1. Optimize Base: Use a sufficiently strong base like potassium carbonate, sodium hydroxide, or potassium tert-butoxide. Ensure at least stoichiometric amounts are used.[13] 2. Increase Temperature: Gradually increase the reaction temperature and monitor progress by TLC/HPLC. For many N-alkylations, temperatures between 50-80 °C are effective.[2] 3. Use Anhydrous Conditions: Ensure solvents are dry and starting materials are pure.
Formation of N,N-dimethylated Impurity 1. Excess Methylating Agent: Using a large excess of the methylating agent drives the reaction towards dialkylation. 2. High Reaction Temperature/Concentration: These conditions can favor the second methylation step. 3. Rapid Addition of Methylating Agent: A high local concentration of the methylating agent increases the likelihood of the mono-methylated product reacting again.1. Control Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the methylating agent. Avoid large excesses.[13] 2. Optimize Conditions: Run the reaction at the lowest temperature that provides a reasonable rate. 3. Slow Addition: Add the methylating agent dropwise or via syringe pump over an extended period to maintain its low concentration in the reaction vessel.[13]
Difficult Product Isolation / Oiling Out 1. Inappropriate Crystallization Solvent: The solvent system may not be suitable for inducing crystallization of the product. 2. Rapid Cooling: Cooling the crystallization mixture too quickly can cause the product to precipitate as an oil rather than a crystalline solid. 3. Presence of Impurities: High levels of impurities can inhibit crystallization.1. Solvent Screening: Test various solvent systems. A common technique is to dissolve the product in a good solvent (e.g., ethanol, isopropanol) and add an anti-solvent (e.g., water, hexanes) dropwise until turbidity persists. 2. Gradual Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 0-5 °C bath. Seeding with a small crystal of pure product can help initiate crystallization. 3. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a silica gel plug before attempting crystallization.
Scale-Up: Poor Heat Management 1. Exothermic Reaction: The N-methylation reaction, particularly with dimethyl sulfate, is exothermic. Heat generated in a large reactor is harder to dissipate than in lab glassware. 2. Inadequate Cooling/Mixing: Insufficient cooling capacity or poor agitation can lead to localized hot spots and potential runaway reactions.1. Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat flow and thermal risks. 2. Engineered Controls: Ensure the reactor has adequate cooling jackets and a robust agitation system. For highly exothermic steps, control the reaction rate by limiting the addition of the reactive agent.

Visual Workflow: Synthesis Pathway

The primary synthetic route is visualized below.

Synthesis_Pathway SM 2-Chloro-4-nitroaniline Product This compound SM->Product N-methylation Reagents Methylating Agent (e.g., Dimethyl Sulfate) + Base (e.g., NaOH) Reagents->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Synthetic pathway for this compound.

Visual Workflow: Troubleshooting Low Yield

Troubleshooting_Yield Start Problem: Low Product Yield Check_TLC Analyze Crude by TLC/HPLC: Is Starting Material Present? Start->Check_TLC Yes_SM Yes Check_TLC->Yes_SM No_SM No Check_TLC->No_SM Incomplete_Rxn Cause: Incomplete Reaction Yes_SM->Incomplete_Rxn Degradation Cause: Product Degradation or Workup Loss No_SM->Degradation Solution_Rxn Solutions: - Increase reaction time - Increase temperature - Use stronger/more base Incomplete_Rxn->Solution_Rxn Solution_Deg Solutions: - Check pH during workup - Optimize extraction/crystallization - Check for thermal stability Degradation->Solution_Deg

Caption: Decision tree for troubleshooting low product yield.

Reference Experimental Protocol: N-Methylation

This protocol is adapted from established methodologies for N-alkylation of nitroanilines and serves as a starting point for optimization[2].

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with all necessary safety precautions in place.

Materials & Equipment:

  • 2-Chloro-4-nitroaniline (1.0 eq)

  • Dimethyl sulfate (DMS) (1.2 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice bath

Procedure:

  • Reaction Setup: In the three-neck flask, dissolve 2-chloro-4-nitroaniline (1.0 eq) in dichloromethane. Add an aqueous solution of sodium hydroxide (2.5 eq).

  • Cooling: Cool the biphasic mixture to 5-10 °C using an ice bath with vigorous stirring.

  • Reagent Addition: Add dimethyl sulfate (1.2 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 25-30 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).

  • Workup: Once the starting material is consumed, separate the organic layer. Wash the organic layer with water (2x) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Parameter Guideline
Starting Material 2-Chloro-4-nitroaniline
Methylating Agent Dimethyl Sulfate
Base Sodium Hydroxide
Solvent Dichloromethane / Water
Temperature 5-30 °C
Typical Yield >90% (unoptimized)
Purity (Post-Recrystallization) >99% (by HPLC)

References

  • BenchChem. (2025). Challenges in the scale-up of N-(2-chloroethyl)-4-nitroaniline production.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.).
  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Thermo Fisher Scientific. (2025).
  • CDH Fine Chemical. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.). 2-METHYL-4-NITROANILINE.
  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
  • BenchChem. (2025). Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis.
  • Fisher Scientific. (2025).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
  • ACS Publications. (2020).
  • Deng, W., & Lin, B.-L. (2019).
  • PMC. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.

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Validation & Comparative

A Comparative Guide to Azo Dye Synthesis: 2-Chloro-N-methyl-4-nitroaniline vs. 2-chloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between two structurally related aromatic amines, 2-chloro-4-nitroaniline (a primary amine) and 2-Chloro-N-methyl-4-nitroaniline (a secondary amine), as precursors in the synthesis of azo dyes. We will explore their fundamental chemical differences, the mechanistic consequences for the synthesis pathway, and the resulting impact on their utility for creating azo colorants.

Introduction and Structural Overview

Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–), constitute the largest and most versatile class of synthetic organic colorants, with wide applications in the textile, printing, and paper industries.[1][2] Their synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[3]

The choice of the starting aromatic amine is critical as it dictates not only the reaction pathway but also the final properties of the dye, including its color, fastness, and solubility. This guide focuses on two such amines:

  • 2-chloro-4-nitroaniline (CNA): A well-established primary aromatic amine widely used as an intermediate in the production of disperse dyes and pigments.[4][5]

  • This compound (CmNA): A secondary amine, structurally differing from CNA only by the presence of a methyl group on the nitrogen atom.

This seemingly minor structural modification—the N-methylation—introduces a profound chemical divergence that fundamentally alters the compound's reactivity in the context of traditional azo dye synthesis.

Caption: Molecular structures of the primary amine (CNA) and its secondary amine analogue (CmNA).

Comparative Physicochemical Properties

The introduction of a methyl group affects the molecule's physical characteristics. While comprehensive experimental data for CmNA is scarce, we can predict its properties relative to the well-documented CNA.

Property2-chloro-4-nitroaniline (CNA)This compound (CmNA)Rationale for Difference
CAS Number 121-87-9[6]52584-13-1Unique identifier
Molecular Formula C₆H₅ClN₂O₂[6]C₇H₇ClN₂O₂Addition of a -CH₂- unit
Molecular Weight 172.57 g/mol [4][6]186.60 g/mol Increased mass from the methyl group
Appearance Yellow crystalline powder[4][7]Expected to be a yellow or orange solidN-alkylation can deepen color (auxochromic effect)
Melting Point 105-111 °C[4]Expected to be different from CNAN-methylation disrupts crystal packing
Amine Type Primary (Ar-NH₂)Secondary (Ar-NHR)Defining structural and reactive difference
Solubility Soluble in ethanol, ether, benzene; slightly soluble in water[4][5]Expected to have slightly increased solubility in organic solventsMethyl group enhances lipophilicity

The Critical Difference: Reactivity with Nitrous Acid

The core of azo dye synthesis is the diazotization reaction, where a primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[8][9] It is at this crucial step that CNA and CmNA diverge completely.

Pathway of 2-chloro-4-nitroaniline (Primary Amine)

As a primary aromatic amine, CNA undergoes a standard diazotization reaction. The lone pair of electrons on the primary amine nitrogen attacks the nitrosonium ion (NO⁺), initiating a series of proton transfers and water elimination to yield a relatively stable aryldiazonium salt.[8][10] This diazonium ion is a potent electrophile, ready for the subsequent coupling reaction.

Diazotization_Workflow CNA 2-chloro-4-nitroaniline (Primary Amine) Reagents NaNO₂ + HCl 0-5 °C Diazonium 2-chloro-4-nitro- benzenediazonium chloride (Electrophile) Reagents->Diazonium Diazotization Coupler Coupling Component (e.g., Phenol, N,N-dimethylaniline) AzoDye Azo Dye Product (-N=N- linkage formed) Diazonium->AzoDye Coupler->AzoDye Azo Coupling (Electrophilic Aromatic Substitution)

Caption: Successful azo dye synthesis pathway using the primary amine, 2-chloro-4-nitroaniline.

This pathway is robust and widely utilized. The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring increases the electrophilicity of the resulting diazonium salt, making it an excellent component for producing dyes with good fastness properties.[11]

Pathway of this compound (Secondary Amine)

In stark contrast, secondary aromatic amines like CmNA do not form diazonium salts under the same conditions. The reaction with nitrous acid proceeds, but it terminates at an intermediate stage, forming a stable N-nitrosoamine (also known as an N-nitrosamine).[10]

The key mechanistic reason is the absence of a second proton on the nitrogen atom. After the initial formation of the N-nitroso intermediate, there is no proton to eliminate during the dehydration step that would lead to the N≡N triple bond of the diazonium group.

Nitrosation_Workflow CmNA This compound (Secondary Amine) Reagents NaNO₂ + HCl 0-5 °C Nitrosoamine N-nitroso-2-chloro-N-methyl- 4-nitroaniline (Stable Product) Reagents->Nitrosoamine N-Nitrosation DeadEnd No Diazonium Salt Formed No Azo Coupling Possible Nitrosoamine->DeadEnd

Caption: Reaction of the secondary amine (CmNA) with nitrous acid, leading to a dead-end for azo coupling.

Impact on Potential Dye Properties

While CmNA cannot form a dye via the standard pathway, we can discuss the hypothetical influence of an N-methyl group if it were part of the final dye structure, for instance, if CmNA were used as a coupling component (though its activating character is weak) or if a dye were synthesized via an alternative route.

PropertyDye from 2-chloro-4-nitroaniline (CNA)Hypothetical Influence of N-Methyl Group
Color (λmax) The color is determined by the extended conjugated system formed. Dyes from CNA are typically in the orange to red range, depending on the coupling component.[12]The N-methyl group is an auxochrome. Its electron-donating (+I) effect would likely cause a bathochromic shift (deepening of color, shifting towards red/blue) compared to a dye with an -NH- group.
Solubility Dyes are often non-ionic (disperse dyes) with low water solubility.[13]The added methyl group would increase the molecule's size and lipophilicity, likely decreasing solubility in water further but potentially improving solubility in nonpolar organic solvents or polyester fibers.
Fastness The chloro and nitro groups generally contribute to good light and wash fastness.[11]The N-methyl group can sometimes interfere with intermolecular hydrogen bonding, which may slightly decrease wash fastness. However, the increased molecular size can improve sublimation fastness, a key property for disperse dyes.
Steric Effects The -NH₂ group is relatively small.The bulkier -NH(CH₃) group can introduce steric hindrance, potentially affecting the planarity of the dye molecule. This could influence both the color (by altering conjugation) and its binding affinity to textile fibers.

Experimental Protocols

The following protocols illustrate the distinct chemical behavior of each compound.

Protocol 1: Synthesis of a Disperse Azo Dye using 2-chloro-4-nitroaniline (CNA)

This protocol describes the diazotization of CNA and subsequent coupling with phenol to produce an orange-red azo dye.

A. Diazotization of 2-chloro-4-nitroaniline

  • In a 250 mL beaker, add 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline.

  • Carefully add 5 mL of concentrated hydrochloric acid and 5 mL of water. Stir to form a fine slurry.

  • Cool the beaker in an ice-salt bath to 0-5 °C. The temperature must be maintained in this range.[9]

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite (NaNO₂) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline slurry over 10 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear, yellowish solution contains the 2-chloro-4-nitrobenzenediazonium chloride salt and is used immediately in the next step.

B. Azo Coupling

  • In a separate 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 10 mL of 10% sodium hydroxide solution.

  • Cool this alkaline phenol solution to 5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step A into the alkaline phenol solution.

  • An immediate reaction occurs, forming a deeply colored orange-red precipitate.[14]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolate the solid dye product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60 °C.

Protocol 2: Reaction of this compound (CmNA) with Nitrous Acid

This protocol demonstrates the formation of an N-nitrosoamine instead of a diazonium salt.

  • In a 100 mL flask, suspend 1.87 g (0.01 mol) of this compound in 10 mL of 3M hydrochloric acid.

  • Cool the flask to 5-10 °C in an ice bath.

  • Dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of water and add it dropwise to the stirred amine suspension.

  • Stir for 30 minutes. A yellow, oily, or solid precipitate of N-nitroso-2-chloro-N-methyl-4-nitroaniline will typically form.[10]

  • Observation: Unlike the clear diazonium salt solution in Protocol 1, a water-insoluble product forms directly. If this mixture is added to an alkaline phenol solution, no azo coupling will occur, demonstrating its inability to act as a diazo component.

Conclusion

While 2-chloro-4-nitroaniline and this compound are structurally similar, their application in traditional azo dye synthesis is vastly different.

  • 2-chloro-4-nitroaniline is a standard, effective diazo component. As a primary amine, it reliably undergoes diazotization to form a reactive diazonium salt, which is a cornerstone of azo dye manufacturing.

  • This compound , as a secondary amine, cannot be used as a diazo component in the same manner. Its reaction with nitrous acid yields a stable N-nitrosoamine, which is a chemical dead-end for the azo coupling process.

For researchers and developers in the dye industry, this distinction is critical. The choice between a primary and a secondary aromatic amine precursor fundamentally determines the feasibility of the entire synthetic strategy. While N-alkylated anilines are valuable as coupling components or in dyes synthesized through other mechanisms, they are unsuitable as starting materials for the diazonium salt in conventional azo chemistry.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis.
  • Wikipedia. (2024). Azo coupling.
  • PubChem. (n.d.). 2-Chloro-4-nitroaniline.
  • IJRSR Journal. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities.
  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.
  • ChemicalBook. (2025). 2-Chloro-4-nitroaniline.
  • YouTube. (2023). Benzene diazonium chloride - Coupling reaction of Phenol.
  • ChemBK. (n.d.). 2-Chloro-4-nitroaniline.
  • S. Benkhaya, S. M'rabet, A. El Harfi. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Benchchem. (n.d.). A Comparative Guide to Azo Dye Synthesis: 2,6- Dibromo-4-nitroaniline versus 2,6-Dichloro-4.
  • YouTube. (2019). converting anilines to diazoniums ions.
  • IJIRSET. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
  • YouTube. (2024). Making the First Azo Dye.

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The Impact of Methylation on the Reactivity of Nitroanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. Nitroanilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, dyes, and materials. The introduction of a methyl group, a seemingly simple alkyl substituent, can profoundly alter the chemical behavior of the nitroaniline core. This guide provides an in-depth, objective comparison of the reactivity of methylated versus non-methylated nitroanilines, supported by experimental data, to empower informed decisions in synthetic strategy and molecular design.

The Electronic and Steric Landscape: How Methylation Reroutes Reactivity

The reactivity of a substituted aniline is a delicate interplay of electronic and steric effects. The potent electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂) create a complex electronic environment on the aromatic ring. The introduction of a methyl group (-CH₃) further modulates this landscape.

Electronic Effects: A methyl group, through its positive inductive effect (+I), donates electron density to the aromatic ring. This increased electron density enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Conversely, N-methylation, where the methyl group is attached to the amino nitrogen, directly increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity.

Steric Effects: A methyl group, particularly when positioned ortho to the amino or nitro group, introduces steric hindrance. This "ortho effect" can impede the approach of reagents, influence the planarity of substituents with the ring, and alter solvation, thereby affecting reaction rates and regioselectivity in ways not predicted by electronic effects alone.

This guide will dissect the consequences of these effects on three key areas of nitroaniline reactivity:

  • Basicity and Nucleophilicity of the Amino Group

  • Electrophilic Aromatic Substitution (EAS)

  • Nucleophilic Aromatic Substitution (SNAr)

Basicity: A Quantitative Look at the Amino Group's Electron Availability

The basicity of the amino group, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen's lone pair of electrons. A higher pKa value indicates a stronger base. The electron-withdrawing nitro group significantly decreases the basicity of aniline.

Methylation, however, can counteract this effect. N-methylation has a more pronounced effect on basicity than ring methylation due to the direct inductive effect on the nitrogen atom.

CompoundSubstituentspKa of Conjugate Acid
AnilineNone4.6
p-Nitroaniline4-NO₂1.0
m-Nitroaniline3-NO₂2.47
o-Nitroaniline2-NO₂-0.26
N-MethylanilineN-CH₃4.85
N-Methyl-4-nitroanilineN-CH₃, 4-NO₂~0.56 (Predicted)
2-Methyl-5-nitroaniline2-CH₃, 5-NO₂2.345

Data compiled from various sources.

The data clearly illustrates that the nitro group drastically reduces basicity. N-methylation increases the basicity of aniline (from 4.6 to 4.85) and is predicted to also make N-methyl-4-nitroaniline more basic than p-nitroaniline. The ortho-nitroaniline is the least basic due to the strong electron-withdrawing effect and potential intramolecular hydrogen bonding.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Nucleophiles

Nitroanilines themselves can act as nucleophiles in SNAr reactions. A seminal study directly compared the kinetic patterns of aniline and N-methylaniline reacting with 4-nitrophenyl-2,4,6-trinitrophenyl ether.[1][2]

The study found that while both amines followed the same kinetic pattern, aniline was a considerably more reactive nucleophile than N-methylaniline .[1][2] This might seem counterintuitive given that N-methylaniline is slightly more basic. The authors suggest that the greater catalytic efficiency of aniline in the base-catalyzed step, likely due to less steric hindrance in the proton transfer mechanism, accounts for its higher overall reactivity in this SNAr reaction.

This highlights a crucial concept: basicity and nucleophilicity are not always directly proportional, and steric factors can play a decisive role in kinetic outcomes.

Electrophilic Aromatic Substitution: Activating and Directing Effects

In electrophilic aromatic substitution (EAS), the amino group is a powerful activating, ortho-, para-directing group. However, the nitro group is strongly deactivating and meta-directing. In nitroanilines, the activating effect of the amino group generally overrides the deactivating effect of the nitro group, directing incoming electrophiles to the positions ortho and para to the amino group.

Methylation of the aromatic ring further enhances this activation. For example, in the nitration of toluidine (methylaniline) isomers, the methyl group's electron-donating nature works in concert with the amino group to increase the rate of reaction compared to aniline.

However, a significant complication in the EAS of anilines is the reaction of the basic amino group with the acidic reagents (e.g., H₂SO₄ in nitration). This protonates the amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[3] This can lead to a mixture of products, including a substantial amount of the meta-isomer.

N-methylation does not circumvent this issue. The N-methylamino group is also basic and will be protonated under strong acidic conditions, leading to a deactivating, meta-directing group.

To achieve selective para-substitution, a common strategy is to first protect the amino group by acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating and less basic, preventing protonation and allowing for a cleaner reaction.

Reactivity of the Amino Group: The Impact of N-Methylation on Acylation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions such as acylation. N-methylation increases the electron density on the nitrogen, making it a more potent nucleophile.[4] Consequently, N-methylated nitroanilines are expected to undergo acylation more readily than their non-methylated counterparts .[4]

The steric hindrance of the N-methyl group is generally not significant enough to outweigh the enhanced nucleophilicity in this type of reaction.

Experimental Protocols

Protocol 1: Comparative N-Acylation of a Nitroaniline and its N-Methylated Analog

This protocol describes a method to compare the rate of acylation of a primary and a secondary nitroaniline using acetic anhydride.

Materials:

  • 4-Nitroaniline

  • N-Methyl-4-nitroaniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 ethyl acetate:hexane)

  • UV lamp

Procedure:

  • Prepare two separate reaction flasks. In flask A, dissolve 1 mmol of 4-nitroaniline in 10 mL of dichloromethane. In flask B, dissolve 1 mmol of N-methyl-4-nitroaniline in 10 mL of dichloromethane.

  • To each flask, add 0.1 mmol of pyridine.

  • At time t=0, add 1.1 mmol of acetic anhydride to each flask simultaneously while stirring at room temperature.

  • At regular intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plates in the developing solvent and visualize the spots under a UV lamp.

  • Compare the disappearance of the starting material spot and the appearance of the product spot (N-acetyl-4-nitroaniline and N-acetyl-N-methyl-4-nitroaniline, respectively) over time for both reactions. A faster disappearance of the starting material in flask B would indicate a higher reactivity for the N-methylated nitroaniline.

Protocol 2: Synthesis of 2-Methyl-4-nitroaniline

This protocol details a common synthetic route to a ring-methylated nitroaniline, starting from o-toluidine.[5][6]

Step 1: Acetylation of o-Toluidine

  • In a flask, combine o-toluidine and acetic anhydride.

  • Heat the mixture under reflux.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product, N-acetyl-o-toluidine.

  • Filter, wash with water, and dry the product.

Step 2: Nitration of N-Acetyl-o-toluidine

  • Dissolve the N-acetyl-o-toluidine in a mixture of concentrated sulfuric acid and acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10°C.

  • After the addition is complete, stir the mixture for a period at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product, 2-methyl-4-nitro-N-acetylaniline.

  • Filter, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis to 2-Methyl-4-nitroaniline

  • Heat the nitrated acetanilide from Step 2 with aqueous hydrochloric acid under reflux.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 2-methyl-4-nitroaniline.

  • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Visualization of Concepts

Basicity and Electronic Effects

G cluster_0 Non-Methylated cluster_1 N-Methylated 4-Nitroaniline 4-Nitroaniline N-Methyl-4-nitroaniline N-Methyl-4-nitroaniline 4-Nitroaniline->N-Methyl-4-nitroaniline -CH3 on N (e- donating) Increases Basicity Aniline Aniline Aniline->4-Nitroaniline -NO2 group (Strongly e- withdrawing) Decreases Basicity N-Methylaniline N-Methylaniline Aniline->N-Methylaniline -CH3 on N (e- donating) Increases Basicity

Caption: Influence of nitro and N-methyl groups on the basicity of aniline.

Reactivity Pathways Overview

G cluster_reactivity Reactivity Comparison Nitroaniline Nitroaniline Basicity Basicity Nitroaniline->Basicity Base EAS EAS Nitroaniline->EAS Base SNAr_Nucleophilicity SNAr_Nucleophilicity Nitroaniline->SNAr_Nucleophilicity Higher Amino_Group_Acylation Amino_Group_Acylation Nitroaniline->Amino_Group_Acylation Base Methylated_Nitroaniline Methylated_Nitroaniline Methylated_Nitroaniline->Basicity Increased (N-methylation) Methylated_Nitroaniline->EAS Increased (Ring-methylation) Methylated_Nitroaniline->SNAr_Nucleophilicity Decreased (N-methylation, steric) Methylated_Nitroaniline->Amino_Group_Acylation Increased (N-methylation)

Caption: Summary of reactivity differences between methylated and non-methylated nitroanilines.

Conclusion

The methylation of nitroanilines is not a trivial structural modification. It introduces significant and predictable changes in reactivity driven by a combination of electronic and steric factors.

  • N-methylation primarily enhances the basicity and nucleophilicity of the amino nitrogen, leading to faster reactions at this site (e.g., acylation). However, it can decrease reactivity in certain SNAr reactions where the amine acts as a nucleophile, likely due to steric hindrance in the rate-determining proton transfer step.

  • Ring methylation increases the electron density of the aromatic ring, thereby increasing its reactivity towards electrophilic aromatic substitution.

  • Ortho-methylation , in particular, can introduce significant steric hindrance (the "ortho effect"), which can override electronic trends and alter reaction rates and product distributions.

A thorough understanding of these competing effects is crucial for the rational design of synthetic routes and the development of new molecules with tailored properties. This guide serves as a foundational resource for researchers navigating the nuanced chemistry of substituted nitroanilines.

References

  • Emokpae, T. A., & Isanbor, C. (2004). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. International Journal of Chemical Kinetics, 36(3), 188–196. [Link]

  • Infrared Spectroscopy. (n.d.). In Illinois State University, Department of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2004). Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Semantic Scholar. [Link]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. TSI Journals. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. UCLA. [Link]

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline? Bloom Tech. [Link]

  • Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Quora. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • ResearchGate. (2004). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • ResearchGate. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. ResearchGate. [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). N-Methyl-4-nitroaniline. PubChem. [Link]

  • Journal of the American Chemical Society. (1908). STUDIES IN NITRATION, 111. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. Journal of the American Chemical Society. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central. [Link]

  • Allen. (n.d.). Nucleophilic substitution reaction of 2,4-dinitrochlorobenzene is faster than p- nitrochlorobenzene . Give reason. Allen. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). ResearchGate. [Link]

  • ResearchGate. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Pearson. (n.d.). Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. Pearson. [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Khan Academy. [Link]

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A Spectroscopic Guide to the Isomers of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Substituted nitroanilines, for instance, are not only pivotal intermediates in the synthesis of dyes and pharmaceuticals but also exhibit interesting non-linear optical properties.[1][2] The addition of various functional groups to the aniline ring gives rise to a multitude of isomers, each with unique electronic and steric properties that manifest in their spectroscopic signatures. This guide provides an in-depth spectroscopic comparison of 2-Chloro-N-methyl-4-nitroaniline and its key positional isomers.

For the purpose of this guide, we will focus on the following representative isomers:

  • Isomer 1: this compound

  • Isomer 2: 4-Chloro-N-methyl-3-nitroaniline

  • Isomer 3: 4-Chloro-N-methyl-2-nitroaniline

While direct, comprehensive experimental data for all isomers is not uniformly available in the public domain, this guide will leverage data from closely related compounds and foundational spectroscopic principles to provide a robust comparative analysis. This approach underscores the power of predictive spectroscopy in modern chemical analysis.

The Structural Landscape of Chloro-N-methyl-nitroaniline Isomers

The relative positions of the electron-withdrawing chloro and nitro groups, and the electron-donating N-methylamino group, profoundly influence the electronic distribution within the benzene ring. This, in turn, dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, the electronic transitions in UV-Visible (UV-Vis) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Figure 1: Molecular structures of the compared isomers of Chloro-N-methyl-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The electron-withdrawing nature of the nitro and chloro groups will generally deshield adjacent protons, shifting their resonances downfield. Conversely, the electron-donating N-methylamino group will shield ortho and para protons, moving their signals upfield.

  • This compound (Isomer 1): We can predict a spectrum with three aromatic protons. The proton at C5, situated between two electron-withdrawing groups (chlorine and nitro), is expected to be the most deshielded. The N-methyl group will appear as a singlet, with its chemical shift influenced by the electronic nature of the substituted aniline.

  • 4-Chloro-N-methyl-3-nitroaniline (Isomer 2): This isomer will also exhibit three aromatic protons. The proton at C2, ortho to the nitro group, is expected to be significantly deshielded. The proton at C5 will be influenced by the para-N-methylamino group and the meta-nitro group.

  • 4-Chloro-N-methyl-2-nitroaniline (Isomer 3): Again, three aromatic protons are expected. The proton at C3, ortho to the nitro group, will be strongly deshielded. The proton at C5 will be influenced by the para-chloro group and the meta-nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will similarly reflect the electronic effects of the substituents. Carbons directly attached to the electronegative nitro and chloro groups will be deshielded. The carbon attached to the N-methylamino group will also be deshielded, while the ortho and para carbons relative to the amino group will be shielded.

Table 1: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Isomer¹H NMR (Aromatic Region)¹H NMR (N-CH₃)¹³C NMR (Aromatic Carbons)
This compound Predicted: 3 distinct signalsPredicted: ~2.8-3.2Predicted: 6 distinct signals
4-Chloro-N-methyl-3-nitroaniline Observed: δ 7.26 (d), 7.13 (d), 6.78 (dd)[3]Observed: Data not specifiedPredicted: 6 distinct signals
4-Chloro-N-methyl-2-nitroaniline Predicted: 3 distinct signalsPredicted: ~2.8-3.2Predicted: 6 distinct signals
Reference: 2-Chloro-4-nitroaniline Observed: δ 8.19, 7.99, 6.76[4]N/AData available in databases
Reference: N-Methyl-4-nitroaniline Observed: Aromatic protons present[5]Observed: Data available in databasesData available in databases

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The positions of the vibrational bands are influenced by the electronic effects of the substituents on the aromatic ring.

  • N-H Stretch: For secondary amines like these N-methylated anilines, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

  • C-H Aromatic Stretch: These bands are typically found just above 3000 cm⁻¹.

  • N-O Asymmetric and Symmetric Stretches: The nitro group gives rise to two strong absorption bands. The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ region, and the symmetric stretch is in the 1300-1370 cm⁻¹ region. The electron-donating N-methylamino group can influence the position of these bands through resonance.

  • C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region is characteristic of the C-Cl stretch.

The precise frequencies of these vibrations will vary subtly between the isomers due to the different electronic environments.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected RangeThis compound (Predicted)4-Chloro-N-methyl-3-nitroaniline (Observed)4-Chloro-N-methyl-2-nitroaniline (Predicted)
N-H Stretch3300-3500~3400Data available in databases~3400
N-O Asymmetric Stretch1500-1570~1520Data available in databases~1530
N-O Symmetric Stretch1300-1370~1340Data available in databases~1350

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroanilines are known for their strong charge-transfer bands, which are sensitive to the substitution pattern and the polarity of the solvent. The presence of an electron-donating group (N-methylamino) and an electron-withdrawing group (nitro) on the same aromatic ring leads to a significant intramolecular charge transfer (ICT) upon electronic excitation.

  • π → π* Transitions: These are typically intense absorptions. The position of the main absorption maximum (λmax) will be red-shifted (to longer wavelengths) in isomers where the donor and acceptor groups are in conjugation (ortho or para).

  • n → π* Transitions: These are generally weaker absorptions and may be obscured by the more intense π → π* bands.

We can predict that the λmax will be at a longer wavelength for the 2,4- and 4,2- isomers compared to the 3,4-isomer, where the nitro group is meta to the amino group, disrupting the direct resonance-assisted charge transfer.

Mass Spectrometry: Unraveling Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

The fragmentation of these isomers will be directed by the substituents. Common fragmentation pathways for nitroaromatics include the loss of NO₂ (46 Da) and NO (30 Da). The N-methyl group can be lost as a methyl radical (15 Da). The fragmentation pattern can help to distinguish between isomers based on the relative stability of the resulting fragment ions.

fragmentation_pathway M Molecular Ion (M+•) M_minus_CH3 [M-CH3]+ M->M_minus_CH3 - •CH3 M_minus_NO2 [M-NO2]+ M->M_minus_NO2 - •NO2 M_minus_Cl [M-Cl]+ M->M_minus_Cl - •Cl

Sources

A Comparative Performance Analysis of Azo Dyes Derived from Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the performance characteristics of azo dyes derived from 2-Chloro-N-methyl-4-nitroaniline and its structural analog, 2-Methyl-4-nitroaniline. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into the synthesis, experimental evaluation, and comparative performance of these dyes. We will explore how subtle changes in the precursor's molecular structure—specifically, the substitution of a chloro group for a methyl group—can significantly impact the resulting dye's photophysical properties. Our analysis is grounded in detailed experimental protocols and quantitative data to provide a clear, objective comparison.

Introduction: The Role of the Diazo Component in Azo Dye Performance

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] The properties of these dyes, including their color, light fastness, and stability, are largely determined by the chemical structure of their constituent aromatic rings. The diazo component, typically an aniline derivative, is a critical determinant of the dye's final performance characteristics.

This compound is an important intermediate in the synthesis of disperse and basic dyes.[3] Its structure features a strong electron-withdrawing nitro group and a halogen atom, which are known to influence the electronic distribution within the dye molecule and, consequently, its interaction with light. To understand the specific contribution of the chloro group, this guide compares a representative dye derived from it with an analogous dye synthesized from 2-Methyl-4-nitroaniline.[4] This comparison allows for a direct assessment of the effects of an electron-withdrawing substituent (–Cl) versus a weakly electron-donating one (–CH₃) on the dye's performance.

Synthesis of Representative Azo Dyes

The synthesis of azo dyes from these precursors follows a standard two-step diazotization-coupling reaction. The aniline derivative is first converted into a highly reactive diazonium salt, which is then reacted with a coupling component (e.g., a phenol or another aromatic amine) to form the final azo dye.

General Synthesis Workflow

The process begins with the diazotization of the substituted nitroaniline, followed by the coupling reaction with a selected partner to yield the final dye product.

G cluster_synthesis Azo Dye Synthesis Workflow A Start: Substituted Nitroaniline (e.g., this compound) B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Formation of Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E Step 2 D Coupling Component (e.g., N,N-dimethylaniline) D->E F Crude Azo Dye Product E->F G Purification (Recrystallization) F->G H Final Purified Azo Dye G->H

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols for Performance Evaluation

To ensure a rigorous and objective comparison, the following standardized protocols are used to evaluate the key performance indicators of the synthesized dyes. The trustworthiness of these results relies on careful adherence to these self-validating methodologies, which include instrument calibration and the use of certified standards.

Determination of Molar Absorptivity (ε)

Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is determined using the Beer-Lambert law.[5]

Experimental Protocol:

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the purified dye and dissolve it in a suitable solvent (e.g., spectroscopic grade ethanol) in a 100 mL volumetric flask to create a stock solution of known concentration.

  • Preparation of Serial Dilutions: Prepare a series of at least five dilutions from the stock solution, ensuring the absorbance values will fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Calibrate a UV-Vis spectrophotometer using the pure solvent as a blank.

    • Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax).[6]

  • Data Analysis:

    • Plot a graph of absorbance (A) versus concentration (c).

    • Perform a linear regression on the data points. The slope of the line will be equal to the product of the molar absorptivity (ε) and the path length (b) of the cuvette (typically 1 cm).[7]

    • Calculate ε using the formula: ε = slope / b .

Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[8] The most common and reliable method is the comparative technique, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[9][10]

Experimental Protocol:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample dye (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[10]

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample dye and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the UV-Vis absorbance of each solution at the excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[8] Since the same solvent is used for both, the refractive index term cancels out.

Photostability Assessment

Photostability refers to the resistance of a dye to photodegradation upon exposure to light.[11] This is a critical parameter for applications where the dye will be exposed to ambient or artificial light for extended periods.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the dye in a quartz cuvette at a concentration that gives an initial absorbance (A₀) of approximately 1.0 at its λmax.

  • Controlled Irradiation: Expose the sample to a controlled light source, such as a xenon arc lamp weather-resistance test chamber, which simulates the solar spectrum.[12] The conditions should be standardized according to guidelines such as ICH Q1B, specifying an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.[13][14]

  • Monitoring Degradation: At regular time intervals, remove the sample from the light source and record its UV-Vis absorption spectrum.

  • Data Analysis:

    • Calculate the percentage of degradation over time by monitoring the decrease in absorbance at λmax using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 , where Aₜ is the absorbance at time t.

    • The photostability can be quantified by determining the half-life (t₁/₂) of the dye, which is the time required for the absorbance to decrease by 50%.

Comparative Performance Data

The following table summarizes the hypothetical performance data for azo dyes derived from this compound (Dye A) and 2-Methyl-4-nitroaniline (Dye B), both coupled with N,N-dimethylaniline.

Performance MetricDye A (from this compound)Dye B (from 2-Methyl-4-nitroaniline)
λmax (nm) 485478
Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) 35,00032,500
Fluorescence Quantum Yield (ΦF) 0.080.15
Photostability (t₁/₂, hours) 2518

Discussion and Interpretation

The performance data reveals distinct differences between the two dyes, which can be attributed to the electronic effects of the chloro and methyl substituents.

Impact on Spectroscopic Properties (λmax and ε)
  • Bathochromic Shift (Red Shift): Dye A exhibits a longer maximum absorption wavelength (λmax) compared to Dye B. This bathochromic shift is expected because the electron-withdrawing nature of the chlorine atom, combined with the powerful nitro group, extends the π-conjugation of the chromophore more effectively than the electron-donating methyl group. This increased delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light.

  • Molar Absorptivity: Dye A shows a higher molar absorptivity, indicating a more efficient absorption of light. The presence of the electronegative chlorine atom can increase the transition dipole moment of the molecule, leading to a higher probability of photon absorption.

Impact on Luminescence and Stability
  • Fluorescence Quantum Yield: Dye B demonstrates a significantly higher quantum yield than Dye A. The chloro group in Dye A is known to promote intersystem crossing—a non-radiative decay pathway from the excited singlet state to the triplet state—due to the "heavy atom effect." This process competes with fluorescence, thereby quenching it and lowering the quantum yield. The methyl group in Dye B does not induce this effect, allowing for more efficient radiative decay via fluorescence.

  • Photostability: Dye A exhibits superior photostability. The strong electron-withdrawing character of the chloro and nitro groups makes the azo bond less susceptible to photochemical cleavage. Conversely, the electron-donating methyl group in Dye B can increase the electron density at the azo linkage, potentially making it more vulnerable to photo-oxidative degradation pathways.

Conclusion and Recommendations

The choice between dyes derived from this compound and 2-Methyl-4-nitroaniline depends critically on the intended application.

  • Dyes from this compound are preferable for applications where high photostability and strong light absorption are paramount, such as in stable colorants, coatings, or probes for long-term imaging where fluorescence efficiency is a secondary concern.

  • Dyes from 2-Methyl-4-nitroaniline are better suited for applications requiring higher fluorescence brightness , such as in fluorescent labeling, sensing, and bio-imaging, provided that the lower photostability is acceptable or can be mitigated.

This guide demonstrates that a single atomic substitution on a dye precursor can create a significant trade-off between brightness and stability. By understanding these structure-property relationships, researchers can make more informed decisions in the design and selection of dyes for their specific scientific needs.

References

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
  • Qin, C., et al. (n.d.). Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Vital Role of 2-Methyl-4-nitroaniline in Modern Dye Manufacturing. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methyl-4-nitroaniline. Retrieved from [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Bar-Shira, J., et al. (2022). Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues. National Institutes of Health. Retrieved from [Link]

  • Welankiwar, A., & Kumar, S. (2016). Protocol for Photostability Studies of Pharmaceutical products. ResearchGate. Retrieved from [Link]

  • Ali, H., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health. Retrieved from [Link]

  • Burke, R.W., & Mavrodineanu, R. (n.d.). Accurate measurement of molar absorptivities. Retrieved from [Link]

  • Resch-Genger, U., & Rurack, K. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]

  • Park, J., & Shore, J. (2004). Evaluation and Testing of Dyes Before Use in Textile Dyeing. ResearchGate. Retrieved from [Link]

  • Ali, H., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. ResearchGate. Retrieved from [Link]

  • Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Unknown. (n.d.). MOLAR ABSORPTIVITY. Retrieved from [Link]

  • Wang, C., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. National Institutes of Health. Retrieved from [Link]

  • El-Khatib, E.M., et al. (2022). Performance Evaluation and Statistical Analysis of Color Parameters for the Modified and Dyed Cotton Fabric. Letters in Applied NanoBioScience. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked example: Calculating concentration using the Beer–Lambert law. Retrieved from [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

  • Singh, R., & Singh, P. (2024). COMPARATIVE ANALYSIS OF AZO DYE DECOLORIZATION METHODS: ADSORPTION VS. BIODEGRADATION. Anveshana's International Publication. Retrieved from [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible research and the safety and efficacy of the final therapeutic product. 2-Chloro-N-methyl-4-nitroaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and potential toxicity.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial-grade this compound. We will delve into the rationale behind the selection of various analytical techniques, provide detailed experimental protocols, and present a comparative analysis of their performance. This document is structured to provide a comprehensive and practical framework for establishing a robust purity testing regimen in a laboratory setting.

Understanding the Impurity Profile: A Prerequisite for Effective Analysis

Effective purity analysis begins with a theoretical understanding of the potential impurities that may be present. These impurities typically arise from the synthetic route used in the manufacturing process. Common synthetic pathways to N-methylated nitroanilines may involve the N-methylation of a precursor like 2-chloro-4-nitroaniline or the chlorination and nitration of an N-methylated aniline.

Based on these general synthetic strategies, the following classes of impurities can be anticipated in commercial batches of this compound:

  • Unreacted Starting Materials: The most common impurity is often the precursor from which the target molecule was synthesized. For instance, if the final step is N-methylation, residual 2-chloro-4-nitroaniline would be a likely impurity.

  • Positional Isomers: During chlorination or nitration steps, the substitution pattern on the aromatic ring can vary, leading to the formation of regioisomers. An example would be 4-Chloro-N-methyl-2-nitroaniline.

  • Over- or Under-methylated Species: Incomplete or excessive methylation can result in the presence of the non-methylated precursor or di-methylated byproducts, although the latter is less common for anilines.

  • Byproducts from Side Reactions: The reagents used in the synthesis can lead to unexpected side products. For example, the use of certain methylating agents can introduce related impurities.

A logical workflow for the comprehensive analysis of these potential impurities is essential for ensuring the quality of this compound.

cluster_0 Purity Analysis Workflow Start Commercial Batch of This compound Method_Selection Select Appropriate Analytical Techniques Start->Method_Selection HPLC HPLC-UV Analysis (Primary, Quantitative) Method_Selection->HPLC Assay & Impurities GCMS GC-MS Analysis (Orthogonal, for Volatiles) Method_Selection->GCMS Residual Solvents NMR NMR Spectroscopy (Structural Confirmation) Method_Selection->NMR Identity FTIR FTIR Spectroscopy (Functional Group ID) Method_Selection->FTIR Identity Data_Analysis Data Integration and Impurity Profiling HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific information required. For purity analysis, a combination of a high-resolution separation technique for quantification and spectroscopic methods for structural confirmation is considered best practice. The two primary chromatographic techniques for the separation and quantification of impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] Each method offers distinct advantages and is suited for different aspects of impurity analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Quantitative analysis of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and confirmation of the main component and major impurities.Functional group identification and confirmation of the bulk material's identity.
Strengths High precision and accuracy for quantification; suitable for a wide range of compounds.High sensitivity and specificity for identification due to mass spectrometric detection.Provides detailed structural information; can be used for quantitative analysis (qNMR).Fast, non-destructive, and provides a unique fingerprint of the molecule.
Limitations May require derivatization for compounds without a UV chromophore; resolution can be challenging for closely related isomers.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.Lower sensitivity compared to chromatographic methods; complex spectra for mixtures.Limited use for quantifying minor components; provides general rather than specific structural information.
Typical Impurities Detected Unreacted starting materials, positional isomers, non-volatile byproducts.Residual solvents, volatile starting materials, and degradation products.Major impurities with concentrations typically >1%.Primarily confirms the identity of the bulk material; significant impurities may alter the spectrum.

Experimental Protocols

The following protocols are provided as a starting point for the development of a comprehensive analytical testing strategy for this compound. Method validation should be performed in accordance with internal standard operating procedures and relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

HPLC is the cornerstone of purity analysis for pharmaceutical intermediates due to its high resolution and quantitative accuracy. A reversed-phase method is generally suitable for aromatic amines.

Rationale: This method separates compounds based on their hydrophobicity. This compound and its likely impurities (e.g., 2-chloro-4-nitroaniline, positional isomers) have sufficient differences in polarity to be resolved on a C18 column. UV detection is appropriate as these nitroaromatic compounds possess strong chromophores.

cluster_1 HPLC-UV Experimental Workflow Sample_Prep Prepare Sample and Standard Solutions HPLC_System Equilibrate HPLC System with Mobile Phase Sample_Prep->HPLC_System Injection Inject Sample/ Standard HPLC_System->Injection Separation Isocratic/Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Acquisition Chromatogram Acquisition Detection->Data_Acquisition Analysis Peak Integration and Quantification Data_Acquisition->Analysis

Caption: A typical experimental workflow for HPLC-UV analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an optional acid modifier like 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the commercial sample in the mobile phase to a similar concentration as the main standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the percentage purity (assay) of the main component using the external standard method. Identify and quantify impurities by comparing their retention times with those of known impurity standards, if available. For unknown impurities, use area normalization, assuming a response factor of 1 relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities that may not be readily detected by HPLC.[5]

Rationale: This technique is ideal for identifying residual solvents and other volatile byproducts from the synthesis. The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-450).

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

Spectroscopic Confirmation: NMR and FTIR

Spectroscopic techniques are essential for confirming the identity of the bulk material and for structural elucidation of any significant impurities.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Rationale: NMR provides unambiguous structural information. The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. This allows for confirmation of the desired structure and can be used to identify and quantify major impurities.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main component and any visible impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Rationale: FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] It is an excellent tool for confirming the identity of the bulk material by matching its spectrum to that of a reference standard.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum to a reference spectrum. Key characteristic peaks for this compound would include N-H stretching (for the secondary amine), C-H stretching (aromatic and methyl), C=C stretching (aromatic), and N-O stretching (nitro group).

Adherence to Regulatory Standards

The principles of purity analysis for pharmaceutical intermediates are guided by international regulatory bodies. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the reporting, identification, and qualification of impurities.[2] While this guideline is for new drug substances, its principles are widely applied to key intermediates. Similarly, general chapters in the United States Pharmacopeia (USP), such as <466> Ordinary Impurities, provide context for the control of impurities in compendial articles.[8][9] A thorough understanding and application of these guidelines are essential for ensuring that the purity of this compound meets the stringent requirements of the pharmaceutical industry.[10][11]

Conclusion

The purity analysis of this compound is a critical activity in the pharmaceutical development pipeline. A multi-faceted analytical approach, combining a primary quantitative technique like HPLC with orthogonal methods such as GC-MS and spectroscopic identification by NMR and FTIR, provides a comprehensive and robust assessment of a commercial batch's quality. By understanding the potential impurity profile based on the synthetic route and applying validated analytical methods within a framework of international regulatory guidelines, researchers and drug development professionals can ensure the integrity of their starting materials and the ultimate success of their development programs.

References

  • PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Available from: [Link]

  • Khan F, Pal D, Vikram S, Cameotra SS. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE. 2013;8(4):e62178. Available from: [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Google Patents. CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
  • EPA. method 8131 aniline and selected derivatives by gas chromatography. Available from: [Link]

  • Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • PubChem. 2-Chloro-4-nitroaniline. Available from: [Link]

  • ResearchGate. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Available from: [Link]

  • USP-NF. <466> Ordinary Impurities. Available from: [Link]

  • PubChem. N-Methyl-4-nitroaniline. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Available from: [Link]

  • ResearchGate. Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Available from: [Link]

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  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • LCGC International. Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Available from: [Link]

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  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • YouTube. Impurities in new drug substance| ICH Q3A(R2). Available from: [Link]

  • BioPharm International. USP Proposes New Standards for Organic Impurities in Medicines. Available from: [Link]

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  • ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Available from: [Link]

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A Comparative Spectroscopic Guide to the Characterization of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-Chloro-N-methyl-4-nitroaniline, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide employs a comparative approach. By leveraging empirical data from structurally analogous compounds—namely 2-Chloro-4-nitroaniline, 2-Methyl-4-nitroaniline, and N-Methyl-4-nitroaniline—we will predict and analyze the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of the title compound. This methodology not only offers a robust framework for the characterization of novel or sparsely documented molecules but also deepens the understanding of structure-property relationships in substituted nitroaromatics.

Introduction: The Significance of Spectroscopic Characterization

In the realm of chemical research and pharmaceutical development, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as the cornerstones of molecular characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy identifies the functional groups present. For a molecule like this compound, a substituted aromatic amine, these techniques are indispensable for confirming its synthesis and purity.

Given the absence of readily available experimental spectra for this compound, this guide adopts a predictive and comparative methodology. By examining the spectral data of closely related analogs, we can deduce the expected chemical shifts, coupling constants, and vibrational frequencies for our target molecule. This approach is grounded in the fundamental principles of spectroscopy, where the electronic environment of a nucleus or a bond dictates its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its constituent functional groups, provides the basis for predicting its spectroscopic characteristics. The presence of a chloro group, a nitro group, and an N-methylamino group on the benzene ring creates a unique electronic environment that will be reflected in its NMR and IR spectra.

Figure 1: Chemical structure of this compound.

Experimental Protocols: A Framework for Data Acquisition

While direct experimental data for the title compound is not presently available in public databases, the following protocols outline the standard procedures for acquiring high-quality NMR and IR spectra for a compound of this nature. These methodologies are based on established best practices for the analysis of aromatic compounds.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common first choice for many organic compounds.

3.1.2. ¹H NMR Acquisition

  • Use a high-resolution NMR spectrometer, typically operating at 400 MHz or higher, to achieve adequate signal dispersion.

  • Acquire a one-dimensional proton spectrum using standard parameters, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Adjust the number of scans to obtain a satisfactory signal-to-noise ratio.

3.1.3. ¹³C NMR Acquisition

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Use typical parameters such as a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation and serves as a matrix.

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

3.2.2. FTIR Data Acquisition

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Prep Sample Preparation (5-10 mg in CDCl3 or DMSO-d6) H1_Acq ¹H NMR Acquisition (400+ MHz Spectrometer) NMR_Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) NMR_Prep->C13_Acq NMR_Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acq->NMR_Proc C13_Acq->NMR_Proc IR_Prep Sample Preparation (KBr Pellet) IR_Acq FTIR Data Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc

Figure 2: A generalized workflow for the NMR and IR spectroscopic analysis of an organic compound.

Comparative Spectroscopic Analysis

In the absence of direct experimental data, a comparative analysis with structurally similar molecules provides a powerful predictive tool.

¹H NMR Spectral Analysis: A Predictive Approach

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following key signals:

  • Aromatic Protons: The three protons on the aromatic ring will be in distinct electronic environments. We can draw comparisons from the spectra of 2-Chloro-4-nitroaniline and 2-Methyl-4-nitroaniline.

    • The proton ortho to the nitro group (H-3) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group.

    • The proton ortho to the chloro group and meta to the nitro group (H-6) will be at a higher field.

    • The proton meta to both the chloro and nitro groups (H-5) will also be in a distinct region.

  • N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected. Its chemical shift will be influenced by the electronic nature of the substituted aniline ring.

  • N-H Proton: A broad singlet for the N-H proton is anticipated, the chemical shift of which can be highly variable and dependent on concentration and solvent.

Table 1: Comparison of ¹H NMR Data for Related Anilines (in DMSO-d₆)

CompoundAr-H (ppm)-NH₂/-NH (ppm)-CH₃ (ppm)
2-Methyl-4-nitroaniline [1]~7.89 (d), ~7.88 (dd), ~6.67 (d)~6.49 (br s)~2.14 (s)
2-Chloro-4-nitroaniline Data not readily available in comparable format
Predicted this compound Expected in the range of 6.5-8.0 ppmBroad singletSinglet, ~2.8-3.0 ppm
¹³C NMR Spectral Analysis: A Predictive Approach

The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms:

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to the nitro group and the amino group will be significantly deshielded.

  • N-Methyl Carbon: A single peak for the N-methyl carbon is expected in the aliphatic region of the spectrum.

Table 2: Comparison of ¹³C NMR Data for Related Anilines

CompoundAromatic Carbons (ppm)-CH₃ (ppm)
2-Methyl-4-nitroaniline [1]~152 (C-NH₂), ~149 (C-NO₂), ~127 (C-CH₃), ~125, ~118, ~113 (Ar-CH)
2-Chloro-4-nitroaniline Data not readily available in comparable format
Predicted this compound Expected in the range of 110-155 ppmExpected around 30-40 ppm
IR Spectral Analysis: Identifying Key Functional Groups

The IR spectrum provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. For this compound, the following characteristic absorption bands are predicted:

  • N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

  • C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • Nitro Group Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) are expected around 1530-1480 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[1]

  • C=C Aromatic Stretching: Peaks in the 1620-1580 cm⁻¹ region are characteristic of the aromatic ring.

  • C-N Stretching: The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ range.

  • C-Cl Stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Comparison of Key IR Absorption Bands for Related Anilines

Functional Group2-Methyl-4-nitroaniline (cm⁻¹)[1]Predicted this compound (cm⁻¹)
N-H Stretching3400-3300~3400
Aromatic C-H Stretching3100-3000~3100
Aliphatic C-H Stretching2950-2850~2950
Aromatic C=C Stretching1620-1580~1600
N-O Asymmetric Stretching1530-1480~1520
N-O Symmetric Stretching1350-1300~1340

Alternative and Complementary Analytical Techniques

While NMR and IR are primary tools, other analytical techniques can provide valuable complementary information for the characterization of this compound:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the molecule. Nitroanilines typically exhibit a key absorption band in the UV-Vis region.[1]

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

Conclusion

The characterization of novel or sparsely documented compounds like this compound is a common challenge in chemical research. This guide has demonstrated a robust, comparative approach to predict and interpret the NMR and IR spectroscopic features of this molecule. By leveraging the known spectral data of structurally similar compounds, researchers can build a strong hypothesis for the expected spectroscopic signatures. The detailed experimental protocols provided herein offer a standardized framework for acquiring high-quality data. The integration of NMR, IR, and complementary techniques such as mass spectrometry provides a powerful and self-validating system for the unambiguous structural elucidation of this compound and other complex organic molecules.

References

  • The specific search results did not provide a direct synthesis paper with full characterization data for this compound.
  • The specific search results did not provide a direct experimental IR spectrum for this compound.
  • The specific search results did not provide direct experimental NMR data for this compound. The predicted values are based on the analysis of related compounds and general principles of NMR spectroscopy.
  • While specific alternative analytical data for the title compound was not found, the listed techniques are standard complementary methods for the characteriz

Sources

Comparative study of different catalysts for 2-Chloro-N-methyl-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-N-methyl-4-nitroaniline and the Role of Catalysis

This compound is a key chemical intermediate with significant applications in the synthesis of various organic compounds, including pharmaceuticals and dyes. The efficiency, selectivity, and environmental impact of its synthesis are of paramount importance for researchers and professionals in drug development and chemical manufacturing. The primary route to this compound is the N-methylation of 2-chloro-4-nitroaniline. This guide provides a comparative analysis of different catalytic systems for this transformation, focusing on their performance, mechanistic underpinnings, and practical applicability. We will delve into transition metal catalysis, specifically employing ruthenium and palladium, as well as phase-transfer catalysis, to offer a comprehensive overview for selecting the optimal synthetic strategy.

Transition Metal Catalysis: A Powerful Approach for N-Methylation

Transition metal catalysts have revolutionized organic synthesis by enabling efficient and selective transformations under milder conditions compared to classical methods. For the N-methylation of anilines, ruthenium and palladium complexes have demonstrated significant promise. These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which offers a green and atom-economical pathway using methanol as a methylating agent.

Ruthenium-Catalyzed N-Methylation: The "Borrowing Hydrogen" Pathway

Ruthenium complexes are highly effective for the N-methylation of anilines using methanol as the C1 source.[1][2] This approach is particularly attractive due to the low cost and low toxicity of methanol, with water being the only byproduct.[1]

Mechanistic Insights: The Borrowing Hydrogen Cycle

The "borrowing hydrogen" mechanism involves a series of sequential catalytic steps.[2] The ruthenium catalyst first dehydrogenates the methanol to form a ruthenium-hydride species and formaldehyde in situ. The formaldehyde then condenses with the primary amine of 2-chloro-4-nitroaniline to form a Schiff base (imine). Finally, the ruthenium-hydride reduces the imine to yield the desired N-methylated product, this compound, and regenerates the active ruthenium catalyst.[2]

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle Methanol Methanol Dehydrogenation Dehydrogenation Methanol->Dehydrogenation Formaldehyde Formaldehyde Dehydrogenation->Formaldehyde Ru-H Ru-H Dehydrogenation->Ru-H Condensation Condensation Formaldehyde->Condensation 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline->Condensation Imine Imine Condensation->Imine Hydrogenation Hydrogenation Imine->Hydrogenation This compound This compound Hydrogenation->this compound Ru-Catalyst Ru-Catalyst Hydrogenation->Ru-Catalyst Ru-Catalyst->Dehydrogenation Ru-H->Hydrogenation

Figure 1: Generalized "Borrowing Hydrogen" mechanism for Ru-catalyzed N-methylation.

Performance Data

Catalyst SystemSubstrateMethylating AgentBaseTemp. (°C)Time (h)Yield (%)Reference
(DPEPhos)RuCl₂PPh₃2-ChloroanilineMethanolCs₂CO₃1401284[1]

Experimental Protocol: General Procedure for Ruthenium-Catalyzed N-Methylation [1]

  • A mixture of the aniline derivative (1.0 mmol), (DPEPhos)RuCl₂PPh₃ (0.005 mmol, 0.5 mol%), and Cs₂CO₃ (0.5 mmol) in methanol (1.0 mL) is placed in a sealed tube.

  • The reaction mixture is stirred at 140 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-methylated aniline.

Palladium-Catalyzed N-Methylation: A Versatile Alternative

Palladium catalysts are also highly effective for the N-methylation of anilines and even for the direct reductive methylation of nitroarenes.[3][4] These methods can utilize methanol or formaldehyde as the methylating agent.

Mechanistic Considerations

Similar to ruthenium, palladium catalysts can operate via a "borrowing hydrogen" mechanism when methanol is used as the C1 source.[4] Alternatively, when formaldehyde is the methylating agent, the reaction can proceed through the reductive amination of the in-situ formed amine from the nitro group reduction, followed by N-methylation. A notable advancement is the use of Pd/SiC catalysts in visible-light-driven N-methylation of nitroaromatics, where the photocatalytic activity enhances the reaction efficiency under mild conditions.[5]

Performance Data

Direct comparative data for the palladium-catalyzed N-methylation of 2-chloro-4-nitroaniline is limited. However, studies on related substrates demonstrate the potential of this approach. For instance, the Pd/C-catalyzed N-methylation of various nitroarenes using methanol has been reported with high yields.[4]

Catalyst SystemSubstrateMethylating AgentTemp. (°C)Time (h)Yield (%)Reference
Pd/CNitroarenes (general)Methanol130-15024-48up to 95[4]
Pd/SiC (photocatalytic)2-NitroanisoleFormaldehyde40395[5]

Experimental Protocol: General Procedure for Pd/C-Catalyzed N-Methylation of Nitroarenes [4]

  • In a high-pressure reactor, the nitroarene (1.0 mmol), Pd/C (5 mol%), and methanol (3 mL) are combined.

  • The reactor is purged with argon and then pressurized with H₂ (if required by the specific protocol).

  • The reaction mixture is heated to the desired temperature (e.g., 130-150 °C) and stirred for the specified time (e.g., 24-48 hours).

  • After cooling, the catalyst is removed by filtration.

  • The filtrate is concentrated, and the product is purified by column chromatography.

Phase-Transfer Catalysis (PTC): A Practical Approach for Industrial Synthesis

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in immiscible phases.[5] For the N-methylation of anilines, PTC facilitates the transfer of the deprotonated aniline from an aqueous or solid phase to an organic phase containing the methylating agent. This method often leads to milder reaction conditions, increased yields, and the use of less hazardous reagents.

Mechanism of Phase-Transfer Catalysis

In a typical liquid-liquid PTC system for N-methylation, the aniline is deprotonated by a base (e.g., NaOH) in the aqueous phase. The phase-transfer catalyst, usually a quaternary ammonium salt (Q⁺X⁻), then forms an ion pair with the anilide anion. This lipophilic ion pair (Q⁺NR⁻) is soluble in the organic phase, where it can react with the methylating agent (e.g., dimethyl sulfate or methyl iodide). After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.

Phase Transfer Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase Aniline Aniline Anilide Anilide Aniline->Anilide + Base Base Base Q+NR- Ion Pair Anilide->Q+NR- + Q+X- Q+X- PTC Q+X-->Q+NR- Transfer Methylating_Agent CH3-X N-Methylaniline N-Methylaniline N-Methylaniline->Q+X- + X- Q+NR-->Anilide Transfer Q+NR-->N-Methylaniline + CH3-X

Figure 2: General mechanism of Phase-Transfer Catalyzed N-alkylation.

Performance Data

While specific yield and reaction conditions for the phase-transfer catalyzed synthesis of this compound are not detailed in the available literature, PTC is a well-established and industrially relevant method for N-alkylation of anilines, often providing high yields (>90%) under optimized conditions.

Experimental Protocol: General Procedure for Phase-Transfer Catalyzed N-Methylation

  • A mixture of 2-chloro-4-nitroaniline, a suitable organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) is prepared.

  • An aqueous solution of a base (e.g., 50% NaOH) is added, and the biphasic mixture is stirred vigorously.

  • The methylating agent (e.g., dimethyl sulfate or methyl iodide) is added dropwise at a controlled temperature.

  • The reaction is monitored by TLC or GC. Upon completion, the organic layer is separated, washed with water, and dried.

  • The solvent is removed under reduced pressure, and the product is purified by crystallization or column chromatography.

Comparative Summary of Catalytic Systems

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and environmental impact.

Catalytic SystemKey AdvantagesPotential DrawbacksTypical Conditions
Ruthenium-based High activity and selectivity, use of green methylating agent (methanol), atom-economical "borrowing hydrogen" mechanism.[1][2]Higher cost of the metal catalyst, may require elevated temperatures.High temperature (140 °C), use of a base.[1]
Palladium-based Versatile for both N-methylation of anilines and reductive methylation of nitroarenes, potential for photocatalysis under mild conditions.[3][4][5]Catalyst cost, potential for catalyst poisoning.Varied, can be high temperature or mild with photocatalysis.
Phase-Transfer Catalysis (PTC) Industrially scalable, often uses inexpensive reagents and catalysts, mild reaction conditions, high yields.[5]Requires biphasic system, vigorous stirring is crucial.Room temperature to moderate heating, biphasic solvent system.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through various catalytic methods. Ruthenium and palladium-based catalysts offer elegant and atom-economical routes, particularly through the "borrowing hydrogen" mechanism with methanol. These methods are well-suited for laboratory-scale synthesis and green chemistry applications. Phase-transfer catalysis, on the other hand, presents a robust and scalable option for industrial production, often with high efficiency and cost-effectiveness.

Future research should focus on developing more active and stable catalysts that can operate under even milder conditions. The exploration of non-precious metal catalysts and the further development of photocatalytic systems hold significant promise for making the synthesis of this compound and other valuable chemical intermediates more sustainable and economical. The choice of the optimal catalyst will ultimately depend on a careful evaluation of the specific requirements of the synthesis, balancing factors such as yield, purity, cost, and environmental footprint.

References

Sources

Benchmarking the efficiency of 2-Chloro-N-methyl-4-nitroaniline synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-4-nitroaniline: A Comparative Benchmarking Study

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project outcomes. This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, owing to its specific functional groups that allow for diverse chemical transformations. This guide provides a comprehensive comparison of two plausible synthetic methodologies for this target compound, offering detailed experimental protocols, supporting data, and an analysis of the advantages and disadvantages of each approach.

Overview of Synthetic Strategies

The synthesis of this compound is not widely documented in readily available literature. However, based on established organic chemistry principles and published methods for analogous compounds, we can propose and benchmark two primary synthetic routes. Both pathways commence with the synthesis of the common precursor, 2-chloro-4-nitroaniline.

  • Route A: Direct N-Methylation. This approach involves the direct methylation of the amino group of 2-chloro-4-nitroaniline. This is a more direct and potentially more atom-economical route, but may present challenges in terms of selectivity and reactivity.

  • Route B: N-Methylation via a Formamide Intermediate. This is a multi-step approach that involves protection of the amino group as a formamide, followed by methylation and subsequent deprotection. While longer, this route can offer better control and potentially higher purity of the final product.

Comparative Analysis of Synthesis Routes

The choice between these two synthetic pathways will depend on a variety of factors, including the desired scale of the reaction, available reagents, and the importance of yield versus process simplicity. The following table provides a quantitative comparison of the two routes.

ParameterRoute A: Direct N-MethylationRoute B: N-Methylation via Formamide
Starting Material 2-Chloro-4-nitroaniline2-Chloro-4-nitroaniline
Key Reagents Dimethyl sulfate, Sodium hydroxideFormic acid, Methyl iodide, Potassium tert-butoxide, Sodium hydroxide
Number of Steps 1 (after precursor synthesis)3 (after precursor synthesis)
Overall Estimated Yield 85-95%75-85%
Estimated Purity 97-99%>99%
Key Advantages Fewer steps, higher atom economy, simpler procedure.Higher potential purity, avoids highly toxic dimethyl sulfate.
Key Disadvantages Use of highly toxic and carcinogenic dimethyl sulfate, potential for side reactions.More steps, lower overall yield, requires use of strong base.

Reaction Pathways and Mechanisms

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route A: Direct N-Methylation

Route A start 2-Chloro-4-nitroaniline product This compound start->product (CH3)2SO4, NaOH DCM/H2O, 50-60°C

Caption: Direct N-methylation of 2-chloro-4-nitroaniline.

The direct N-methylation of 2-chloro-4-nitroaniline is proposed to proceed via a nucleophilic substitution reaction. The sodium hydroxide acts as a base to deprotonate the aniline nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group to form the N-methylated product. The electron-withdrawing nitro and chloro groups decrease the nucleophilicity of the amine, necessitating the use of a strong base and a potent methylating agent.

Route B: N-Methylation via a Formamide Intermediate

Route B start 2-Chloro-4-nitroaniline step1 N-(2-chloro-4-nitrophenyl)formamide start->step1 HCOOH, 80-105°C step2 N-methyl-N-(2-chloro-4-nitrophenyl)formamide step1->step2 CH3I, t-BuOK DMF, rt product This compound step2->product NaOH(aq), heat

Caption: N-methylation via a formamide intermediate.

This route begins with the formylation of the amino group using formic acid. This protecting group serves two purposes: it prevents multiple alkylations and the nitrogen of the formamide is more readily deprotonated than the parent aniline. The subsequent methylation with methyl iodide in the presence of a strong base like potassium tert-butoxide proceeds efficiently. The final step is the hydrolysis of the formamide group under basic conditions to yield the desired N-methylated aniline.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound via both proposed routes.

Precursor Synthesis: 2-Chloro-4-nitroaniline

This protocol is adapted from a published patent and is the starting point for both Route A and Route B.[1]

  • Dissolution: In a suitable reaction vessel, add 20g of p-nitroaniline to 200g of 10% hydrochloric acid. Heat the mixture to ensure complete dissolution.

  • Cooling: Cool the solution to between -10 and 0°C using an appropriate cooling bath.

  • Chlorination: Bubble chlorine gas through the solution at a rate of approximately 0.49 L/h for about 7 hours. Maintain the temperature between -10 and 0°C throughout the addition.

  • Stirring: After the chlorine gas addition is complete, continue to stir the reaction mixture at -10 to 0°C for an additional hour.

  • Filtration: Filter the reaction mixture at 0°C. The filtrate can be retained for use in subsequent batches to minimize waste.

  • Washing and Drying: Wash the collected solid with water until the washings are neutral. Dry the solid to obtain 2-chloro-4-nitroaniline. (Expected yield: >98%; Expected purity: >95%).

Route A: Direct N-Methylation of 2-Chloro-4-nitroaniline

This protocol is adapted from a method used for a similar substrate.[2]

  • Reaction Setup: In a reaction flask, add 17.2g (0.1 mol) of 2-chloro-4-nitroaniline, 50ml of dichloromethane, 20ml of water, and 10g (0.25 mol) of sodium hydroxide.

  • Addition of Methylating Agent: While stirring, cool the mixture to 25-30°C and slowly add 24.7g (0.2 mol) of dimethyl sulfate dropwise.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and stir for 3 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane. Cool the remaining aqueous mixture to 5-10°C.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry to obtain this compound as a yellow solid. (Expected yield: 95.6%; Expected HPLC purity: 99.2%).[2]

Route B: N-Methylation via a Formamide Intermediate

This protocol is based on a multi-step synthesis for a related compound.[3]

Step 1: N-formylation of 2-Chloro-4-nitroaniline

  • Reaction Setup: In a reaction vessel, add 17.2g (0.1 mol) of 2-chloro-4-nitroaniline to 50 mL of formic acid.

  • Reaction: Heat the mixture to 80-105°C and stir for 2-5 hours.

  • Precipitation: Cool the reaction to room temperature and pour it into 200 mL of cold water. A pale-yellow solid will precipitate.

  • Isolation: Filter the solid and wash with water to obtain N-(2-chloro-4-nitrophenyl)formamide.

Step 2: N-methylation of the Formamide

  • Dissolution: In a 100ml three-neck flask, dissolve 19.9g (0.1 mol) of N-(2-chloro-4-nitrophenyl)formamide in 100mL of N,N-dimethylformamide (DMF).

  • Base Addition: Add 16.8g (0.15 mol) of potassium tert-butoxide and stir at room temperature for 20 minutes.

  • Methylation: Add 21.3g (0.15 mol) of methyl iodide. Stir the reaction at room temperature for 8 hours.

  • Workup: Remove the majority of the DMF by distillation under reduced pressure. Pour the residue into water to precipitate a yellow solid.

  • Isolation: Filter the solid to obtain N-methyl-N-(2-chloro-4-nitrophenyl)formamide.

Step 3: Deformylation

  • Hydrolysis: Dissolve the N-methyl-N-(2-chloro-4-nitrophenyl)formamide from the previous step in ethanol and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture and pour it into water.

  • Isolation: Filter the precipitated solid, wash with water, and dry to obtain this compound.

Safety and Handling

  • p-Nitroaniline and its derivatives: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chlorine gas: Highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

  • Dimethyl sulfate: Extremely toxic and a known carcinogen. It should only be handled with extreme caution, using appropriate PPE and engineering controls.

  • Methyl iodide: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Strong acids and bases: Corrosive. Handle with care and appropriate PPE.

Conclusion

Both presented routes offer viable pathways to synthesize this compound.

  • Route A (Direct N-Methylation) is a more streamlined and efficient process in terms of the number of steps and overall yield. This makes it potentially more suitable for larger-scale production where process efficiency is a key driver. However, the use of the highly hazardous reagent dimethyl sulfate is a significant drawback and requires stringent safety protocols.

  • Route B (N-Methylation via a Formamide Intermediate) is a longer process with a likely lower overall yield. However, it avoids the use of dimethyl sulfate and may offer a higher purity final product due to the controlled nature of the reactions. This route may be preferable for laboratory-scale synthesis where purity is of utmost importance and the handling of highly toxic reagents is to be minimized.

The ultimate choice of synthesis method will depend on the specific requirements of the researcher or organization, balancing the need for efficiency and yield against safety considerations and the desired purity of the final product.

References

  • CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google P
  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • CN101580473B - Method for preparing N-methyl paranitroaniline - Google P

Sources

A Comparative Guide to the Environmental Impact of 2-Chloro-N-methyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Yield—The Environmental Imperative in Chemical Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of intermediates like 2-Chloro-N-methyl-4-nitroaniline is a fundamental process. This compound serves as a crucial building block in the production of various active pharmaceutical ingredients (APIs) and dyes. However, the traditional metrics of success—yield, purity, and cost—are no longer sufficient. A holistic assessment must now include the environmental impact of a synthetic route. The choice of reagents, solvents, and reaction conditions has profound consequences, from workplace safety to long-term ecological contamination.

This guide provides a critical evaluation of the synthesis of this compound, moving beyond a simple recitation of steps to analyze the environmental and safety implications of different chemical choices. We will compare a conventional, high-impact pathway with a modern, greener alternative, providing the experimental rationale and data necessary for researchers and process chemists to make more sustainable decisions.

Deconstructing the Synthesis: A Tale of Two Pathways

The synthesis of this compound is typically approached as a two-step process starting from p-nitroaniline: (1) Chlorination and (2) N-Methylation . The environmental footprint of the entire process is critically dependent on the reagents and methodologies employed in each of these stages, particularly the methylation step.

Pathway 1: The Conventional Route—Efficiency at a High Environmental Cost

This classical approach prioritizes reactivity and reagent cost, often employing hazardous materials that are effective but environmentally problematic.

  • Step 1: Electrophilic Chlorination of p-Nitroaniline. This is commonly achieved by direct chlorination using chlorine gas in an acidic medium, such as hydrochloric acid.[1] While this method can achieve high yields, it involves handling highly toxic and corrosive chlorine gas and generates significant acidic wastewater.

  • Step 2: N-Methylation with Dimethyl Sulfate (DMS). The resulting 2-chloro-4-nitroaniline is then methylated. Dimethyl sulfate (DMS) is a frequent choice due to its high reactivity and low cost.[2][3] However, DMS is extremely toxic, a potent carcinogen, and requires stringent handling protocols. The reaction is typically run in an organic solvent with a strong base, contributing to volatile organic compound (VOC) emissions and generating hazardous waste streams.

This pathway, while chemically robust, exemplifies a star-crossed approach where environmental and safety considerations are secondary to reaction efficiency.

Pathway 2: A Greener Approach—Harnessing Phase Transfer Catalysis (PTC)

A more sustainable synthesis can be designed by replacing high-impact reagents and solvents. The chlorination step remains a challenge, but the N-methylation step offers significant opportunities for green innovation.

  • Step 1: Electrophilic Chlorination (Unchanged). The initial chlorination of p-nitroaniline remains a necessary step. While alternative chlorinating agents exist, direct chlorination is often the most atom-economical. The focus for greening this step lies in process optimization, waste treatment, and containment rather than a complete change of reagents.

  • Step 2: N-Methylation via Phase Transfer Catalysis. This is where the most significant environmental gains can be made. By employing Phase Transfer Catalysis (PTC), the reaction can be performed using a less toxic methylating agent in a biphasic system (e.g., water and a non-polar organic solvent).[4][5] PTC facilitates the transfer of the aniline anion from the aqueous phase (containing an inexpensive, inorganic base like NaOH) to the organic phase, where it reacts with the methylating agent.[6][7] This approach can eliminate the need for hazardous solvents and potent, expensive organic bases.[4]

The diagram below illustrates the logical flow of these two competing synthetic strategies.

G cluster_0 Conventional Synthesis cluster_1 Greener Synthesis pna1 p-Nitroaniline step1a Chlorination (Cl2, HCl) pna1->step1a inter1 2-Chloro-4-nitroaniline step1a->inter1 step2a N-Methylation (Dimethyl Sulfate, Strong Base, Organic Solvent) inter1->step2a prod1 Final Product step2a->prod1 pna2 p-Nitroaniline step1b Chlorination (Cl2, HCl) pna2->step1b inter2 2-Chloro-4-nitroaniline step1b->inter2 step2b N-Methylation (PTC) (Greener Methylating Agent, NaOH, Water/Toluene) inter2->step2b prod2 Final Product step2b->prod2

Caption: Comparison of Conventional and Greener Synthesis Pathways.

The Critical Choice: A Comparative Analysis of Methylating Agents

The N-methylation step is the lynchpin of the environmental assessment. The choice of methylating agent dictates not only the reaction conditions but also the majority of the safety and disposal concerns.

Methylating AgentTypical ConditionsAdvantagesEnvironmental & Safety Disadvantages
Dimethyl Sulfate (DMS) Requires base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, Acetonitrile)High reactivity, fast kinetics, cost-effective for large scale.[2]Extremely Toxic & Carcinogenic ; requires specialized handling and disposal; generates sulfate waste.[8]
Methyl Iodide (MeI) Similar to DMSHighly reactive, often used in lab settings.Toxic; more expensive than DMS, making it less viable for industrial scale.[2]
Dimethyl Carbonate (DMC) Higher temperatures, longer reaction times, or specific catalysts needed.Low toxicity, "green" profile ; biodegradable; byproducts are methanol and CO2.[2][9]Lower reactivity compared to DMS; may require high pressure, leading to higher energy consumption.[2]
Methanol (MeOH) Requires specific (often heterogeneous) catalysts and elevated temperatures.Low cost, low toxicity, biodegradable ; derived from renewable sources.[9][10]Can require complex catalytic systems; potential for over-methylation; water is a byproduct.[11][12]

As the data shows, "greener" alternatives like DMC and Methanol offer a significantly improved safety profile but often at the cost of reactivity.[9] This trade-off can be mitigated by optimizing the reaction methodology, such as through the use of Phase Transfer Catalysis.

Mechanism Spotlight: Phase Transfer Catalysis for N-Methylation

PTC offers an elegant solution to the challenge of reacting a water-soluble base with an organic-soluble substrate. A phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction.

  • Anion Exchange: In the aqueous phase, the catalyst exchanges its counter-ion (X⁻) for a hydroxide ion (OH⁻) from the NaOH.

  • Extraction: The lipophilic catalyst (Q⁺OH⁻) transports the hydroxide ion into the organic phase.

  • Deprotonation: In the organic phase, the powerful, poorly-solvated hydroxide ion deprotonates the 2-chloro-4-nitroaniline (Ar-NHMe), creating the nucleophilic anion (Ar-N⁻Me).

  • Alkylation: The aniline anion reacts with the methylating agent (e.g., DMC) to form the final product.

  • Catalyst Regeneration: The catalyst returns to the aqueous phase to begin the cycle anew.

This catalytic cycle avoids the need for hazardous solvents and strong, anhydrous bases, dramatically improving the process's green credentials.[4]

G cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous Phase ar_nh_me Ar-NH-CH₃ (2-Chloro-4-nitroaniline) ar_n_me Ar-N⁻-CH₃ (Anion) ar_nh_me->ar_n_me Deprotonation product Ar-N(CH₃)₂ (Final Product) ar_n_me->product Methylation dmc CH₃-O-CO-O-CH₃ (Dimethyl Carbonate) dmc->ar_n_me q_ome Q⁺CH₃O⁻ q_oh Q⁺OH⁻ q_oh->ar_nh_me q_x Q⁺X⁻ (Catalyst) na_oh Na⁺OH⁻ q_x->q_oh Transfer In q_x->na_oh Anion Exchange na_x Na⁺X⁻

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-N-methyl-4-nitroaniline. As a chlorinated nitroaromatic compound, this substance presents significant health and environmental hazards that mandate a rigorous and informed approach to its waste management. This guide is designed for laboratory researchers, principal investigators, and environmental health and safety (EHS) professionals in the drug development and chemical research sectors. Our objective is to ensure that operational safety and regulatory compliance are maintained, thereby protecting both personnel and the environment.

Executive Directive: Hazard-Informed Disposal

The fundamental principle governing the disposal of this compound is that it must be treated as regulated hazardous waste . Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash systems.[1][2][3] Its chemical structure, featuring both a nitro group and a chlorinated aromatic ring, contributes to its classification as harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[2][4][5][6] Therefore, all waste streams containing this compound must be segregated, properly contained, and transferred to a licensed hazardous waste disposal facility.[1][2][7]

Hazard Profile and Chemical Properties

A thorough understanding of the hazards associated with this compound is critical to appreciating the necessity of the stringent disposal protocols outlined below. The compound's properties are rooted in the toxicological profiles of related nitroanilines and chlorinated hydrocarbons.

Table 1: Physicochemical and Hazard Data for 2-Chloro-4-nitroaniline (Analogue) Note: Data for the N-methylated form is limited; therefore, data for the closely related and well-documented analogue, 2-Chloro-4-nitroaniline, is presented as a conservative basis for safety protocols.

PropertyValueSource(s)
Chemical Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [2][8][9]
Appearance Yellow crystalline powder/needles[4][9][10]
Primary Hazards Harmful if swallowed; Toxic to aquatic life with long-lasting effects.[2][4][5][6]
Potential Hazards Presumed toxic upon skin contact or inhalation; may cause organ damage with prolonged exposure.[5][6][11]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[12][11]
Hazardous Decomposition Combustion produces Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), and Hydrogen chloride gas.[2][12][11]

The presence of the nitro functional group suggests that while this specific compound is not rated as explosive, caution is warranted as many organic nitro compounds can be energetic.[1] The primary disposal concern is its toxicity, particularly its ecotoxicity, which necessitates complete containment and destruction via approved methods.[2][3]

On-Site Waste Management: A Step-by-Step Protocol

This protocol covers the lifecycle of this compound waste within the laboratory, from the point of generation to its final handoff for disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical in any form (pure solid, solution, or waste), ensure all engineering controls and PPE are in place.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][12]

  • Personal Protective Equipment :

    • Eye Protection : Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[2]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

    • Body Protection : Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4]

Step 2: Waste Segregation and Containment

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Container : Use only a designated, properly sealed hazardous waste container for all materials contaminated with this compound.

  • Waste Streams :

    • Solid Waste : This includes surplus or non-recyclable solid chemical, contaminated weigh boats, gloves, bench paper, and any absorbent materials used for cleaning spills.[12]

    • Liquid Waste : If the compound is used in solution, collect all waste solutions in a separate, compatible container. The recommended disposal method for the pure compound involves dissolving it in a combustible solvent for incineration; this should only be done by the licensed disposal company.[2]

  • Critical Instruction : Do not mix this waste with other waste streams, especially those containing strong acids, bases, or oxidizing agents.[12][13]

Step 3: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Content Identification : The label must clearly state "Hazardous Waste" .

  • Chemical Name : List the full chemical name: "this compound" . Do not use abbreviations.[7][12]

  • Hazard Pictograms : Apply appropriate GHS pictograms (e.g., Harmful/Irritant, Environmental Hazard).

Step 4: Temporary On-Site Storage

Store the sealed waste container in a manner that ensures safety and stability.

  • Location : Store the container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated, cool, and dry.[4][7][12]

  • Incompatibles : Ensure the storage location is physically segregated from incompatible materials.[12]

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Professional Disposal

The final step is the transfer of waste to a certified disposal entity.

  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) department or officer.

  • Licensed Contractor : The waste must be collected by a licensed and approved hazardous waste disposal contractor.[1][2][3]

  • Disposal Method : The typical and recommended disposal method is high-temperature incineration in a facility equipped with scrubbers to neutralize hazardous decomposition products like hydrogen chloride and nitrogen oxides.[2]

Emergency Procedures: Spill and Exposure

Small Spill Response (Solid)
  • Evacuate and Secure : Immediately alert others in the area and restrict access. Eliminate all sources of ignition.[1]

  • Ventilate : Ensure the area is well-ventilated.[12]

  • Don PPE : Wear full PPE, including respiratory protection if there is a risk of airborne dust.[2][12]

  • Contain : Gently sweep or scoop the solid material to avoid creating dust.[2] Place the material and all cleanup tools into a designated hazardous waste container.

  • Decontaminate : Wash the affected surface with soap and water.[8] Collect the cleaning materials as hazardous waste.

Personnel Exposure
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][4]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[2][4]

  • Eye Contact : Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

  • Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[2][4]

Visualized Disposal Workflow

The following diagram illustrates the mandated workflow for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal Operations gen Waste Generation (Solid Residue, Contaminated PPE, Surplus Chemical) ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) contain Step 2: Segregate & Contain (Designated, Sealed Container) ppe->contain Handle With Care labeling Step 3: Label Container ('Hazardous Waste', Full Name) contain->labeling Immediately After Sealing storage Step 4: Temporary Storage (Secure, Ventilated Area) labeling->storage Store Securely ehs Step 5: Contact EHS & Arrange Pickup storage->ehs Handoff Process disposal Final Disposal (Licensed Contractor - Incineration) ehs->disposal Compliant Transport

Caption: Mandated workflow for this compound waste.

References

  • Aromatic halogenated amines and nitro-compounds. Croner-i.
  • Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste. Benchchem.
  • 2-Chloro-4-Nitroaniline CAS No 121-87-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Nitrobenzene - Registration Dossier. ECHA.
  • SAFETY DATA SHEET for 2-Chloro-4-nitroaniline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4-Chloro-2-nitroaniline. Thermo Fisher Scientific.
  • 2-CHLORO-4-NITROANILINE. CAMEO Chemicals - NOAA.
  • 2-Chloro-4-nitroaniline - Safety Data Sheet. ChemicalBook.
  • Safety data sheet for 2-Methyl-4-nitroaniline. CPAchem Ltd.
  • Discussion on 2-nitrophenol waste. Reddit.
  • SAFETY DATA SHEET for 2-Methyl-4-nitroaniline. Thermo Fisher Scientific.
  • nitro razredčilo Safety Data Sheet. Chemius.
  • 2-CHLORO-6-METHYL-4-NITROANILINE Information. ChemicalBook.
  • 2-Chloro-4-nitroaniline Compound Summary. PubChem.
  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.

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A Researcher's Guide to the Safe Handling of 2-Chloro-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for Stringent Personal Protective Equipment (PPE)

2-Chloro-N-methyl-4-nitroaniline, like its analogue 2-Chloro-4-nitroaniline, is classified as a hazardous substance. It is harmful if swallowed and demonstrates toxicity to aquatic life with long-lasting effects[1][2]. The primary routes of exposure are inhalation, skin/eye contact, and ingestion[3]. Therefore, a multi-layered approach to personal protection is not merely a recommendation but a critical necessity. The causality behind each piece of recommended PPE is to create a barrier against these exposure routes, thereby mitigating the risk of acute and chronic health effects.

Core PPE Requirements

A foundational principle of laboratory safety is the consistent and correct use of PPE. For this compound, the following PPE is mandatory:

  • Eye and Face Protection: To guard against splashes and airborne particles, safety glasses with side-shields conforming to EN166 standards are the minimum requirement.[1] For operations with a higher risk of splashing, a face shield should be worn in conjunction with safety glasses.[4]

  • Skin Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice; however, it is crucial to inspect them for any signs of degradation or perforation before each use.[4][5] For extensive handling, double-gloving is recommended.[3] A lab coat or a chemical-resistant suit is also required to protect the skin from accidental contact.[1]

  • Respiratory Protection: Handling of this compound should ideally be conducted within a chemical fume hood to minimize the inhalation of dust or vapors.[3] In situations where a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[5]

  • Foot Protection: Closed-toe shoes are mandatory to protect against spills.[5]

Operational Blueprint: From Preparation to Disposal

A self-validating safety protocol extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.

Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.

  • PPE Inspection: Thoroughly inspect all PPE for integrity.

  • Emergency Preparedness: Locate the nearest eyewash station and safety shower before commencing work.

  • Waste Containment: Prepare a designated, clearly labeled, and sealed container for hazardous waste.

Step-by-Step Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety glasses. Don your respirator if required. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling: Slowly and carefully handle the solid compound to avoid the generation of dust.[5] If creating a solution, add the solid to the solvent gradually to prevent splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[6] Decontaminate all work surfaces and equipment.

  • Doffing PPE: Remove your gloves first, using a technique that avoids touching the outer surface with your bare hands.[4] Next, remove your lab coat, followed by your safety glasses and respirator. Wash your hands again after all PPE has been removed.

Disposal Plan

Contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste. Place all contaminated items in a designated, sealed container.[1] Do not mix this waste with other waste streams.[6]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound base_ppe Mandatory Base PPE: - Chemical-resistant gloves - Safety glasses with side-shields - Lab coat - Closed-toe shoes start->base_ppe Always Required check_dust Is there a risk of dust or aerosol generation? check_splash Is there a risk of splashing? check_dust->check_splash No respirator Add Respirator (NIOSH-approved) check_dust->respirator Yes face_shield Add Face Shield check_splash->face_shield proceed Proceed with Handling check_splash->proceed No base_ppe->check_dust respirator->check_splash face_shield->proceed

Caption: PPE Selection Workflow for this compound.

Summary of Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety goggles with side protection or a face shieldMust be worn to protect against splashes and dust.[5]
Skin Chemical-resistant gloves (e.g., Nitrile)Gloves should be inspected for integrity before each use and disposed of according to manufacturer's instructions.[4][5]
Lab coat or chemical-resistant coverallsTo prevent skin contact with the substance.[5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[5]
Feet Closed-toe shoesTo protect against spills.[5]

References

  • Benchchem. Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • Amherst College. (2019-12-09). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE.
  • NJ.gov. p-NITROANILINE HAZARD SUMMARY.
  • Aarti Industries. Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • (2014-07-01). 4-Nitroaniline - Safety Data Sheet.
  • CDH Fine Chemical. 2-Chloro-4-Nitroaniline CAS No 121-87-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NOAA. 2-CHLORO-4-NITROANILINE - CAMEO Chemicals.
  • Benchchem. Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste.
  • ChemicalBook. 2-Chloro-4-nitroaniline - Safety Data Sheet.
  • (2025-12-22). SAFETY DATA SHEET.
  • (2022-10-19). Safety data sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.